Nijmegen-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNIMAEIBGUEL-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Function of the NBS1 Gene in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. A key player in this response, particularly to DNA double-strand breaks (DSBs), is the NBS1 gene (also known as NBN). Mutations in NBS1 are the cause of Nijmegen Breakage Syndrome, a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a high predisposition to cancer. This guide provides a detailed technical overview of the multifaceted functions of the NBS1 protein in DNA repair, focusing on its role within the MRE11/RAD50/NBS1 (MRN) complex, the activation of the ATM kinase, and the promotion of homologous recombination.
The Central Role of NBS1 within the MRN Complex
NBS1 is an indispensable component of the MRN complex, a heterotrimeric protein assembly that also includes MRE11 and RAD50.[1][2] The MRN complex is one of the first responders to DSBs and acts as a crucial sensor and signaling hub in the DNA damage response.[1][3]
-
MRE11: Possesses both 3'-5' double-strand specific exonuclease and single-strand endonuclease activities, which are critical for the initial processing of DNA ends.[2][3]
-
RAD50: An ATPase that, through its long coiled-coil arms, is thought to bridge the broken DNA ends, thereby preventing their separation.[4]
-
NBS1: Functions as the regulatory core of the complex, mediating protein-protein interactions that are essential for the recruitment and activation of downstream signaling and repair factors.[5] NBS1 itself does not have enzymatic activity but is crucial for modulating the nuclease activity of MRE11 and for the nuclear localization of the MRN complex.[6][7]
Core Functions of NBS1 in DNA Double-Strand Break Repair
NBS1 orchestrates several critical processes in the cellular response to DSBs, including damage recognition, signal transduction, and the selection and execution of the appropriate repair pathway.
DNA Damage Sensing and Recruitment to DSBs
The MRN complex rapidly localizes to sites of DSBs.[1] This recruitment is facilitated by the interaction of the N-terminal FHA and BRCT domains of NBS1 with phosphorylated histone H2AX (γH2AX), a marker of DNA damage.[8][9] This interaction is crucial for the accumulation of the entire MRN complex at the break site, forming nuclear foci that are characteristic of the DNA damage response.[6]
Activation of the ATM Kinase Signaling Pathway
A primary and essential function of NBS1 is the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response.[5][10] Upon recruitment of the MRN complex to a DSB, the C-terminus of NBS1 directly interacts with and activates ATM.[11] This activation is critical for initiating a signaling cascade that phosphorylates a multitude of downstream substrates, leading to cell cycle arrest, apoptosis, or DNA repair.[1]
Promotion of Homologous Recombination
NBS1 is essential for the repair of DSBs via the high-fidelity homologous recombination (HR) pathway.[12] A key step in HR is the 5' to 3' resection of the DNA ends to generate 3' single-stranded DNA overhangs. NBS1, in conjunction with CtIP, promotes the endonuclease activity of MRE11 to initiate this resection process.[13] The resulting single-stranded DNA is then coated by RPA and subsequently RAD51, leading to strand invasion and repair using a homologous template. Disruption of NBS1 leads to a significant reduction in HR efficiency and an increase in chromosomal aberrations.[12][14]
Cell Cycle Checkpoint Control
NBS1 plays a crucial role in activating the intra-S and G2/M cell cycle checkpoints in response to DNA damage.[15] This function is primarily mediated through the activation of ATM and the subsequent phosphorylation of checkpoint kinases like CHK2. This ensures that the cell cycle is arrested, providing sufficient time for the repair of damaged DNA before proceeding with replication or mitosis, thus preventing the propagation of genomic instability.
NBS1 Protein Domains and Their Interactions
The diverse functions of NBS1 are mediated by its distinct protein domains that facilitate a multitude of protein-protein interactions.
-
N-Terminal FHA and BRCT Domains: The Forkhead-associated (FHA) and BRCA1 C-terminal (BRCT) domains are phosphopeptide-binding modules.[8] These domains are essential for the interaction of NBS1 with phosphorylated proteins at the sites of DNA damage, most notably γH2AX and MDC1, which are critical for the recruitment and retention of the MRN complex to DSBs.[8][16]
-
C-Terminal MRE11-Binding Domain: A short, conserved region in the C-terminus of NBS1 is responsible for its direct interaction with MRE11, anchoring NBS1 to the core nuclease of the MRN complex.[7] This interaction is essential for the stability and function of the entire complex.
-
C-Terminal ATM-Binding Domain: The extreme C-terminus of NBS1 contains a motif that directly binds to and activates ATM kinase.[11] This interaction is a critical nexus between DNA damage sensing and the initiation of the downstream signaling cascade.
Quantitative Data on NBS1 Function
The following tables summarize key quantitative data related to the function of NBS1 and the MRN complex in DNA repair.
Table 1: Protein-Protein Interaction Partners of NBS1
| Interacting Protein | NBS1 Domain | Functional Significance |
| MRE11 | C-terminal Domain | Essential for MRN complex formation and stability.[7] |
| RAD50 | Indirect (via MRE11) | Component of the MRN complex. |
| ATM | C-terminal Domain | Recruitment and activation of ATM kinase.[11] |
| γH2AX | FHA/BRCT Domains | Recruitment of MRN to DSBs.[8] |
| MDC1 | FHA/BRCT Domains | Amplification of the DNA damage signal.[16] |
| CtIP | FHA/BRCT Domains | Promotion of DNA end resection.[13] |
Table 2: Enzymatic Activities of the MRN Complex
| Enzymatic Activity | Description | Regulation by NBS1 |
| 3'-5' Exonuclease | Degrades double-stranded DNA from the 3' end.[3] | Modulates activity. |
| Endonuclease | Cleaves single-stranded DNA.[3] | Essential for efficient activity.[13] |
| ATPase (RAD50) | ATP hydrolysis provides energy for conformational changes. | Modulates activity. |
Table 3: Impact of NBS1 Mutations on DNA Repair
| NBS1 Mutation | Effect on Homologous Recombination | Cellular Phenotype |
| Null/Deficiency | Significant reduction in HR efficiency.[12][14] | Increased chromosomal aberrations, sensitivity to DNA damaging agents.[17] |
| FHA/BRCT domain mutations | Impaired recruitment to DSBs, reduced HR.[15] | Defective S-phase checkpoint.[15] |
| MRE11-binding mutant | Disruption of MRN complex, severe HR defect.[7] | Cellular lethality.[7] |
| ATM-binding mutant | Impaired ATM activation and downstream signaling.[11] | Defective cell cycle checkpoints. |
Key Experimental Protocols
The study of NBS1 function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Immunoprecipitation (IP) of NBS1 and Interacting Proteins
This protocol is used to isolate NBS1 and its binding partners from cell extracts.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to NBS1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against NBS1 and suspected interacting partners.
-
Chromatin Immunoprecipitation (ChIP) for NBS1 Recruitment to DSBs
This protocol is used to determine if NBS1 is associated with specific DNA regions, such as those containing DSBs.
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation as described above (steps 2-4 of the IP protocol) using an antibody against NBS1.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers flanking the expected DSB sites.
-
In Vitro ATM Kinase Assay
This protocol is used to measure the ability of the MRN complex to activate the kinase activity of ATM.
-
Protein Purification:
-
Purify recombinant ATM and the MRN complex.
-
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing ATM, a kinase buffer with ATP (including γ-³²P-ATP for radioactive detection), and a known ATM substrate (e.g., p53 or CHK2).
-
Set up parallel reactions with and without the MRN complex.
-
-
Incubation:
-
Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the level of phosphorylation to determine the kinase activity.
-
Conclusion
NBS1 is a cornerstone of the DNA damage response, playing indispensable roles in the recognition of DNA double-strand breaks, the activation of the critical ATM signaling pathway, and the execution of high-fidelity homologous recombination repair. Its function as a molecular scaffold within the MRN complex, mediating crucial protein-protein interactions, highlights its importance in maintaining genomic stability. A thorough understanding of the technical details of NBS1 function is paramount for researchers in the fields of DNA repair, cancer biology, and for the development of novel therapeutic strategies that target the DNA damage response network.
References
- 1. MRN complex - Wikipedia [en.wikipedia.org]
- 2. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Single-molecule imaging reveals how Mre11-Rad50-Nbs1 initiates DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Nbs1 in the activation of the Atm kinase revealed in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mre11-Nbs1 interface is essential for viability and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS1 localizes to gamma-H2AX foci through interaction with the FHA/BRCT domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nbs1 is essential for DNA repair by homologous recombination in higher vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NBS1 promotes the endonuclease activity of the MRE11‐RAD50 complex by sensing CtIP phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditional deletion of Nbs1 in murine cells reveals its role in branching repair pathways of DNA double‐strand breaks | The EMBO Journal [link.springer.com]
- 15. Functional analysis of FHA and BRCT domains of NBS1 in chromatin association and DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphopeptide interactions of the Nbs1 N-terminal FHA-BRCT1/2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NBS1 cooperates with homologous recombination to counteract chromosome breakage during replication - PMC [pmc.ncbi.nlm.nih.gov]
The NBN Gene: A Cornerstone of Genomic Integrity and a Target in Oncology
An In-depth Technical Guide on the Discovery, History, and Function of the NBN Gene for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The discovery of the NBN gene, also known as NBS1, represents a pivotal moment in our understanding of DNA damage response and cancer predisposition. Initially identified as the genetic culprit behind the rare autosomal recessive disorder Nijmegen Breakage Syndrome (NBS), the protein product of NBN, nibrin, has emerged as a critical component of the MRE11/RAD50/NBN (MRN) complex. This complex acts as a primary sensor of DNA double-strand breaks (DSBs), initiating a cascade of signaling events that govern cell cycle checkpoints and DNA repair. This technical guide provides a comprehensive overview of the discovery and history of the NBN gene, details the experimental methodologies that were instrumental in its characterization, and presents key quantitative data. Furthermore, it visually delineates the intricate signaling pathways in which NBN plays a central role, offering a valuable resource for researchers and professionals in the field of oncology and drug development.
Discovery and History of the NBN Gene
The journey to identifying the NBN gene began with clinical observations of patients with Nijmegen Breakage Syndrome, a disorder characterized by microcephaly, immunodeficiency, and a high incidence of lymphoid malignancies. The cellular phenotype of NBS, including chromosomal instability and hypersensitivity to ionizing radiation, pointed towards a defect in the DNA damage response pathway.
In 1998, through positional cloning, the gene responsible for NBS was independently identified by two research groups and named NBS1.[1][2] The locus was mapped to chromosome 8q21.[1] One of the key findings was the identification of a founder mutation, a 5-base pair deletion (657del5) in exon 6, prevalent in patients of Slavic descent.[1] This mutation leads to a truncated, non-functional protein, confirming its causative role in NBS.[3]
Subsequent research elucidated the crucial function of the NBN protein, nibrin. It was discovered to be an integral part of a protein complex with MRE11 and RAD50, forming the MRN complex.[2][4] This complex was found to be one of the first responders to DNA double-strand breaks, playing a vital role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response.[5][6]
Further studies have established that heterozygous carriers of NBN mutations also face an increased risk for various cancers, including breast, prostate, and ovarian cancers, solidifying the role of NBN as a significant cancer susceptibility gene.[7][8][9]
Quantitative Data
The following tables summarize key quantitative data related to NBN gene mutations and their associated cancer risks.
Table 1: Frequency of the NBN c.657del5 Founder Mutation in Various Populations
| Population | Carrier Frequency | Reference |
| Northeast Bavaria, Germany | 1/176 | [10] |
| Berlin, Germany | 1/990 | [10] |
| Lusatian Sorbs, Germany | 1/34 | [10] |
| Czech Republic, Poland, Ukraine | 1/177 (combined) | [11] |
Table 2: Odds Ratios for Cancer Risk in Individuals with NBN Mutations
| Cancer Type | NBN Variant(s) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Prostate Cancer | 657del5 | 2.5 | - | [12] |
| Prostate Cancer (familial) | 657del5 | 4.2 | - | [12] |
| Prostate Cancer (with GG genotype of E185Q) | 657del5 | 4.4 | 2.4 - 8.0 | [13] |
| Breast Cancer | 924 T>C (TC genotype) | 5.527 | 1.165 - 26.216 | [14] |
| Pan-Cancer (European population) | Pathogenic Germline Variants | 1.9 | 1.3 - 2.7 | [15] |
| Early-Onset Breast Cancer (≤ 40 years) | 657del5 | 1.3 | 0.7 - 2.5 | [16] |
Experimental Protocols
The characterization of the NBN gene and its protein product has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Co-Immunoprecipitation (Co-IP) for MRN Complex Interaction
This protocol is used to verify the interaction between NBN, MRE11, and RAD50.
Materials:
-
Cell lysate from cells expressing the proteins of interest.
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail.[17]
-
Antibody specific to one of the MRN complex proteins (e.g., anti-NBN).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: IP Lysis Buffer.
-
Elution Buffer: 2x SDS-PAGE loading buffer.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold IP Lysis Buffer for 15 minutes on ice.[17]
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.[17]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[18]
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.[19]
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other components of the MRN complex.
In Vitro ATM Kinase Assay
This assay is used to determine if NBN is a substrate of ATM kinase.
Materials:
-
Recombinant active ATM kinase.
-
Recombinant NBN protein (substrate).
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP.
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant ATM kinase and NBN substrate in Kinase Buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the NBN protein.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the role of NBN in cell cycle checkpoints following DNA damage.
Materials:
-
Cells to be analyzed (e.g., wild-type vs. NBN-deficient).
-
DNA damaging agent (e.g., ionizing radiation).
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (B145695) (ice-cold).
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[13]
Procedure:
-
Cell Treatment: Treat cells with a DNA damaging agent or leave untreated as a control.
-
Harvesting: At desired time points, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
NBN, as a central component of the MRN complex, is a key player in the intricate signaling network that responds to DNA double-strand breaks. The following diagrams, generated using the DOT language, illustrate these critical pathways.
The MRN Complex in DNA Double-Strand Break Sensing and ATM Activation
Downstream Signaling from the ATM-NBN Axis
Experimental Workflow for Co-Immunoprecipitation
Conclusion and Future Directions
The discovery and subsequent characterization of the NBN gene have profoundly impacted our understanding of genomic stability and cancer biology. From its origins in the study of a rare genetic disorder to its current status as a key player in the DNA damage response and a recognized cancer susceptibility gene, the story of NBN is a testament to the power of genetic research. The intricate signaling pathways in which NBN participates offer a wealth of potential targets for therapeutic intervention. For drug development professionals, understanding the nuances of the ATM-NBN axis is crucial for designing novel strategies to sensitize cancer cells to therapy or to exploit synthetic lethalities. Future research will likely focus on further dissecting the complex regulatory mechanisms governing MRN complex function, identifying novel interacting partners, and developing targeted therapies that modulate NBN-related pathways for the treatment of cancer.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRN complex - Wikipedia [en.wikipedia.org]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Libra ETD [libraetd.lib.virginia.edu]
- 8. Nijmegen Breakage Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Master Co-Immunoprecipitation: Essential Protocols & FAQs - Alpha Lifetech [alpha-lifetech.com]
- 15. Human Genome Variation Society [hgvs.org]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
How does NBS1 contribute to genome stability?
An In-depth Technical Guide: The Core Function of NBS1 in Genome Stability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Genomic instability is a hallmark of cancer, and the cellular mechanisms that preserve DNA integrity are critical areas of research for therapeutic development. Nijmegen Breakage Syndrome 1 (NBS1) is a central protein in the DNA Damage Response (DDR), acting as the regulatory linchpin of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] This complex is a primary sensor of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[3][4] NBS1 is indispensable for the activation of the master kinase ATM, orchestrating the signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[5][6][7] Its functions are critical for multiple DNA repair pathways, primarily Homologous Recombination (HR), and for maintaining telomere stability.[1][3][8] Understanding the molecular interactions and pathways governed by NBS1 provides a detailed roadmap for identifying novel targets in oncology and other diseases rooted in genomic instability.
The MRE11-RAD50-NBS1 (MRN) Complex: The First Responder
The MRN complex is a keystone of the DNA damage response network, responsible for the initial recognition and processing of DSBs.[4][9]
-
MRE11: The enzymatic core, possessing both 3'→5' exonuclease and endonuclease activities to process DNA ends.[10]
-
RAD50: A member of the Structural Maintenance of Chromosomes (SMC) family, featuring a zinc hook domain that allows it to form dimers and tether DNA ends, effectively bridging the break.[2]
-
NBS1 (Nibrin): The regulatory subunit of the complex. Lacking intrinsic enzymatic activity, NBS1's function is to mediate critical protein-protein interactions, recruit the complex to sites of DNA damage, and activate downstream signaling pathways.[5][11]
Mutations in any of the three components can lead to severe, cancer-prone genetic disorders, underscoring the complex's vital role in suppressing tumorigenesis.[2][9][12]
Core Functions of NBS1 in Genome Maintenance
NBS1 operates as a multifunctional scaffold and signaling hub. Its modular structure, containing N-terminal FHA and BRCT domains and a C-terminus with multiple protein interaction motifs, allows it to coordinate a complex series of events following DNA damage.[8][13][14][15]
DNA Damage Sensing and Recruitment
Immediately following a DSB, the MRN complex is one of the first factors recruited to the lesion.[4][13][16] This process is facilitated by NBS1, which uses its FHA and BRCT domains to bind directly to phosphorylated histone H2AX (γH2AX), a key marker of DNA damage, thereby concentrating the MRN complex at the break site.[3][5]
Activation of the ATM Kinase Signaling Cascade
A primary and essential function of NBS1 is the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[5][10] In its inactive state, ATM exists as a dimer. The MRN complex, recruited to the DSB by NBS1, binds to and promotes the dissociation and autophosphorylation of ATM at Serine 1981, leading to its full activation.[7] Activated ATM then phosphorylates a vast network of over 700 substrates, including NBS1 itself, CHK2, and p53, to initiate cell cycle checkpoints and DNA repair.[8][9] The interaction between the C-terminus of NBS1 and ATM is critical for this process.[8][17][18]
References
- 1. The role of NBS1 in DNA double strand break repair, telomere stability, and cell cycle checkpoint control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Nijmegen breakage syndrome gene, NBS1, and molecular links to factors for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The Nijmegen breakage syndrome gene and its role in genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Nbs1 in the activation of the Atm kinase revealed in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 9. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of NBS1 in the modulation of PIKK family proteins ATM and ATR in the cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of the human ATM kinase and mechanism of Nbs1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenotype of NBS1 Gene Knockout Mouse Models: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nijmegen Breakage Syndrome (NBS) is a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a high predisposition to cancer. The syndrome is caused by mutations in the NBS1 gene, which encodes a crucial component of the Mre11-Rad50-Nbs1 (MRN) complex. This complex plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), acting as a sensor and signaling hub that activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Mouse models with targeted disruption of the Nbs1 gene have been instrumental in elucidating the in vivo functions of NBS1 and the pathophysiology of NBS. This technical guide provides a comprehensive overview of the phenotypes observed in various Nbs1 knockout mouse models, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways involved.
Phenotypic Characteristics of Nbs1 Knockout Mouse Models
Complete knockout of the Nbs1 gene in mice results in early embryonic lethality, highlighting the essential role of NBS1 in development.[1][2] To overcome this, researchers have developed hypomorphic and conditional knockout models that have revealed a spectrum of phenotypes closely mirroring human NBS patients.
Systemic Phenotypes
Hypomorphic Nbs1 mutant mice (e.g., Nbs1m/m) are viable but exhibit significant systemic defects.[3][4][5][6][7][8][9]
-
Growth Retardation: Nbs1m/m mice are significantly smaller than their wild-type littermates, with a body weight approximately 77% of that of their counterparts.[2]
-
Cancer Predisposition: These mice have a high incidence of spontaneous tumors, particularly thymic lymphomas.[3][4][5][6][7][8][9]
-
Immunodeficiency: A consistent feature is impaired lymphoid development, leading to reduced numbers of mature lymphocytes.[3][4][5][6][7][8][9]
-
Sterility: Female Nbs1m/m mice are sterile due to a complete failure of oogenesis, with ovaries lacking oocytes and follicles.[2][3][4][5][6][7][8][9] In contrast, spermatogenesis in male mice appears normal.[3][5][6][7][8][9]
-
Radiation Hypersensitivity: Both the mice and cells derived from them show extreme sensitivity to ionizing radiation.[3][4][5][6][7][8][9]
Cellular Phenotypes
Cells derived from Nbs1 mutant mice display a range of defects related to the DNA damage response.
-
Impaired DNA Damage Response: These cells are defective in the activation of the S-phase and G2/M cell cycle checkpoints following DNA damage.[7][10][11][12][13][14][15][16][17]
-
Defective Cell Proliferation: Cellular proliferation is impaired in Nbs1m/m cells.[3][5][6][7][8][9]
-
Reduced Homologous Recombination: Cells lacking Nbs1 show a decrease in homology-directed repair (HDR) of DNA double-strand breaks.[10][11][12]
Tissue-Specific Knockout Phenotypes
Conditional deletion of Nbs1 in specific tissues has revealed additional functions.
-
Central Nervous System: Conditional knockout of Nbs1 in the central nervous system leads to microcephaly, cerebellar atrophy, and neurodegeneration.[18]
Quantitative Phenotypic Data
The following tables summarize the key quantitative data from studies of Nbs1 knockout mouse models.
| Phenotype | Mouse Model | Observation | Reference |
| Viability | Nbs1-/- (null) | Embryonic lethal | [1][2] |
| Nbs1m/m (hypomorph) | Viable, Mendelian ratios observed | [2] | |
| Growth | Nbs1m/m | Body weight is 77 ± 5% of wild-type littermates | [2] |
| Reproduction | Nbs1m/m females | Sterile, ovaries completely lack oocytes and follicles | [2] |
| Cancer | Nbs1m/m | Rapid development of thymic lymphoma | [3][4][5][6][7][8][9] |
| Radiation Sensitivity | Nbs1m/m mice | Hypersensitive to 8 Gy of γ-irradiation | [7] |
| Nbs1m/m ES cells | Hypersensitive to γ-irradiation in clonal survival assays | [7] | |
| Immunology | Nbs1ΔL (T-cell specific) | >50% reduction in thymic cellularity, decreased CD4/CD8 double-positive and single-positive T cells | [19] |
| Nbs1m/m | Reduced numbers of B220+IgM- pre-B cells and mature B cells | [7] | |
| Cell Cycle | Nbs1-/- ES cells | Increased accumulation in sub-G1 phase (apoptosis) after 10 Gy of ionizing radiation | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Nbs1 knockout mouse models.
Generation of Conditional Nbs1 Knockout Mice using Cre-loxP
This protocol outlines the general steps for creating a conditional knockout of the Nbs1 gene.[10][11][12][16][20]
-
Design and Construction of the Targeting Vector:
-
Isolate a genomic clone of the mouse Nbs1 gene.
-
Design a targeting vector containing loxP sites flanking a critical exon or exons of the Nbs1 gene.
-
Include a selectable marker (e.g., a neomycin resistance cassette) flanked by FRT sites for later removal by Flp recombinase.
-
-
Electroporation and Selection of Embryonic Stem (ES) Cells:
-
Linearize the targeting vector and electroporate it into mouse ES cells.
-
Select for homologous recombination events by culturing the ES cells in the presence of the appropriate selection agent (e.g., G418 for neomycin resistance).
-
Screen for correctly targeted ES cell clones by Southern blotting or PCR.
-
-
Generation of Chimeric Mice:
-
Inject the targeted ES cells into blastocysts from a donor mouse strain.
-
Transfer the injected blastocysts into pseudopregnant female mice.
-
Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).
-
-
Germline Transmission and Breeding:
-
Breed the chimeric mice with wild-type mice to achieve germline transmission of the floxed Nbs1 allele.
-
Cross heterozygous mice to obtain mice homozygous for the floxed Nbs1 allele (Nbs1f/f).
-
-
Tissue-Specific Deletion:
-
Cross the Nbs1f/f mice with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Vav-Cre for hematopoietic-specific deletion).
-
Genotype the offspring to identify mice with the desired tissue-specific knockout of Nbs1.
-
Immunophenotyping by Flow Cytometry
This protocol describes the analysis of lymphocyte populations in the thymus and spleen.[1][19][21][22][23][24]
-
Single-Cell Suspension Preparation:
-
Euthanize the mouse and dissect the thymus and spleen into cold PBS.
-
Mechanically dissociate the organs by passing them through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
-
Cell Staining:
-
Count the cells and resuspend them at a concentration of 1 x 106 cells per 100 µL of FACS buffer.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8, B220, IgM) to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on different lymphocyte populations.
-
Histological Analysis of Thymus and Ovary
This protocol details the preparation and staining of tissue sections for microscopic examination.[8][12][25][26][27]
-
Tissue Fixation and Processing:
-
Dissect the thymus and ovaries and fix them in 10% neutral buffered formalin overnight.
-
Dehydrate the tissues through a graded series of ethanol (B145695) concentrations.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues at 5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Stain the sections with Hematoxylin (B73222) and Eosin (B541160) (H&E) for general morphology.
-
-
Microscopy:
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a light microscope.
-
DNA Damage and Repair Assays
This assay measures DNA strand breaks in individual cells.[2][4][28][29][30]
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail of the comet is proportional to the amount of DNA damage.
This immunofluorescence assay detects the phosphorylated form of histone H2AX, a marker for DNA double-strand breaks.[6][31][32][33][34]
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with a DNA-damaging agent if desired.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[3][5][35][36]
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, to the cell culture medium and incubate for a defined period to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash and incubate with a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
For fluorescence detection, visualize and quantify the BrdU-positive cells using a fluorescence microscope or flow cytometer.
-
For colorimetric detection, add a substrate for the enzyme and measure the absorbance using a microplate reader.
-
Signaling Pathways and Visualizations
NBS1 is a critical component of the cellular response to DNA double-strand breaks, primarily functioning within the MRN complex to activate the ATM kinase.
The MRN Complex and ATM Activation
Upon a DNA double-strand break, the MRN complex is one of the first factors to be recruited to the site of damage. It acts as a sensor and a scaffold, processing the DNA ends and recruiting and activating the ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets, including NBS1 itself, to initiate cell cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis.[11][12][15][18][37][38][39][40][41]
Caption: The MRN complex recognizes DNA double-strand breaks and activates ATM kinase.
Experimental Workflow for Characterizing Nbs1 Knockout Mice
The following diagram illustrates a typical experimental workflow for the phenotypic characterization of Nbs1 knockout mice.
Caption: Workflow for the phenotypic characterization of Nbs1 knockout mice.
Conclusion
Nbs1 knockout mouse models have been indispensable for understanding the critical roles of NBS1 in maintaining genomic stability, immune system development, and overall organismal health. The diverse and severe phenotypes observed in these models, from embryonic lethality in null mutants to the multi-system defects in hypomorphic and conditional knockouts, underscore the fundamental importance of the MRN complex and the ATM signaling pathway in the DNA damage response. The detailed protocols and data presented in this guide serve as a valuable resource for researchers investigating NBS, DNA repair mechanisms, and the development of novel therapeutic strategies for related disorders. Further research utilizing these models will continue to provide deeper insights into the intricate network of proteins that safeguard our genome.
References
- 1. Immunophenotyping Protocol - IMPReSS [web.mousephenotype.org]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. cohesionbio.com [cohesionbio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conditional deletion of Nbs1 in murine cells reveals its role in branching repair pathways of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manual hematoxylin and eosin staining of mouse tissue sections. | Semantic Scholar [semanticscholar.org]
- 13. Variations in Mre11/Rad50/Nbs1 status and DNA damage-induced S-phase arrest in the cell lines of the NCI60 panel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nbs1‐mediated DNA damage repair pathway regulates haematopoietic stem cell development and embryonic haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. DNA Repair Cofactors ATMIN and NBS1 Are Required to Suppress T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.1. Mice and genotyping strategies [bio-protocol.org]
- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. kumc.edu [kumc.edu]
- 25. researchgate.net [researchgate.net]
- 26. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ohsu.edu [ohsu.edu]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 30. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jove.com [jove.com]
- 32. crpr-su.se [crpr-su.se]
- 33. researchgate.net [researchgate.net]
- 34. γ-H2AX Detection in Somatic and Germ Cells of Mice | Springer Nature Experiments [experiments.springernature.com]
- 35. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 36. media.cellsignal.com [media.cellsignal.com]
- 37. researchgate.net [researchgate.net]
- 38. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 40. MRN complex - Wikipedia [en.wikipedia.org]
- 41. researchgate.net [researchgate.net]
Decoding the Nibrin Interactome: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction partners of the nibrin (NBN) protein, a critical player in the DNA damage response (DDR). Understanding the intricate network of proteins that associate with nibrin is paramount for elucidating its role in maintaining genomic stability and for the development of novel therapeutic strategies targeting DNA repair pathways. This document summarizes quantitative data on nibrin interactors, offers detailed experimental protocols for their identification, and visualizes the complex signaling pathways and experimental workflows involved.
Nibrin Interaction Partners: A Quantitative Overview
Nibrin functions as a key component of the MRE11/RAD50/NBN (MRN) complex, which acts as a sensor for DNA double-strand breaks (DSBs).[1][2] The stoichiometry of this core complex is established as a 2:2:1 ratio of MRE11:RAD50:NBN. Beyond this central interaction, nibrin associates with a multitude of other proteins to orchestrate the DNA damage response.
A proteomics-based approach utilizing Strep-tag affinity purification followed by mass spectrometry has identified numerous interaction partners of full-length nibrin in both untreated and irradiated (2 Gy X-rays) HEK293 cells. The following tables summarize the identified proteins, categorized by their biological function. The data is presented with the number of unique peptides identified for each protein, providing a semi-quantitative measure of their association with nibrin.
Table 1: Interaction Partners of Full-Length Nibrin in Untreated HEK293 Cells [2]
| Protein | Gene Symbol | Biological Process | Number of Peptides |
| MRE11A | MRE11A | DNA repair, telomere maintenance | 28 |
| RAD50 | RAD50 | DNA repair, telomere maintenance | 21 |
| Ku70 | XRCC6 | DNA repair (NHEJ) | 12 |
| Ku80 | XRCC5 | DNA repair (NHEJ) | 10 |
| DNA-PKcs | PRKDC | DNA repair (NHEJ) | 8 |
| PARP1 | PARP1 | DNA repair, apoptosis | 7 |
| HSP90AA1 | HSP90AA1 | Protein folding | 15 |
| HSP90AB1 | HSP90AB1 | Protein folding | 13 |
| HSPA8 | HSPA8 | Protein folding | 11 |
| Tubulin alpha-1A | TUBA1A | Cytoskeleton | 9 |
| Tubulin beta | TUBB | Cytoskeleton | 8 |
Table 2: Interaction Partners of Full-Length Nibrin in Irradiated (2 Gy X-rays) HEK293 Cells [2]
| Protein | Gene Symbol | Biological Process | Number of Peptides |
| MRE11A | MRE11A | DNA repair, telomere maintenance | 32 |
| RAD50 | RAD50 | DNA repair, telomere maintenance | 25 |
| ATM | ATM | DNA damage signaling | 18 |
| BRCA1 | BRCA1 | DNA repair, tumor suppression | 14 |
| MDC1 | MDC1 | DNA damage checkpoint | 11 |
| H2AX | H2AFX | DNA repair | 9 |
| Ku70 | XRCC6 | DNA repair (NHEJ) | 8 |
| Ku80 | XRCC5 | DNA repair (NHEJ) | 7 |
| DNA-PKcs | PRKDC | DNA repair (NHEJ) | 6 |
| PARP1 | PARP1 | DNA repair, apoptosis | 10 |
| HSP90AA1 | HSP90AA1 | Protein folding | 18 |
| HSP90AB1 | HSP90AB1 | Protein folding | 16 |
| HSPA8 | HSPA8 | Protein folding | 14 |
| Calreticulin | CALR | Protein folding, calcium homeostasis | 12 |
Experimental Protocols for Identifying Nibrin Interaction Partners
The identification and validation of protein-protein interactions are fundamental to understanding cellular processes. The following are detailed protocols for two key techniques widely used to study the nibrin interactome.
Co-Immunoprecipitation (Co-IP)
Co-IP is a robust method to isolate a protein of interest and its binding partners from a cell lysate using an antibody specific to the target protein.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer without detergents (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.
-
Antibody: High-affinity, purified antibody specific for nibrin.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Cell culture plates and scraper.
-
Microcentrifuge tubes.
-
Rotating platform.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-nibrin antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against nibrin and its putative interaction partners.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for the large-scale identification of protein interaction networks. It involves the purification of a tagged "bait" protein and its associated "prey" proteins, followed by their identification using mass spectrometry.
Materials:
-
Expression vector with an affinity tag (e.g., Strep-tag, FLAG-tag).
-
Cell line suitable for transfection.
-
Transfection reagents.
-
Lysis, wash, and elution buffers specific to the affinity tag.
-
Affinity resin (e.g., Strep-Tactin sepharose, anti-FLAG agarose).
-
Enzymes for protein digestion (e.g., Trypsin).
-
Mass spectrometer (e.g., Orbitrap).
Procedure:
-
Expression of Tagged Nibrin:
-
Clone the nibrin cDNA into an expression vector containing an affinity tag.
-
Transfect the construct into a suitable cell line (e.g., HEK293).
-
Select for stable expression or perform transient transfection.
-
-
Cell Lysis and Affinity Purification:
-
Prepare cell lysates as described in the Co-IP protocol.
-
Incubate the lysate with the affinity resin specific to the tag on nibrin.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the bait protein and its interactors using a competitive eluent or by changing buffer conditions.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using a sequence-specific protease like trypsin.
-
-
Mass Spectrometry Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
-
Data Analysis:
-
Search the obtained MS/MS spectra against a protein database to identify the proteins present in the sample.
-
Use bioinformatics tools to filter out non-specific binders and to perform network analysis of the identified interaction partners.
-
Visualizing Nibrin's Role in Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex relationships and processes involving nibrin. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.
Nibrin in the DNA Damage Response Signaling Pathway
Upon DNA double-strand breaks, nibrin, as part of the MRN complex, is a key player in the activation of the ATM kinase, which in turn phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair.
Caption: Nibrin in the DNA Damage Response Pathway.
Experimental Workflow for Co-Immunoprecipitation
This diagram illustrates the key steps involved in a co-immunoprecipitation experiment to identify protein-protein interactions.
Caption: Co-Immunoprecipitation Experimental Workflow.
Experimental Workflow for Affinity Purification-Mass Spectrometry
This diagram outlines the process of identifying protein interaction partners using affinity purification coupled with mass spectrometry.
Caption: Affinity Purification-Mass Spectrometry Workflow.
This technical guide provides a foundational understanding of the nibrin interactome. Further research, particularly employing quantitative methods to determine binding affinities and dynamics, will be crucial for a complete picture of nibrin's function and for the development of targeted therapies.
References
Regulation of NBN Gene Expression: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Regulation of NBN Gene Expression in Different Cell Types for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the NBN gene, a critical component of the DNA damage response (DDR) and repair machinery. Dysregulation of NBN expression is implicated in various cancers, making it a key target for therapeutic development. This document details the transcriptional and post-transcriptional control of NBN, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Transcriptional Regulation of NBN
The expression of the NBN gene is tightly controlled at the transcriptional level by several key transcription factors, most notably E2F1 and CREB. These factors integrate signals from various cellular pathways to modulate NBN expression in response to stimuli such as DNA damage and cell cycle progression.
Role of E2F1 in NBN Regulation
The transcription factor E2F1, a critical regulator of cell cycle progression and apoptosis, plays a significant role in activating NBN gene expression. The E2F1 promoter itself contains E2F binding sites, indicating a potential for autoregulation and complex feedback loops.[1]
Signaling Pathway for E2F1-mediated NBN Transcription:
The activity of E2F1 is tightly linked to the retinoblastoma (RB) protein. In its hypophosphorylated state, RB binds to E2F1 and inhibits its transcriptional activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate RB, leading to the release of E2F1, which can then translocate to the nucleus and activate the transcription of its target genes, including NBN.[2][3]
References
- 1. Transcription of the E2F-1 gene is rendered cell cycle dependent by E2F DNA-binding sites within its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of E2 Promoter Binding Factor 1 (E2F1) Transcriptional Activity through a Deubiquitinating Enzyme, UCH37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamic Intracellular Journey of Nibrin: A Technical Guide to its Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nibrin (NBN), a critical component of the MRE11/RAD50/NBN (MRN) complex, stands as a central player in the intricate cellular machinery dedicated to maintaining genomic integrity. Its precise location within the cell is paramount to its function in DNA double-strand break (DSB) repair, cell cycle checkpoint control, and telomere maintenance. This technical guide provides an in-depth exploration of the cellular localization of nibrin, detailing its distribution under basal conditions and in response to genotoxic stress. We present quantitative data on its subcellular partitioning, comprehensive experimental protocols for its visualization and fractionation, and detailed signaling pathway diagrams to illuminate the molecular mechanisms governing its trafficking. This document is intended to serve as a valuable resource for researchers investigating the DNA damage response and for professionals involved in the development of therapeutic strategies targeting genomic instability.
Subcellular Distribution of Nibrin
Under normal physiological conditions, nibrin is predominantly localized within the nucleus . It forms a stable complex with MRE11 and RAD50, and its presence in the nucleus is essential for the nuclear import of its binding partners. In cells deficient in nibrin, such as those from individuals with Nijmegen Breakage Syndrome (NBS), MRE11 and RAD50 are mislocalized to the cytoplasm, highlighting nibrin's role as a nuclear chaperone for the MRN complex.
Upon the induction of DNA double-strand breaks by agents such as ionizing radiation (IR), nibrin, as part of the MRN complex, rapidly relocates to the sites of damage. This relocalization manifests as the formation of discrete subnuclear structures known as IR-induced foci (IRIF). The formation of these foci is a hallmark of the cellular response to DNA damage and is critical for the recruitment of downstream repair factors.
Quantitative Analysis of Nibrin Localization
The following tables summarize the cellular distribution of nibrin under various conditions. While precise percentage breakdowns can vary between cell types and experimental conditions, these tables provide a representative overview based on published findings.
| Condition | Cellular Compartment | Predominant Localization of Nibrin | Notes |
| Basal (Unstressed) | Nucleus | >90% | Essential for nuclear localization of MRE11 and RAD50. |
| Cytoplasm | <10% | A small cytoplasmic pool is maintained through active nuclear export. | |
| DNA Damage (e.g., Ionizing Radiation) | Nuclear Foci (IRIF) | High | Rapid recruitment to sites of DNA double-strand breaks. |
| Nucleoplasm | Moderate | A pool of nibrin remains distributed throughout the nucleoplasm. | |
| Cytoplasm | Low | Shuttling dynamics are altered to favor nuclear retention and function. |
| Genetic Background | Cellular Compartment | Nibrin Localization | Consequence |
| Wild-Type | Nucleus | Predominantly Nuclear | Proper DNA damage response and genomic stability. |
| Nijmegen Breakage Syndrome (NBS) - Nibrin deficient | Cytoplasm | MRE11 and RAD50 are cytoplasmic. | Impaired DNA repair, genomic instability, and disease phenotype. |
| NLS Mutant | Cytoplasm | Largely Cytoplasmic | Impaired nuclear import, leading to increased sensitivity to DNA damaging agents.[1] |
| NES Mutant | Nucleus | Largely Nuclear | Impaired nuclear export, affecting the regulation of the DNA damage response.[1] |
Experimental Protocols
Immunofluorescence Staining for Nibrin Visualization
This protocol outlines the steps for visualizing the subcellular localization of nibrin using immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)
-
Primary antibody against Nibrin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency on sterile glass coverslips. If investigating DNA damage, treat the cells with the desired agent (e.g., ionizing radiation) and allow for recovery for the appropriate time.
-
Fixation: Gently wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-nibrin antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This protocol describes the separation of nuclear and cytoplasmic fractions to determine the relative abundance of nibrin in each compartment by Western blotting.
Materials:
-
Cell pellet
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Bradford or BCA protein assay reagents
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Nibrin, a cytoplasmic marker (e.g., GAPDH or Tubulin), and a nuclear marker (e.g., Lamin B1 or Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.
-
Cytoplasmic Extraction: Add detergent (e.g., 10% NP-40) to a final concentration of 0.5-1% and vortex vigorously for 10 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Resuspend the nuclear pellet in ice-cold Nuclear Extraction Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Fraction Clarification: Centrifuge at high speed for 5-10 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay.
-
Western Blotting: a. Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against nibrin and the cytoplasmic and nuclear markers overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Analyze the band intensities to determine the relative distribution of nibrin between the nucleus and cytoplasm.
Signaling Pathways and Regulatory Mechanisms
Nuclear Import and Export of Nibrin
Nibrin's localization is a dynamic process regulated by nuclear import and export signals. It possesses at least one nuclear export signal (NES) and multiple nuclear localization signals (NLSs). The nuclear export of nibrin is mediated by the CRM1 (Chromosome Region Maintenance 1) exportin, while its import is facilitated by the importin protein family. This continuous shuttling allows for the regulation of the MRN complex's availability in the nucleus.
Caption: Nibrin's nuclear import and export cycle.
DNA Damage Response Pathway Involving Nibrin
Upon DNA damage, the MRN complex, including nibrin, is one of the first sensors to be recruited to the site of the lesion. This initiates a signaling cascade, primarily through the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.
References
Structural Domains of NBS1: A Technical Guide to Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
NBS1 (Nibrin), the protein product of the NBN gene, is a critical component of the cellular response to DNA double-strand breaks (DSBs). As a key member of the MRE11-RAD50-NBS1 (MRN) complex, NBS1 plays a multifaceted role in DNA damage signaling, cell cycle checkpoint activation, and DNA repair.[1][2] Understanding the specific functions of its structural domains is paramount for developing therapeutic strategies that target DNA damage response (DDR) pathways. This guide provides an in-depth overview of the structural domains of NBS1, their functions, quantitative interaction data, and detailed experimental protocols for their study.
Overview of NBS1 Domain Architecture
The human NBS1 protein is a 754-amino acid polypeptide characterized by distinct functional domains at its N- and C-termini, connected by a less structured central region containing key phosphorylation sites.[3]
-
N-Terminal Region: Comprises a Forkhead-Associated (FHA) domain and two tandem BRCA1 C-terminal (BRCT) domains. This region is primarily involved in recognizing and binding to phosphorylated proteins, thereby localizing the MRN complex to sites of DNA damage.
-
Central Region: Contains several serine-glutamine (SQ) motifs that are targets for phosphorylation by ATM and ATR kinases, crucial for signal transduction.[3]
-
C-Terminal Region: Harbors interaction motifs for MRE11 and Ataxia-Telangiectasia Mutated (ATM) kinase, essential for the structural integrity and activation of the MRN complex and downstream signaling.[1][2][4]
The following diagram illustrates the domain organization of the NBS1 protein.
Caption: Domain architecture of the human NBS1 protein.
N-Terminal Domains: FHA and BRCT
The N-terminal FHA and tandem BRCT domains of NBS1 function as crucial phosphopeptide recognition modules, mediating the recruitment of the MRN complex to sites of DNA damage.[5]
Forkhead-Associated (FHA) Domain
The FHA domain is a conserved phosphoprotein-binding module that specifically recognizes phosphothreonine (pThr) residues in a sequence-specific manner. The FHA domain of NBS1 is critical for its interaction with several key DDR proteins, including:
-
MDC1 (Mediator of DNA Damage Checkpoint 1): The FHA domain binds to phosphorylated Ser-Asp-Thr (SDT) repeats in MDC1, a protein that accumulates at sites of DSBs.[6][7] This interaction is crucial for the retention of the MRN complex at damaged chromatin.[6][8]
-
CtIP (CtBP-interacting protein): The FHA domain interacts with phosphorylated CtIP, a factor required for the initiation of DNA end resection in homologous recombination. This interaction is dependent on Casein Kinase 2 (CK2) phosphorylation of CtIP.[9]
BRCT Domains
The tandem BRCT domains of NBS1 also function in phosphoprotein recognition, often in concert with the FHA domain. They have been shown to bind to:
-
γ-H2AX: The phosphorylated form of the histone variant H2AX, a hallmark of DNA double-strand breaks. The FHA/BRCT domain region of NBS1 is essential for its localization to γ-H2AX foci.
-
MDC1: In addition to the FHA domain interaction, the BRCT domains of NBS1 also bind to the phosphorylated SDT repeats of MDC1, suggesting a bipartite binding mechanism that enhances the stability of the interaction.[8]
-
TOPBP1 (Topoisomerase II binding protein 1): NBS1 interacts directly with TOPBP1 through its BRCT1 domain, which binds to two separate BRCT domains (BRCT1 and BRCT2) of TOPBP1.[10][11] This interaction is important for ATR activation.[1]
The following diagram depicts the signaling interactions of the NBS1 N-terminal domains.
Caption: Interactions of the NBS1 FHA and BRCT domains.
Quantitative Binding Data
The following table summarizes the available quantitative data for the interactions of the NBS1 N-terminal domains with their binding partners.
| NBS1 Domain | Binding Partner | Phosphorylation Site | Binding Affinity (Kd) | Experimental Method |
| FHA/BRCT1/2 | CtIP phosphopeptide | pSer347 | 2.64 ± 0.16 µM | Fluorescence Polarization |
| FHA/BRCT1/2 | CtIP phosphopeptide | pThr847 | 20-22 µM | Fluorescence Polarization |
| FHA/BRCT1/2 | CtIP pSer-Glu-pThr peptide | - | 12 µM | Fluorescence Polarization |
C-Terminal Domain: MRE11 and ATM Interaction
The C-terminal region of NBS1 is essential for the assembly and function of the MRN complex and for the activation of the ATM kinase.
MRE11-Binding Domain
A short, conserved motif in the C-terminus of NBS1 (residues 682-693) mediates the direct interaction with the MRE11 nuclease.[4][12] This interaction is critical for:
-
MRN Complex Stability: The binding of NBS1 stabilizes the MRE11-RAD50 sub-complex.
-
Nuclear Localization: The NBS1-MRE11 interaction is required for the proper nuclear localization of the MRN complex.
-
MRE11 Nuclease Activity: NBS1 binding stimulates the endonuclease activity of MRE11, which is crucial for DNA end processing.
ATM-Binding Domain
Located at the extreme C-terminus of NBS1 (residues 734-754) is a conserved motif containing an FxF/Y sequence that directly binds to the ATM kinase.[1][12] This interaction is indispensable for:
-
ATM Recruitment: The NBS1-ATM interaction is required for the recruitment of ATM to sites of DNA damage.[6][13]
-
ATM Activation: This interaction is essential for the full activation of ATM's kinase activity in response to DNA damage. The half-maximal effective concentration (EC50) for the activation of ATM by the MRN complex is approximately 27 nM.[14][15]
The following diagram illustrates the central role of the NBS1 C-terminus in the DNA damage response.
Caption: C-terminal interactions of NBS1 in the MRN complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the functions of NBS1 domains.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol describes the co-immunoprecipitation of NBS1 and its interacting partners from whole-cell extracts.
Materials:
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail.[16]
-
RIPA Buffer (for more stringent washes).[17]
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Primary antibodies against NBS1 and the protein of interest.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence substrate.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in IP Lysis Buffer and incubate on ice for 15-20 minutes.[16]
-
Sonicate the lysate to shear chromatin (e.g., 3 cycles of 15 seconds at 3-6W).[18]
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
(Optional) Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[19]
-
Add the primary antibody against NBS1 (or the interacting partner) to the pre-cleared lysate and incubate with gentle rotation for 3 hours to overnight at 4°C.[18]
-
Add pre-washed Protein A/G beads and incubate for an additional 1-3 hours at 4°C.[19]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against NBS1 and the co-immunoprecipitated protein of interest.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescence substrate.[20]
-
The following diagram outlines the Co-IP workflow.
Caption: Experimental workflow for Co-Immunoprecipitation.
In Vitro Kinase Assay to Assess ATM-dependent NBS1 Phosphorylation
This protocol is designed to determine if a specific kinase, such as ATM, can phosphorylate NBS1 or its substrates in vitro.
Materials:
-
Kinase Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl2, 2.5 mM EDTA, 1 mM DTT, 10 µM β-glycerophosphate, 1 mM NaF, 0.1 mM Na3VO4, 0.1 mM PMSF, 10 µM ATP.[21]
-
[γ-³²P]ATP.
-
Recombinant active ATM kinase.
-
Recombinant purified NBS1 protein or a specific domain as a substrate.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant kinase, the substrate (NBS1), and kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.[21]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) NBS1.
-
Quantify the phosphorylation signal using appropriate software.
-
The workflow for an in vitro kinase assay is depicted below.
Caption: Workflow for an in vitro kinase assay.
Chromatin Immunoprecipitation (ChIP) to Study NBS1-Chromatin Association
This protocol is used to investigate the association of NBS1 with specific genomic regions in vivo.
Materials:
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
ChIP-grade antibody against NBS1.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR or reagents for ChIP-Seq library preparation.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp.[22]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-NBS1 antibody overnight at 4°C.[22]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by ChIP-Seq.[22]
-
The following diagram shows the ChIP workflow.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Conclusion
The modular domain architecture of NBS1 allows it to function as a central scaffold and signaling hub in the DNA damage response. The N-terminal FHA and BRCT domains are critical for localizing the MRN complex to sites of DNA damage through interactions with phosphorylated proteins, while the C-terminal domain is essential for the structural integrity of the MRN complex and the activation of the master regulator kinase, ATM. A thorough understanding of the functions of these domains, supported by quantitative data and robust experimental methodologies, is crucial for the development of novel therapeutic agents that modulate the DNA damage response in cancer and other diseases.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A super-modular FHA/BRCT-repeat architecture mediates Nbs1 adaptor function in response to DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of SDT repeats in the MDC1 N terminus triggers retention of NBS1 at the DNA damage–modified chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive phosphorylation of MDC1 physically links the MRE11–RAD50–NBS1 complex to damaged chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphopeptide interactions of the Nbs1 N-terminal FHA-BRCT1/2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nbs1 is a Flexible Arm Binding Ctp1 and Mre11-Rad50 to Coordinate dsDNA Break Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBS1 binds directly to TOPBP1 via disparate interactions between the NBS1 BRCT1 domain and the TOPBP1 BRCT1 and BRCT2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. ulab360.com [ulab360.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nbs1 ChIP-Seq Identifies Off-Target DNA Double-Strand Breaks Induced by AID in Activated Splenic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NBS1 in Telomere Maintenance and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the multifaceted role of Nibrin (NBS1), a critical component of the MRE11/RAD50/NBS1 (MRN) complex, in maintaining telomere integrity. We will explore its functions in telomere end-protection, length regulation, and the activation of DNA damage signaling pathways at dysfunctional telomeres, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to NBS1 and Telomere Biology
Telomeres are specialized nucleoprotein structures that cap the ends of linear eukaryotic chromosomes, essential for safeguarding genomic stability. They consist of repetitive DNA sequences (TTAGGG in vertebrates) and a specialized protein complex known as shelterin. This structure prevents natural chromosome ends from being recognized as DNA double-strand breaks (DSBs), thereby inhibiting aberrant DNA repair activities that can lead to chromosomal fusions and instability.
NBS1 is a key player in the cellular DNA damage response (DDR). It forms the MRN complex along with MRE11 and RAD50, which acts as a primary sensor of DSBs. The MRN complex is indispensable for the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. Given the structural similarity between a DSB and a deprotected telomere, the involvement of the MRN complex in telomere biology is both critical and complex. Mutations in the NBS1 gene lead to Nijmegen Breakage Syndrome (NBS), a rare autosomal recessive disorder characterized by genomic instability, immunodeficiency, and a predisposition to cancer, underscoring the vital role of NBS1 in maintaining genome integrity.
The MRN Complex: A Guardian at the Telomere
The MRN complex is recruited to sites of DNA damage, where it plays roles in break detection, signal transduction, and DNA repair. At telomeres, its function is context-dependent.
-
At functional telomeres , the MRN complex, in conjunction with shelterin proteins, contributes to the formation of the protective t-loop structure. This structure sequesters the chromosome end, preventing its detection by the DNA damage machinery.
-
At dysfunctional or critically shortened telomeres , the MRN complex recognizes the exposed DNA end as a break. This recognition is a crucial first step in initiating a DDR cascade that can lead to cellular senescence or apoptosis, thereby preventing the proliferation of cells with unstable genomes.
NBS1 itself does not bind DNA directly but is crucial for the nuclear localization and function of the MRN complex. It directly interacts with MRE11 and contains key domains for ATM recruitment and activation.
NBS1's Dual Role in Telomere Capping and Length Regulation
NBS1, as part of the MRN complex, has a dual and seemingly paradoxical role at telomeres. It is essential for both protecting the chromosome end and for signaling when that end becomes dysfunctional.
Contribution to Telomere End-Capping
The MRN complex associates with telomeres throughout the cell cycle. Its presence is required to prevent telomere fusions. In the absence of functional NBS1, telomeres can be inappropriately processed by DNA repair pathways, leading to end-to-end chromosomal fusions and catastrophic genomic instability. It is thought that MRN, in concert with shelterin components like TRF2, helps to remodel the telomere into a protected state.
Involvement in Telomere Length Homeostasis
While essential for protection, the MRN complex also participates in telomere length regulation. It has been shown to influence the processing of telomere ends, which can affect the activity of telomerase, the enzyme responsible for elongating telomeres. In some contexts, the nuclease activity of MRE11, modulated by NBS1, is required for proper telomere maintenance. Dysfunction in the MRN complex can lead to progressive telomere shortening.
NBS1-Mediated ATM Activation at Dysfunctional Telomeres
A critical function of NBS1 at telomeres is to mediate the activation of ATM kinase in response to telomere damage or shortening. When the protective shelterin complex is compromised or telomeres become critically short, the exposed chromosome end is recognized by the MRN complex.
The process unfolds as follows:
-
Recognition: The MRN complex is recruited to the uncapped telomere.
-
ATM Recruitment: NBS1, through its C-terminal motif, directly recruits ATM to the site of damage.
-
ATM Activation: The MRN complex facilitates the dimerization and autophosphorylation of ATM, leading to its full activation.
-
Downstream Signaling: Activated ATM then phosphorylates a host of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, senescence, or apoptosis. This pathway is a crucial tumor-suppressive mechanism that prevents the propagation of cells with damaged telomeres. This signaling cascade is visualized in the diagram below.
Caption: NBS1-mediated ATM activation pathway at a dysfunctional telomere.
Quantitative Data on NBS1 Function at Telomeres
The following table summarizes key quantitative findings from studies on NBS1 and telomere stability.
| Parameter Measured | Cell Type / Model System | Condition | Result | Reference |
| Telomere Length | Human NBS patient fibroblasts (NBS-L1) | Compared to control fibroblasts | Accelerated telomere shortening (~120 bp/population doubling vs. ~60 bp/pd in control) | |
| Telomere Fusions | Mouse embryonic fibroblasts (MEFs) | Nbs1 knockout | ~15-20 telomere fusions per metaphase in Nbs1 null MEFs vs. <1 in wild-type MEFs | |
| Telomere Dysfunction-Induced Foci (TIFs) | Human fibroblasts (IMR90) | Depletion of NBS1 | 25% of cells showed >5 TIFs upon NBS1 depletion, compared to <5% in control cells | |
| ATM Kinase Activity at Telomeres | Human osteosarcoma cells (U2OS) | TRF2 depletion (induces telomere dysfunction) | ~80% reduction in ATM phosphorylation (S1981) at telomeres in NBS1-deficient cells compared to controls |
Experimental Protocols
Investigating the role of NBS1 at telomeres requires specific and sensitive techniques. Below are methodologies for key experiments.
Protocol: Immunofluorescence combined with Fluorescence In Situ Hybridization (IF-FISH)
This method is used to visualize the colocalization of proteins (like DDR factors) with telomeres, often to identify Telomere Dysfunction-Induced Foci (TIFs).
Objective: To determine if NBS1 or other DDR proteins (e.g., phosphorylated ATM) localize to telomeres following induced telomere dysfunction.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human fibroblasts) on glass coverslips. If required, induce telomere dysfunction (e.g., by depleting a shelterin protein like TRF2 via siRNA).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 2% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize with 0.5% NP-40 in PBS for 10 minutes at room temperature.
-
-
Immunofluorescence Staining:
-
Block with 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-NBS1 or mouse anti-phospho-ATM Ser1981) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Post-Fixation: Fix again with 2% paraformaldehyde for 5 minutes to crosslink the antibodies.
-
Fluorescence In Situ Hybridization (FISH):
-
Dehydrate cells through an ethanol (B145695) series (70%, 90%, 100%).
-
Air dry the coverslips completely.
-
Prepare hybridization mixture containing a telomere-specific peptide nucleic acid (PNA) probe (e.g., Cy3-conjugated (CCCTAA)3) in a hybridization buffer (e.g., 70% formamide (B127407), 10 mM Tris-HCl pH 7.2).
-
Denature the cellular DNA and probe by heating the coverslip with the hybridization mixture at 80°C for 3 minutes.
-
Hybridize for 2 hours at room temperature in a humidified chamber.
-
-
Washing and Mounting:
-
Wash twice with 70% formamide in 10 mM Tris-HCl.
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium containing DAPI (to stain the nucleus).
-
-
Microscopy and Analysis:
-
Visualize using a fluorescence microscope.
-
Capture images in separate channels (DAPI for nucleus, green for the protein of interest, red for telomeres).
-
A TIF is scored as a colocalization event (yellow focus in a merged image) between the protein signal and the telomere signal.
-
Caption: Experimental workflow for IF-FISH to detect TIFs.
Protocol: Telomere Restriction Fragment (TRF) Analysis by Southern Blot
Objective: To measure the average length of telomeres in a population of cells.
Methodology:
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from a large population of cells.
-
Restriction Digest: Digest the genomic DNA (5-10 µg) with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that cut frequently in the genome but not within the telomeric repeat sequences. This liberates the telomeres as a heterogeneous population of high-molecular-weight fragments.
-
Gel Electrophoresis: Separate the digested DNA fragments on a large, low-concentration (e.g., 0.8%) agarose (B213101) gel by pulsed-field or standard gel electrophoresis. Run the gel for a long duration to resolve large fragments.
-
Southern Blotting:
-
Denature the DNA in the gel using an alkaline solution.
-
Transfer the DNA from the gel to a positively charged nylon membrane via capillary action or vacuum blotting.
-
UV crosslink or bake the membrane to permanently fix the DNA.
-
-
Hybridization:
-
Pre-hybridize the membrane to block non-specific binding.
-
Hybridize the membrane with a radiolabeled (e.g., ³²P) or chemiluminescent telomere-specific probe (e.g., (TTAGGG)n oligonucleotide).
-
-
Detection:
-
Wash the membrane to remove the unbound probe.
-
Expose the membrane to X-ray film or a phosphorimager screen.
-
-
Analysis: The result is a smear on the autoradiogram representing the distribution of telomere lengths. The mean TRF length can be calculated using densitometry software by comparing the smear to a known DNA ladder.
Conclusion
NBS1 is a cornerstone of telomere integrity, operating at the critical interface between chromosome end-protection and DNA damage signaling. As a vital component of the MRN complex, it contributes to the stable capping of functional telomeres while simultaneously acting as a sentinel that recognizes and initiates a robust response to telomere dysfunction. Its role in recruiting and activating ATM kinase at uncapped telomeres is a fundamental tumor-suppressive mechanism. Understanding the precise molecular functions of NBS1 at telomeres not only illuminates fundamental aspects of genome stability but also provides a critical framework for developing therapeutic strategies targeting DNA damage response pathways in cancer and aging.
NBN Gene Mutations and Their Clinical Manifestations in Nijmegen Breakage Syndrome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nijmegen Breakage Syndrome (NBS) is a rare autosomal recessive disorder characterized by a triad (B1167595) of immunodeficiency, microcephaly, and a predisposition to cancer.[1][2] The genetic basis of NBS lies in mutations within the NBN gene, which encodes the protein Nibrin.[3] Nibrin is a critical component of the MRE11/RAD50/NBN (MRN) complex, a key sensor of DNA double-strand breaks (DSBs).[4] This complex plays a pivotal role in the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, initiating a signaling cascade that orchestrates DNA repair, cell cycle checkpoint control, and apoptosis.[5][6] Consequently, dysfunction of Nibrin leads to genomic instability, giving rise to the clinical hallmarks of NBS. This technical guide provides a comprehensive overview of NBN gene mutations and their clinical sequelae in NBS, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
NBN Gene Mutations in Nijmegen Breakage Syndrome
Mutations in the NBN gene that lead to NBS are typically truncating, resulting in a loss of functional Nibrin protein. While a variety of mutations have been identified, a single founder mutation is responsible for the vast majority of cases, particularly in individuals of Slavic descent.
Major Founder Mutation
The most prevalent mutation in NBS is c.657_661del5 (also historically referred to as 657del5).[4] This 5-base pair deletion in exon 6 leads to a frameshift and the production of two truncated, non-functional protein fragments.[3] Over 90% of NBS patients are homozygous for this mutation, especially those of Central and Eastern European origin.[7]
Other Reported Mutations
While less common, other mutations have been identified in NBS patients, often in compound heterozygous state with the c.657_661del5 mutation or as homozygous mutations in non-Slavic populations. These include other deletions, insertions, and nonsense mutations that result in a truncated Nibrin protein.
| Mutation Type | Example | Consequence | Reference |
| Deletion (Founder) | c.657_661del5 | Frameshift, premature stop codon, production of truncated proteins | [4] |
| Missense | p.R215W | Reduced protein stability and function | [8] |
| Nonsense | - | Premature stop codon, truncated protein | [9] |
| Other Frameshift | c.156_157delTT | Frameshift, premature stop codon | [10] |
Clinical Manifestations of Nijmegen Breakage Syndrome
The clinical presentation of NBS is multi-systemic, reflecting the fundamental role of Nibrin in maintaining genomic integrity. The severity of symptoms can vary among individuals.
Key Clinical Features
-
Microcephaly: Present at birth and often progressive, it is a near-universal feature of NBS.[1]
-
Characteristic Facial Features: A sloping forehead, prominent nose, and micrognathia become more apparent with age.[1]
-
Growth Retardation: Intrauterine growth restriction is common, and postnatal growth is typically delayed.[1]
-
Immunodeficiency: A combined immunodeficiency is a major cause of morbidity and mortality, leading to recurrent sinopulmonary infections.[1]
-
Cancer Predisposition: There is a significantly increased risk of developing malignancies, particularly lymphoid cancers, at an early age.[1][2]
-
Intellectual Disability: Mild to moderate intellectual disability is common.
-
Premature Ovarian Insufficiency: This is a frequent finding in female patients.
Quantitative Clinical Data
| Clinical Manifestation | Frequency / Observation | Reference |
| Microcephaly | Present in the majority of patients at birth. | [1] |
| Immunodeficiency | IgG deficiency: ~62% of patientsIgA deficiency: ~57% of patients | [11] |
| Malignancy | ~40% of patients develop cancer by age 20, predominantly lymphoid malignancies. | [11] |
| Growth Retardation | Median birth weight of 2800g in one cohort. |
Experimental Protocols
The diagnosis and study of NBS and NBN gene mutations rely on a combination of molecular and cellular techniques.
NBN Gene Sequencing (Sanger Method)
Objective: To identify the specific nucleotide sequence of the NBN gene to detect mutations.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood lymphocytes or other patient samples using a standard DNA extraction kit.
-
PCR Amplification: Exons of the NBN gene and their flanking intronic regions are amplified using polymerase chain reaction (PCR).
-
Primer Design: Primers should be 18-24 base pairs in length with a GC content of 45-55% and a melting temperature (Tm) between 50-65°C.[12] Primers are designed to flank each exon of the NBN gene.
-
-
PCR Product Purification: The amplified PCR products are purified to remove excess primers and dNTPs. This can be achieved using enzymatic cleanup (e.g., ExoSAP-IT) or column-based purification kits.
-
Cycle Sequencing: A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[13]
-
Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.
-
Sequence Analysis: The sequence is read by detecting the fluorescence of the ddNTPs as they pass a detector. The resulting chromatogram is analyzed using sequencing analysis software to identify any deviations from the reference NBN sequence.
Allele-Specific PCR for c.657_661del5 Detection
Objective: To specifically detect the presence of the common c.657_661del5 mutation.
Methodology:
-
DNA Extraction: As described for Sanger sequencing.
-
Primer Design: Two sets of primers are designed:
-
A common reverse primer.
-
Two forward primers: one specific for the wild-type allele and one specific for the mutant allele carrying the 5-base pair deletion. The 3' end of the allele-specific primers is designed to anneal at the site of the mutation.
-
-
PCR Amplification: Two separate PCR reactions are performed for each sample, one with the wild-type specific forward primer and the common reverse primer, and the other with the mutant-specific forward primer and the common reverse primer. A control primer pair amplifying a different region of the genome can be included in each reaction to ensure PCR competency.
-
Gel Electrophoresis: The PCR products are separated by agarose (B213101) gel electrophoresis.
-
Interpretation: The presence of a PCR product in the reaction with the wild-type specific primer indicates the presence of the wild-type allele. The presence of a product in the reaction with the mutant-specific primer indicates the presence of the c.657_661del5 mutation. A heterozygous individual will show a product in both reactions.
Immunoblotting for Nibrin Protein Detection
Objective: To detect the presence and size of the Nibrin protein in cell lysates.
Methodology:
-
Protein Extraction: Whole-cell lysates are prepared from patient-derived cells (e.g., lymphoblastoid cell lines) using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Nibrin.
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system. The absence of the full-length Nibrin band or the presence of truncated fragments is indicative of NBS.
γ-H2AX Foci Formation Assay (Immunofluorescence)
Objective: To assess the cellular response to DNA double-strand breaks by visualizing the formation of γ-H2AX foci. In NBS cells, the formation of these foci is often impaired.
Methodology:
-
Cell Culture and Treatment: Patient-derived fibroblasts or lymphoblastoid cells are cultured on coverslips. To induce DNA double-strand breaks, cells can be treated with ionizing radiation (e.g., 2 Gy) and allowed to recover for a specified time (e.g., 1-4 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as 0.2% Triton X-100 to allow antibody access to the nucleus.[16]
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Washing: Unbound primary antibody is removed by washing with PBS.
-
Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).[18]
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye such as DAPI, and the coverslips are mounted on microscope slides.
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The number of γ-H2AX foci per nucleus is quantified using image analysis software. A reduced number of foci in response to DNA damage is characteristic of NBS cells.
Signaling Pathways Involving NBN
Nibrin is a central player in the cellular response to DNA double-strand breaks, primarily through its role in the MRN complex and the activation of ATM.
DNA Double-Strand Break Response Pathway
Upon the induction of a DNA double-strand break, the MRN complex is one of the first sensors to be recruited to the site of damage. This initiates a signaling cascade that leads to cell cycle arrest and DNA repair.
NBN-Dependent Cell Cycle Checkpoint Activation
A critical function of the NBN-mediated DNA damage response is the activation of cell cycle checkpoints, particularly the G1/S and G2/M checkpoints. This prevents cells with damaged DNA from progressing through the cell cycle and propagating mutations. The ATM-CHK2 signaling axis is central to this process.
Conclusion
Mutations in the NBN gene lead to the complex and severe clinical phenotype of Nijmegen Breakage Syndrome by disrupting the fundamental process of DNA double-strand break repair. The high prevalence of the c.657_661del5 founder mutation in Slavic populations underscores the importance of targeted genetic testing in individuals with suggestive clinical features. A thorough understanding of the molecular pathways involving Nibrin is crucial for the development of potential therapeutic strategies aimed at mitigating the consequences of genomic instability in NBS. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this disorder and to improve the lives of affected individuals.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence for γ-H2Ax [bio-protocol.org]
- 3. oncotarget.com [oncotarget.com]
- 4. NM_002485.5(NBN):c.657_661del (p.Lys219fs) AND Hereditary cancer-predisposing syndrome - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCV000006940.115 - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. ATM phosphorylation of Nijmegen breakage syndrome protein is required in a DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Germ line genetic NBN variation and predisposition to B-cell acute lymphoblastic leukemia in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. MGH DNA Core [dnacore.mgh.harvard.edu]
- 13. Sequencing Primers - CD Genomics [cd-genomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA repair functional analyses of NBN hypomorphic variants associated with NBN-related infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Methodological & Application
Validated Nibrin Antibody for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of validated antibodies against Nibrin (also known as NBN or NBS1) in Western blot analysis. Nibrin is a critical component of the MRE11/RAD50/NBN (MRN) complex, which acts as a primary sensor of DNA double-strand breaks (DSBs) and is integral to the cellular DNA damage response.[1][2] Accurate and reliable detection of Nibrin is essential for research in cancer biology, DNA repair mechanisms, and the development of targeted therapies.
Introduction to Nibrin
Nibrin is a 754-amino acid protein encoded by the NBN gene in humans.[2] It plays a crucial role in maintaining genomic integrity through its involvement in DNA repair, DNA damage-induced checkpoint activation, and telomere maintenance.[1][2] As part of the MRN complex, Nibrin is responsible for the recruitment of the MRE11 and RAD50 proteins to the sites of DNA damage.[1] The complex then facilitates the activation of the ATM (ataxia telangiectasia mutated) kinase, a central player in the DNA damage signaling cascade.[1][2] Mutations in the NBN gene are associated with Nijmegen breakage syndrome, a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a predisposition to cancer.[1]
Validated Nibrin Antibodies for Western Blot
The following table summarizes commercially available antibodies that have been validated for the detection of Nibrin in Western blot applications. It is crucial to select an antibody that has been validated for your specific experimental conditions.
| Antibody Name/Clone | Manufacturer | Catalog Number | Type | Host | Reactivity | Recommended Dilution (WB) | Observed Band Size |
| Nibrin (A-2) | Santa Cruz Biotechnology | sc-374168 | Monoclonal (IgG1 κ) | Mouse | Human | 1:100 - 1:1000 | ~95 kDa |
| Nibrin (B-5) | Santa Cruz Biotechnology | sc-515069 | Monoclonal (IgG1 κ) | Mouse | Human, Mouse, Rat | 1:100 - 1:1000 | ~95 kDa |
| anti-NBN antibody | MyBioSource | MBS150959 | Polyclonal | Rabbit | Human, Mouse | 1 µg/mL | Not Specified |
| Anti-NBS1 (Nibrin) | Sigma-Aldrich | N3162 | Polyclonal | Rabbit | Human, Mouse, Rat, Canine, Chimpanzee | 1-2 µg/mL | ~95 kDa, 100 kDa |
| NIBRIN Antibody | Rockland Immunochemicals | 600-401-DB0 | Polyclonal | Rabbit | Human, Mouse, Rat | User Optimized | ~85 kDa |
Experimental Protocols
A. Western Blot Workflow
The following diagram outlines the general workflow for Western blot analysis of Nibrin.
References
Establishing a Cell Culture Model for Nijmegen Breakage Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nijmegen Breakage Syndrome (NBS) is a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, microcephaly, and a high predisposition to cancer.[1] The syndrome is caused by mutations in the NBN gene, which encodes the protein Nibrin.[1][2] Nibrin is a critical component of the MRE11/RAD50/NBN (MRN) protein complex, a key sensor of DNA double-strand breaks (DSBs).[3][4][5] The MRN complex plays a vital role in initiating the DNA damage response (DDR), including the activation of the ATM kinase, cell cycle checkpoint control, and DNA repair.[3][4][5] Consequently, cells from NBS patients exhibit increased sensitivity to ionizing radiation, defective cell cycle checkpoints, and a higher frequency of chromosomal aberrations.[6][7][8]
Establishing robust in vitro cell culture models of NBS is essential for understanding the molecular pathogenesis of the disease, investigating the function of the NBN protein, and for the development and screening of potential therapeutic agents. This document provides detailed protocols for establishing and characterizing cell lines from NBS patients, including both fibroblasts and lymphoblastoid cell lines.
Establishing Patient-Derived Cell Lines
The two most common types of patient-derived cell lines for studying NBS are dermal fibroblasts and Epstein-Barr virus (EBV)-immortalized lymphoblastoid cell lines (LCLs).
Protocol 1: Establishment of Primary Fibroblast Cell Lines from Skin Biopsy
This protocol describes the explant method for establishing primary fibroblast cultures from a small skin biopsy.
Materials:
-
Sterile tissue culture hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile Petri dishes (100 mm)
-
Sterile serological pipettes and pipette tips
-
Sterile 15 ml and 50 ml conical tubes
-
T25 tissue culture flasks
-
Complete Fibroblast Growth Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
15-20% Fetal Bovine Serum (FBS)
-
1x Penicillin-Streptomycin solution
-
1x L-Glutamine
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Sample Collection and Transport: Aseptically collect a 3-5 mm punch biopsy of the skin and place it in a sterile tube containing complete fibroblast growth medium or sterile PBS. Transport to the laboratory at room temperature as quickly as possible.
-
Explant Preparation:
-
In a sterile Petri dish, wash the biopsy tissue twice with sterile PBS.
-
Using sterile scalpels, mince the tissue into very small pieces (approximately 1 mm³).
-
-
Seeding Explants:
-
Using sterile forceps, transfer the minced tissue pieces to a dry T25 culture flask, distributing them evenly across the surface.
-
Place a very small amount of complete fibroblast growth medium (a few drops) around the tissue pieces to promote adherence.
-
Carefully place the flask in the incubator for 1-2 hours to allow the tissue to adhere to the plastic.
-
Slowly add 3-5 ml of pre-warmed complete fibroblast growth medium to the flask, being careful not to dislodge the tissue fragments.
-
-
Cell Outgrowth and Maintenance:
-
Incubate the flask at 37°C in a 5% CO2 incubator.
-
Monitor the flask daily for fibroblast outgrowth, which typically begins within 7-14 days.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When fibroblasts have reached 80-90% confluency, remove the medium and wash the cell layer once with PBS.
-
Add 1 ml of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin with 4 ml of complete fibroblast growth medium and transfer the cell suspension to a 15 ml conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete fibroblast growth medium and seed into new T25 or T75 flasks at a 1:2 or 1:3 split ratio.
-
-
Cryopreservation:
-
Harvest cells as described for subculturing.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/ml.
-
Aliquot into cryovials and freeze slowly at -80°C using a controlled-rate freezer or an isopropanol (B130326) container, then transfer to liquid nitrogen for long-term storage.
-
Protocol 2: Establishment of Lymphoblastoid Cell Lines (LCLs) from Peripheral Blood
This protocol describes the immortalization of B-lymphocytes from peripheral blood using Epstein-Barr Virus (EBV).
Materials:
-
Sterile tissue culture hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Sterile serological pipettes and pipette tips
-
Sterile 15 ml and 50 ml conical tubes
-
T25 tissue culture flasks (vented caps)
-
Complete LCL Growth Medium:
-
RPMI-1640 medium
-
15-20% Fetal Bovine Serum (FBS)
-
1x Penicillin-Streptomycin solution
-
1x L-Glutamine
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ficoll-Paque PLUS
-
Phytohemagglutinin (PHA)
-
Epstein-Barr Virus (EBV) supernatant (e.g., from B95-8 cell line)
-
Cyclosporin A
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect 5-10 ml of peripheral blood in a heparinized tube.
-
Dilute the blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 ml conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat and transfer to a new 50 ml tube.
-
Wash the cells twice with sterile PBS by centrifuging at 200 x g for 10 minutes.
-
-
EBV Transformation:
-
Resuspend the PBMC pellet in complete LCL growth medium containing PHA (1-2 µg/ml) at a concentration of 1-2 x 10^6 cells/ml.
-
Add EBV supernatant to the cell suspension.
-
Add Cyclosporin A to a final concentration of 1 µg/ml to inhibit T-cell proliferation.
-
Transfer the cell suspension to a T25 flask with a vented cap and place it upright in the incubator.
-
-
Cell Growth and Maintenance:
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, add fresh complete LCL growth medium to double the volume.
-
Monitor the culture for the formation of cell clumps and acidification of the medium (yellow color).
-
Change half of the medium every 2-3 days. LCLs grow in suspension as clumps.[8]
-
-
Expansion and Subculturing:
-
When the cell density reaches approximately 1 x 10^6 cells/ml and the medium turns yellow, split the culture 1:2 to 1:4 in fresh complete LCL growth medium.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/ml.[8]
-
-
Cryopreservation:
-
Harvest cells by centrifugation at 200 x g for 5 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5-10 x 10^6 cells/ml.
-
Aliquot into cryovials and freeze as described for fibroblasts.
-
Characterization of NBS Cell Lines
Once established, it is crucial to characterize the NBS cell lines to confirm their phenotype. The following are key experiments to perform.
Protocol 3: Western Blot for NBN Protein Expression
This protocol is used to detect the presence and size of the Nibrin protein. In many NBS patients, a truncated form of the protein is produced.[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NBN (Nibrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest approximately 1-2 x 10^6 cells and wash with ice-cold PBS.
-
Lyse the cells in 100-200 µl of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NBN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Protocol 4: Immunofluorescence for γH2AX Foci Formation
This assay is used to visualize DNA double-strand breaks. NBS cells are expected to show a higher baseline level of DNA damage and a delayed or impaired response to ionizing radiation.
Materials:
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-S139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed fibroblasts onto glass coverslips in a 24-well plate and allow them to adhere overnight. For LCLs, cytospin onto slides.
-
Expose cells to a controlled dose of ionizing radiation (e.g., 2 Gy) and allow them to recover for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus.
-
Protocol 5: Flow Cytometry for Cell Cycle Analysis
NBS cells exhibit a defective G1/S checkpoint and radioresistant DNA synthesis after exposure to ionizing radiation.[6][7]
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
PBS
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to approximately 70% confluency.
-
Expose cells to ionizing radiation (e.g., 5 Gy) and harvest at different time points (e.g., 0, 2, 6, 24 hours) post-irradiation.
-
Harvest both irradiated and non-irradiated control cells by trypsinization (fibroblasts) or centrifugation (LCLs).
-
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 ml of PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 ml of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).
-
Protocol 6: Chromosomal Aberration Analysis
NBS cells display a high level of spontaneous and induced chromosomal instability, including breaks, gaps, and translocations.
Materials:
-
Colcemid solution
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol (B129727):acetic acid)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Procedure:
-
Metaphase Arrest:
-
Add Colcemid to actively dividing cell cultures and incubate for 2-4 hours to arrest cells in metaphase.
-
-
Harvesting and Hypotonic Treatment:
-
Harvest the cells and centrifuge.
-
Resuspend the pellet in pre-warmed hypotonic KCl solution and incubate for 15-20 minutes at 37°C to swell the cells.
-
-
Fixation:
-
Add fresh, ice-cold fixative dropwise while gently vortexing.
-
Centrifuge and replace the supernatant with fresh fixative. Repeat this step three times.
-
-
Slide Preparation:
-
Resuspend the final cell pellet in a small volume of fixative.
-
Drop the cell suspension onto clean, cold, humid microscope slides from a height.
-
-
Staining and Analysis:
-
Allow the slides to air dry.
-
Stain the slides with Giemsa solution.
-
Analyze at least 50 metaphase spreads per sample under a light microscope for chromosomal aberrations.
-
Protocol 7: Colony Forming Efficiency (CFE) Assay for Radiosensitivity
This assay quantifies the reproductive viability of cells after exposure to ionizing radiation. NBS cells are highly sensitive to radiation and will show a significantly reduced CFE compared to control cells.
Materials:
-
6-well tissue culture plates
-
Complete growth medium
-
Ionizing radiation source
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of fibroblasts.
-
Seed known numbers of cells (e.g., 200, 500, 1000, 2000 cells) into 6-well plates. The number of cells seeded will depend on the radiation dose.
-
-
Irradiation:
-
Allow the cells to attach for 4-6 hours.
-
Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 1, 2, 4 Gy).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control: PE = (number of colonies formed / number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each radiation dose: SF = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the SF versus the radiation dose on a semi-logarithmic graph.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of NBS cell lines compared to healthy control cell lines.
Table 1: Cell Line Characteristics
| Characteristic | Control Cell Line | NBS Cell Line | Reference |
| Cell Type | Fibroblast / LCL | Fibroblast / LCL | |
| NBN Protein | Full-length | Truncated or absent | [9] |
| Doubling Time | ~24-36 hours | Slower, variable | |
| Morphology | Spindle-shaped (Fibroblasts), Clumps (LCLs) | Similar to control, may show signs of senescence earlier |
Table 2: Radiosensitivity and DNA Damage Response
| Assay | Control Cell Line | NBS Cell Line | Reference |
| Colony Forming Efficiency (Surviving Fraction at 2 Gy) | > 50% | < 20% | [10][11] |
| Spontaneous γH2AX Foci/Nucleus | < 1 | > 5 | |
| γH2AX Foci 1 hr post-IR (2 Gy) | 20-30 | 20-30 | |
| γH2AX Foci 24 hr post-IR (2 Gy) | < 2 (resolved) | > 10 (persistent) |
Table 3: Cell Cycle and Chromosomal Instability
| Assay | Control Cell Line | NBS Cell Line | Reference |
| G1 Arrest 24 hr post-IR (5 Gy) | Present | Absent or reduced | [6][7][8] |
| Spontaneous Chromosomal Aberrations (breaks/metaphase) | < 0.05 | > 0.5 | [12] |
| Induced Chromosomal Aberrations post-IR (breaks/metaphase) | Low | High | [10] |
Visualizations
Caption: DNA Damage Response Pathway initiated by the MRN complex.
Caption: Experimental workflow for establishing and characterizing NBS cell lines.
Caption: Consequences of NBN gene mutation on genomic stability.
References
- 1. Simple Method for Establishing Primary Leporidae Skin Fibroblast Cultures | MDPI [mdpi.com]
- 2. eurobiobank.org [eurobiobank.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.8. γ-H2AX Immunofluorescence Microscopy [bio-protocol.org]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
Application Notes: In Vitro Assays for Measuring NBS1-Dependent DNA Repair Activity
Introduction
NBS1 (Nijmegen Breakage Syndrome 1, also known as Nibrin) is a critical component of the MRE11/RAD50/NBS1 (MRN) complex, a primary sensor and responder to DNA double-strand breaks (DSBs).[1][2] While NBS1 itself does not possess direct enzymatic DNA repair activity, it functions as a master regulator and scaffold, indispensably modulating the biochemical functions of the MRN complex.[3][4] Therefore, the "activity" of NBS1 is measured in vitro by quantifying its ability to stimulate or enable the functions of the MRN complex.
The MRN complex plays a central role in initiating DNA damage signaling, primarily through the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, and in processing DNA ends for repair via pathways like homologous recombination.[5][6][7] Key NBS1-dependent activities of the MRN complex that can be reconstituted and measured in vitro include:
-
ATM Kinase Activation: NBS1 is essential for the recruitment and activation of ATM at the site of a DNA break.[5][8] The MRN complex acts as a DSB sensor, recruiting inactive ATM dimers and promoting their monomerization into active kinases.[6] This activity can be measured by monitoring the phosphorylation of known ATM substrates.
-
DNA Unwinding and Processing: NBS1 potentiates the ATP-dependent DNA unwinding (helicase-like) and nuclease activities of the MRE11/RAD50 sub-complex.[9][10] These activities are crucial for processing DNA ends to generate single-stranded DNA overhangs required for downstream repair steps.[11][12]
These application notes provide detailed protocols for two distinct in vitro assays designed to quantify these core NBS1-dependent functions, providing robust methods for researchers in DNA repair and drug development to investigate the functional consequences of NBS1 mutations or the effects of potential therapeutic inhibitors.
NBS1 Signaling Pathway in DNA Double-Strand Break Response
The following diagram illustrates the central role of the NBS1-containing MRN complex in detecting a DNA double-strand break and initiating the ATM-dependent signaling cascade.
References
- 1. The role of NBS1 in DNA double strand break repair, telomere stability, and cell cycle checkpoint control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRE11/RAD50/NBS1: complex activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mre11-Rad50-Nbs1 conformations and the control of sensing, signaling, and effector responses at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MRN complex: coordinating and mediating the response to broken chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM Activation by DNA Double-Strand Breaks Through the Mre11-Rad50-Nbs1 Complex - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. MRN complex - Wikipedia [en.wikipedia.org]
- 8. ATM Activation and Its Recruitment to Damaged DNA Require Binding to the C Terminus of Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nbs1 potentiates ATP-driven DNA unwinding and endonuclease cleavage by the Mre11/Rad50 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nbs1 potentiates ATP-driven DNA unwinding and endonuclease cleavage by the Mre11/Rad50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Visualizing Nibrin's Nuclear Landscape: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the visualization of nibrin localization within the cell nucleus. Understanding the spatial and temporal dynamics of nibrin, a key component of the Mre11-Rad50-Nibrin (MRN) complex, is crucial for elucidating its roles in DNA damage response, cell cycle checkpoint control, and tumorigenesis. The following sections detail established and advanced techniques for observing and quantifying nibrin's nuclear presence and its interactions with other proteins.
Introduction to Nibrin and its Nuclear Localization
Nibrin (also known as NBN or p95) is a critical protein involved in maintaining genomic stability.[1][2] It forms the MRN complex with Mre11 and Rad50, which acts as a sensor for DNA double-strand breaks (DSBs).[1][2][3] In healthy cells, nibrin is predominantly localized in the nucleus.[1][2][4] This nuclear localization is essential for the proper function of the MRN complex, as nibrin directs the nuclear import of Mre11 and Rad50.[1][2][4] Following DNA damage, the MRN complex redistributes within the nucleus and accumulates at the sites of DNA lesions, forming distinct structures known as ionizing radiation-induced foci (IRIF).[1][2][3] The formation and resolution of these foci are key indicators of an active DNA damage response.
Mutations in the NBN gene can lead to Nijmegen breakage syndrome (NBS), a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a predisposition to cancer.[1][2] In NBS cells, truncated forms of nibrin can disrupt its nuclear localization and the subsequent import of the Mre11/Rad50 components, leading to a compromised DNA damage response.[1][2] Therefore, visualizing nibrin's localization provides valuable insights into the functionality of the DNA repair machinery and can be a critical readout in drug development programs targeting DNA repair pathways.
Key Visualization Techniques and Quantitative Data
Several microscopy-based techniques can be employed to visualize and quantify nibrin localization in the nucleus. The choice of method depends on the specific research question, ranging from observing the general distribution of the protein to studying its dynamic behavior and interactions at high resolution.
| Technique | Application | Quantitative Readouts |
| Immunofluorescence (IF) Microscopy | Visualization of endogenous nibrin localization and co-localization with other proteins (e.g., Mre11, γH2AX). Observation of nibrin foci formation in response to DNA damage. | - Percentage of cells with nuclear nibrin foci.- Number and intensity of nibrin foci per nucleus.- Co-localization coefficients with other nuclear markers. |
| Live-Cell Imaging | Real-time tracking of nibrin dynamics, including its recruitment to DNA damage sites and its movement within the nucleus. | - Kinetics of nibrin foci formation and dissolution.- Diffusion coefficients of GFP-tagged nibrin. |
| Proximity Ligation Assay (PLA) | In situ detection of nibrin protein-protein interactions (e.g., with Mre11, ATM) within the nucleus. | - Number of PLA signals (dots) per nucleus, indicating interaction events. |
| Super-Resolution Microscopy (e.g., SIM, STORM) | High-resolution imaging of nibrin foci and the sub-nuclear organization of the MRN complex. | - Precise localization and size determination of nibrin clusters.- Spatial relationship between nibrin and other DNA repair proteins at the nanoscale. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Nibrin Nuclear Foci
This protocol describes the immunofluorescent staining of endogenous nibrin to visualize its localization and the formation of nuclear foci in response to DNA damage.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibody: Rabbit anti-Nibrin antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) or TOTO-3.[1][4]
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and culture until they reach the desired confluency. If inducing DNA damage, treat the cells with an appropriate agent (e.g., ionizing radiation, etoposide) and allow for recovery for the desired time.
-
Fixation:
-
PFA Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-nibrin antibody in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI or TOTO-3 solution for 5-10 minutes at room temperature.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.
Protocol 2: Live-Cell Imaging of GFP-Tagged Nibrin
This protocol outlines the procedure for visualizing the dynamics of nibrin in living cells using a fluorescently tagged protein.
Materials:
-
Expression vector encoding Nibrin fused to a fluorescent protein (e.g., GFP, RFP)
-
Transfection reagent
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with serum and antibiotics)
-
Live-cell imaging chamber or dish
-
A microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2)
Procedure:
-
Transfection: Transfect the cells with the Nibrin-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a live-cell imaging chamber or dish.
-
Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to acclimate.
-
Image Acquisition:
-
Acquire time-lapse images of the cells using the appropriate laser lines and emission filters for the fluorescent protein.
-
To observe the recruitment of nibrin to DNA damage sites, a micro-irradiation system can be used to induce localized DNA damage within the nucleus of a single cell during imaging.
-
-
Data Analysis: Analyze the acquired image series to determine the kinetics of n-GFP recruitment, the duration of its localization at damage sites, and its overall mobility within the nucleus.[5]
Protocol 3: Proximity Ligation Assay (PLA) for Nibrin Interactions
This protocol provides a general workflow for detecting in situ protein-protein interactions of nibrin using PLA.
Materials:
-
PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)
-
Primary antibodies against nibrin and the interacting protein of interest, raised in different species (e.g., rabbit anti-nibrin and mouse anti-Mre11)
-
Other reagents as per the immunofluorescence protocol (fixation, permeabilization, blocking solutions)
Procedure:
-
Cell Preparation: Prepare the cells on coverslips as described in the immunofluorescence protocol (Protocol 1, steps 1-5).
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (one against nibrin and one against the protein of interest) diluted in the blocking solution overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution. This will circularize the oligonucleotides if the two PLA probes are in close proximity (<40 nm).[6][7][8] Incubate for 30 minutes at 37°C.
-
Amplification: Wash the cells and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a rolling circle amplification product, creating a bright fluorescent spot. Incubate for 100 minutes at 37°C.
-
Washing and Mounting: Wash the cells and mount the coverslips as described in the immunofluorescence protocol.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. The number of dots per nucleus can be quantified to measure the extent of the protein-protein interaction.[9]
Diagrams and Workflows
Caption: Nibrin's role in the DNA damage response pathway.
References
- 1. Distinct Functional Domains of Nibrin Mediate Mre11 Binding, Focus Formation, and Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct functional domains of nibrin mediate Mre11 binding, focus formation, and nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Interactors of Human Nibrin (NBN) and of Its 26 kDa and 70 kDa Fragments Arising from the NBN 657del5 Founder Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Export of NBN Is Required for Normal Cellular Responses to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of nuclear deformations and DNA damage foci dynamics by live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay for the Analysis of Iron-Mediated Protein-Protein Interactions in the Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Patient-Derived Xenograft (PDX) Models for Nijmegen Breakage Syndrome (NBS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nijmegen Breakage Syndrome (NBS) is a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a high predisposition to malignancies, particularly lymphomas, and to a lesser extent, solid tumors such as medulloblastoma and rhabdomyosarcoma.[1] The underlying cause of NBS is a mutation in the NBN gene, which encodes the NBS1 (nibrin) protein.[2][3] NBS1 is a critical component of the MRE11/RAD50/NBS1 (MRN) complex, which plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[4][5] The development of robust preclinical models that accurately recapitulate the genetic and biological features of NBS-associated cancers is crucial for understanding disease pathogenesis and for the evaluation of novel therapeutic strategies. Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a superior platform for translational cancer research, preserving the characteristics of the original tumor.[6][7][8]
Core Applications of NBS PDX Models
-
Preclinical Efficacy Testing: Evaluating the anti-tumor activity of novel therapeutic agents in a model that closely mimics the patient's cancer.
-
Pharmacodynamic (PD) Studies: Assessing the molecular effects of targeted therapies on relevant signaling pathways within the tumor tissue.
-
Biomarker Discovery: Identifying and validating predictive biomarkers of treatment response and resistance.
-
Personalized Medicine: Creating "avatar" models to test individual patient tumor responses to various therapies, guiding clinical decision-making.
-
Investigation of Tumor Biology: Studying the unique biological features of NBS-related cancers, including tumor initiation, progression, and metastasis.
Key Signaling Pathways in NBS
Mutations in the NBN gene lead to a dysfunctional NBS1 protein, impairing the cellular response to DNA damage. This primarily affects the ATM-dependent signaling cascade and the function of the MRN complex.
MRE11-RAD50-NBS1 (MRN) Complex in DNA Double-Strand Break Repair
The MRN complex is a central player in the detection and repair of DNA double-strand breaks. NBS1 is crucial for the nuclear localization of the complex and for the activation of the ATM kinase.
References
- 1. [PDF] Role of NBS1 in DNA damage response and its relationship with cancer development | Semantic Scholar [semanticscholar.org]
- 2. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBS1 and its functional role in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of 6 pediatric rhabdomyosarcoma patient’s derived xenograft models closely recapitulating patients’ tumor characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Establishment of 6 pediatric rhabdomyosarcoma patient's derived xenograft models closely recapitulating patients' tumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Phosphorylation of NBS1 at Ser278 and Ser343: A Guide for Researchers
Application Note & Protocol
Introduction
Nijmegen Breakage Syndrome 1 (NBS1), a critical component of the MRE11-RAD50-NBS1 (MRN) complex, plays a pivotal role in the cellular response to DNA damage.[1][2] The phosphorylation of NBS1 at specific serine residues, particularly Ser278 and Ser343, is a key event in the activation of DNA damage checkpoints and the initiation of DNA repair pathways.[3][4] These phosphorylation events are primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR).[3][5][6] Additionally, the Ataxia Telangiectasia and Rad3-related (ATR) kinase can phosphorylate NBS1 at Ser343 in response to replication stress.[7]
This document provides detailed methods and protocols for the detection and quantification of NBS1 phosphorylation at Ser278 and Ser343, tailored for researchers, scientists, and professionals in drug development.
Signaling Pathways
The phosphorylation of NBS1 at Ser278 and Ser343 is a central event in the DNA damage response (DDR) signaling cascade. Upon DNA damage, ATM is activated and subsequently phosphorylates NBS1. This phosphorylation is crucial for the intra-S phase checkpoint and facilitates the recruitment of other repair proteins to the site of damage.
Caption: DNA damage-induced phosphorylation of NBS1.
Experimental Protocols
The primary methods for detecting NBS1 phosphorylation are Western blotting and immunoprecipitation, utilizing phospho-specific antibodies.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HeLa (cervical cancer), 293T (embryonic kidney), Jurkat (T-lymphocyte), and U2OS (osteosarcoma) are commonly used.
-
Induction of DNA Damage:
-
Ionizing Radiation (IR): Expose cells to a defined dose of IR (e.g., 5-10 Gy) and harvest at various time points (e.g., 30 minutes to 2 hours) post-irradiation.
-
UV Radiation: Treat cells with UV-C light (e.g., 100 J/m²) and allow to recover for a specified period (e.g., 1-3 hours) before harvesting.[8]
-
Chemical Agents: Induce replication stress with agents like hydroxyurea (B1673989) (HU) at appropriate concentrations and durations.
-
Protein Extraction
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
Western Blotting
This is the most common method for detecting specific phosphorylated proteins.
Caption: Workflow for Western blot analysis.
Protocol:
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NBS1 at Ser278 or Ser343 overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Reprobing (Optional): To confirm equal loading, the membrane can be stripped and reprobed with an antibody against total NBS1 or a loading control protein (e.g., GAPDH, β-actin).
Immunoprecipitation (IP)
IP is used to enrich for NBS1 before Western blotting, which can be useful for detecting low-abundance phosphorylated protein.
Protocol:
-
Pre-clearing: Pre-clear 500 µg to 1 mg of protein lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against total NBS1 overnight at 4°C.
-
Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using phospho-specific NBS1 antibodies as described above.
Data Presentation
The following tables summarize commercially available antibodies for the detection of phosphorylated NBS1 and provide a template for presenting quantitative data.
Table 1: Commercially Available Phospho-Specific NBS1 Antibodies
| Target | Host | Clonality | Applications | Recommended Dilution (WB) | Supplier (Cat. No.) |
| p-NBS1 (Ser278) | Rabbit | Polyclonal | WB, ICC/IF | 1:500 - 1:2000 | Affinity Biosciences (AF0830), Abcam (ab111373) |
| p-NBS1 (Ser343) | Rabbit | Polyclonal | WB, IP, IHC | 1:500 - 1:1000 | Cell Signaling Technology (#3001)[8], R&D Systems (AF4944) |
| p-NBS1 (Ser343) | Rabbit | Monoclonal | WB, ICC/IF, IHC-P, IP | 1:500 - 1:1000 | MedChemExpress (YA165)[1] |
| Total NBS1 | Rabbit | Polyclonal | WB, IP | 1:1000 | Cell Signaling Technology (#3002)[6] |
| Total NBS1 | Mouse | Monoclonal | WB | 1 µg/mL | R&D Systems (MAB1573) |
Note: Optimal dilutions should be determined by the end-user.
Table 2: Example of Quantitative Western Blot Data
| Treatment | p-NBS1 (Ser278) Intensity (Arbitrary Units) | p-NBS1 (Ser343) Intensity (Arbitrary Units) | Total NBS1 Intensity (Arbitrary Units) | Fold Change p-NBS1 (Ser278) / Total NBS1 | Fold Change p-NBS1 (Ser343) / Total NBS1 |
| Untreated Control | 100 | 120 | 5000 | 1.0 | 1.0 |
| IR (10 Gy, 1h) | 550 | 780 | 5100 | 5.4 | 5.4 |
| UV (100 J/m², 3h) | 150 | 650 | 4900 | 1.5 | 5.4 |
| Drug X + IR | 275 | 390 | 5050 | 2.7 | 2.7 |
This table is for illustrative purposes. Actual results will vary depending on experimental conditions.
Troubleshooting
-
No/Weak Signal:
-
Increase protein load.
-
Optimize primary antibody concentration.
-
Ensure fresh lysis buffer with inhibitors was used.
-
Confirm that the treatment induced phosphorylation.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize blocking conditions (time, agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific antibody or try a different clone.
-
Ensure the purity of the protein lysate.
-
By following these detailed protocols and utilizing the provided information, researchers can reliably detect and quantify the phosphorylation of NBS1 at Ser278 and Ser343, providing valuable insights into the DNA damage response and the efficacy of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of NBS1 in DNA double strand break repair, telomere stability, and cell cycle checkpoint control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 4. novusbio.com [novusbio.com]
- 5. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p95/NBS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Requirement for NBS1 in the S phase checkpoint response to DNA methylation combined with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-p95/NBS1 (Ser343) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for NBN Gene Expression Analysis using Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NBN gene, also known as NBS1, encodes the protein Nibrin, a critical component of the MRE11/RAD50/NBN (MRN) complex. This complex plays a central role in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The MRN complex acts as a sensor for DSBs, initiating DNA repair and activating the ATM kinase, a master regulator of the DNA damage response (DDR) pathway.[1][2][3] Given its crucial role in maintaining genomic stability, the expression level of the NBN gene can be a key indicator of a cell's capacity to respond to DNA damage and may be a valuable biomarker in cancer research and the development of targeted therapies.
These application notes provide a comprehensive guide for the quantitative analysis of human NBN gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR). Included are validated primer sequences, detailed experimental protocols, and a description of the NBN signaling pathway.
Quantitative Data Summary
For accurate and reproducible qPCR results, the use of validated primer sets is crucial. The following tables provide information on commercially available and literature-derived primer sequences for the human NBN gene, as well as commonly used housekeeping genes for data normalization.
Table 1: Human NBN qPCR Primer Sets
| Gene Symbol | Primer Source | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | NCBI Accession No. |
| NBN | OriGene (HP234006) | TCTGTCAGGACGGCAGGAAAGA | CACCTCCAAAGACAACTGCGGA | NM_002485 |
| NBN | Research Publication | GGG AAG GAA GAG TTT GCA GG | TCC TGG AAA TGA GCT TGA CC | NM_002485 |
Note: The primer set from the research publication was used for PCR amplification and sequencing; its performance in qPCR should be independently validated.[4]
Table 2: Housekeeping Gene qPCR Primer Sets for Normalization
The selection of appropriate housekeeping genes is critical for normalizing qPCR data and obtaining accurate results. The stability of housekeeping gene expression can vary between cell types and experimental conditions.[1][5][6] Therefore, it is recommended to validate a panel of housekeeping genes for your specific experimental system. ACTB and GAPDH are commonly used housekeeping genes in cancer research.[6][7]
| Gene Symbol | Primer Source | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | NCBI Accession No. |
| ACTB | Sino Biological (HP100001) | Validated, sequence proprietary | Validated, sequence proprietary | NM_001101 |
| GAPDH | Sino Biological (HP100003) | Validated, sequence proprietary | Validated, sequence proprietary | NM_002046 |
| GAPDH | Literature Derived | GGT CTC CTC TGA CTT CAA CA | AGC CAA ATT CGT TGT CAT AC | NM_002046 |
Experimental Protocols
This section provides a detailed methodology for the analysis of NBN gene expression using a two-step RT-qPCR protocol.
RNA Isolation
High-quality, intact RNA is essential for accurate gene expression analysis.
-
Materials:
-
Cultured cells or tissue samples
-
TRIzol™ Reagent (or equivalent)
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase/DNase-free tubes and pipette tips
-
-
Protocol:
-
Homogenize cells or tissues in TRIzol™ Reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Use 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant. Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Resuspend the RNA in nuclease-free water by passing the solution a few times through a pipette tip.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
-
First-Strand cDNA Synthesis
This step involves the reverse transcription of RNA into complementary DNA (cDNA).
-
Materials:
-
Total RNA (1-5 µg)
-
Reverse Transcriptase (e.g., SuperScript™ IV Reverse Transcriptase)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
-
-
Protocol:
-
In a nuclease-free tube, combine the following:
-
1-5 µg of total RNA
-
1 µL of Oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL.
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing the following for each reaction:
-
4 µL of 5X RT buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase.
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate the reaction at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
This protocol is for a SYBR Green-based qPCR assay.
-
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2X)
-
Forward and reverse primers for NBN and housekeeping gene(s) (10 µM stock)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
-
Protocol:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each primer set. For a 20 µL reaction, combine:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water.
-
-
Aliquot 15 µL of the master mix into each qPCR well.
-
Add 5 µL of diluted cDNA (e.g., 10-50 ng) to each well.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions.
-
-
Data Analysis
The relative expression of the NBN gene is typically calculated using the comparative Cq (ΔΔCq) method.
-
Calculate the ΔCq for each sample: ΔCq = Cq(NBN) - Cq(Housekeeping Gene)
-
Calculate the ΔΔCq : ΔΔCq = ΔCq(Test Sample) - ΔCq(Control Sample)
-
Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCq)
Signaling Pathway and Experimental Workflow Visualization
NBN-Mediated DNA Damage Response Pathway
The NBN protein is a key component of the MRN complex, which is one of the first sensors to recognize DNA double-strand breaks. Upon detection of a DSB, the MRN complex recruits and activates the ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets, including NBN itself, to orchestrate cell cycle arrest, DNA repair, or apoptosis.
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. sinobiological.com [sinobiological.com]
- 3. Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Valid Reference Genes for the Normalization of RT-qPCR Expression Studies in Human Breast Cancer Cell Lines Treated with and without Transient Transfection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Small Molecule Inhibitors of the MRN Complex: Application Notes and Protocols
For Research Use Only.
Introduction
The Mre11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon recognition of a DSB, the MRN complex initiates a cascade of events leading to cell cycle arrest and DNA repair, primarily through the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] The central role of the MRN complex in maintaining genomic integrity makes it a compelling therapeutic target in oncology. Inhibiting the MRN complex can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation by preventing DNA repair.[3][4]
These application notes provide an overview of key small molecule inhibitors targeting the MRN complex, their mechanisms of action, and detailed protocols for their in vitro and cell-based characterization.
Small Molecule Inhibitors of the MRN Complex
Several small molecules have been identified that target the nuclease activities of the Mre11 subunit of the MRN complex. These inhibitors are valuable tools for studying the specific functions of the MRN complex and hold potential as cancer therapeutics.
Table 1: Quantitative Data for Small Molecule Inhibitors of the MRN Complex
| Inhibitor | Target(s) | IC50 Value(s) | Assay Type | Reference(s) |
| Mirin (B157360) | Mre11 3'-5' Exonuclease, MRN-dependent ATM activation | ~200-300 µM (dsDNA end resection) | Cell-based | [1] |
| 66 µM (H2AX phosphorylation) | Cell-free extract | [1] | ||
| 12 µM (ATM activation) | In vitro reconstituted | |||
| 50 µM (Cytotoxicity) | Cell-based (HEK293) | |||
| PFM01 | Mre11 Endonuclease | ~50-75 µM (dsDNA end resection) | Cell-based | [1] |
| PFM03 | Mre11 Endonuclease | ~100 µM (in vitro) | In vitro nuclease assay | |
| ~50-75 µM (dsDNA end resection) | Cell-based | [1] | ||
| PFM39 | Mre11 3'-5' Exonuclease | <100 µM (in vitro) | In vitro nuclease assay |
Signaling Pathway and Inhibition Logic
The MRN complex is at the forefront of the DNA damage response. The following diagrams illustrate its core signaling pathway and the points of intervention for small molecule inhibitors.
Experimental Protocols
The following protocols describe key assays for characterizing the activity of MRN complex inhibitors.
Protocol 1: In Vitro Mre11 3'-5' Exonuclease Assay
This assay measures the 3'-5' exonuclease activity of purified Mre11 on a radiolabeled DNA substrate.
Materials:
-
Purified recombinant MRN complex
-
5'-[γ-³²P]-ATP
-
T4 Polynucleotide Kinase (PNK)
-
Oligonucleotide substrate (e.g., a 50-mer) and its reverse complement
-
Nuclease Assay Buffer (25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 0.2% Triton X-100, 5 mM MnCl₂)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Proteinase K
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Substrate Preparation:
-
Anneal the oligonucleotide substrate with its reverse complement to create a double-stranded DNA molecule.
-
Label the 5' end of the substrate with ³²P using T4 PNK and [γ-³²P]-ATP according to the manufacturer's protocol.
-
Purify the radiolabeled substrate to remove unincorporated nucleotides.
-
-
Reaction Setup:
-
Prepare reaction mixtures in nuclease assay buffer containing the radiolabeled DNA substrate (e.g., 10 nM).
-
Add the test inhibitor (e.g., mirin or PFM39) at various concentrations. Include a DMSO control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding purified MRN complex (e.g., 5-10 nM).
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Stop Solution and Proteinase K.
-
Incubate at 55°C for 15 minutes.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the reaction products on a denaturing polyacrylamide gel.
-
Visualize the results using a phosphorimager and quantify the amount of digested product.
-
Protocol 2: In Vitro Mre11 Endonuclease Assay
This assay assesses the endonuclease activity of Mre11 on a circular single-stranded DNA substrate.
Materials:
-
Purified recombinant MRN complex
-
Circular single-stranded DNA (e.g., M13 or φX174)
-
Nuclease Assay Buffer (as in Protocol 1, or a buffer with MgCl₂ as the divalent cation)
-
Test inhibitors (e.g., PFM01, PFM03)
-
Agarose (B213101) gel (e.g., 1%)
-
DNA stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in nuclease assay buffer containing the circular ssDNA substrate (e.g., 5-10 ng/µL).
-
Add the test inhibitor at various concentrations. Include a DMSO control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding purified MRN complex (e.g., 10-20 nM).
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding EDTA to a final concentration of 25 mM and Proteinase K.
-
Incubate at 55°C for 15 minutes.
-
Resolve the reaction products on an agarose gel.
-
Stain the gel with a DNA stain and visualize using a gel imaging system. The conversion of circular ssDNA to linear ssDNA indicates endonuclease activity.
-
Protocol 3: In Vitro ATM Kinase Assay
This assay measures the ability of the MRN complex to activate ATM kinase activity in the presence of DNA.[5]
Materials:
-
Purified recombinant inactive dimeric ATM
-
Purified recombinant MRN complex
-
Linearized dsDNA (e.g., by restriction digest of a plasmid)
-
ATM substrate (e.g., GST-p53 or a peptide substrate)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
[γ-³²P]-ATP
-
Test inhibitors
-
SDS-PAGE and autoradiography supplies or phosphospecific antibodies for Western blotting
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in kinase assay buffer containing linearized dsDNA (e.g., 5-10 ng/µL) and the ATM substrate.
-
Add the test inhibitor at various concentrations. Include a DMSO control.
-
Add purified MRN complex (e.g., 5 nM) and purified ATM (e.g., 1-2 nM).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding [γ-³²P]-ATP (or cold ATP for Western blot detection) to a final concentration of 0.1-1 mM.
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection:
-
For radiolabeling: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE, and detect substrate phosphorylation by autoradiography.
-
For Western blotting: Stop the reaction as above. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the ATM substrate (e.g., anti-phospho-p53 Ser15).
-
Protocol 4: Cell-Based G2/M Checkpoint Assay
This assay determines the effect of MRN inhibitors on the DNA damage-induced G2/M checkpoint.[6]
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Test inhibitor
-
Propidium iodide (PI)
-
RNase A
-
Antibody against a mitotic marker (e.g., anti-phospho-Histone H3 Ser10)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Pre-treat cells with the test inhibitor or DMSO for 1-2 hours.
-
Induce DNA damage (e.g., irradiate with 5-10 Gy or treat with etoposide).
-
Incubate for a specified time to allow for G2 arrest (e.g., 12-24 hours).
-
-
Cell Staining:
-
Harvest and fix the cells (e.g., in 70% ethanol).
-
For cell cycle analysis with PI: Resuspend cells in PI staining solution containing RNase A.
-
For mitotic index with anti-phospho-Histone H3: Permeabilize fixed cells and stain with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
For PI-stained cells, determine the percentage of cells in the G2/M phase of the cell cycle.
-
For phospho-Histone H3 stained cells, quantify the percentage of mitotic cells.
-
A functional G2/M checkpoint will result in a low percentage of mitotic cells after DNA damage. Inhibition of the checkpoint will lead to an increase in the mitotic population.
-
References
- 1. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule versus DNA repair nanomachine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
Application Note: High-Throughput Screening for Small Molecule Modulators of NBS1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBS1 (Nijmegen Breakage Syndrome 1) is a critical component of the MRE11/RAD50/NBS1 (MRN) complex, which acts as a primary sensor of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2] The MRN complex is essential for initiating the DNA Damage Response (DDR), a complex signaling network that coordinates DNA repair, cell cycle checkpoints, and apoptosis.[1][2][3] NBS1 functions as a scaffold protein, mediating key protein-protein interactions that are essential for the recruitment and activation of the ATM kinase, a master regulator of the DDR.[4][5][6] Given its central role, modulating NBS1 function presents a compelling therapeutic strategy. Inhibitors of NBS1 could sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy, while activators could potentially address diseases of genomic instability. This document provides a comprehensive framework and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify and validate small molecule modulators of NBS1 function.
NBS1 Signaling and Assay Rationale
Upon DNA damage, the MRN complex is rapidly recruited to DSB sites.[2] The N-terminal Forkhead-associated (FHA) and BRCT domains of NBS1 directly interact with phosphorylated proteins at the damage site, such as the histone variant γ-H2AX and the mediator protein MDC1.[3][5][7] This interaction is crucial for retaining the MRN complex at the chromatin flanking the break and for amplifying the DDR signal through the recruitment and activation of ATM.[4][5]
Rationale for High-Throughput Screening:
The function of NBS1 is fundamentally dependent on its role as a molecular scaffold that orchestrates protein-protein interactions (PPIs).[2][3][6] The FHA and BRCT domains of NBS1 recognize and bind to specific phosphorylated motifs on partner proteins, such as CtIP and MDC1, making these interactions an ideal target for therapeutic intervention.[8][9] A robust HTS assay can be developed to identify small molecules that disrupt or enhance these critical PPIs. We propose a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screening platform. TR-FRET is a proximity-based assay that is highly sensitive, reproducible, and amenable to miniaturization in 384- and 1536-well formats, making it ideal for large-scale compound screening.[10]
High-Throughput Screening Workflow
A tiered approach is employed to efficiently screen large compound libraries and identify genuine modulators of NBS1 function. The workflow progresses from a high-throughput primary screen to more complex secondary and cell-based assays to confirm activity and mechanism of action.
Experimental Protocols
Protocol 3.1: Recombinant Protein and Peptide Preparation
Objective: To produce the biological reagents for the PPI assay.
-
Protein Expression:
-
Clone the human NBS1 fragment containing the FHA and BRCT domains (e.g., amino acids 1-340) into a bacterial expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag.
-
Transform the plasmid into E. coli BL21(DE3) cells.
-
Grow cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16 hours at 18°C.
-
-
Protein Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Glutathione-Sepharose affinity column.
-
Wash the column extensively with lysis buffer.
-
Elute the GST-NBS1(1-340) protein with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
Assess purity by SDS-PAGE and quantify protein concentration (e.g., Bradford assay).
-
-
Peptide Synthesis:
-
Synthesize a peptide corresponding to a known phosphorylated binding motif for the NBS1 FHA/BRCT domains. For example, a phosphopeptide from CtIP (e.g., surrounding pT847).
-
The peptide should be N-terminally biotinylated for detection purposes.
-
Purify the peptide by HPLC to >95% purity and confirm its mass by mass spectrometry.
-
Protocol 3.2: Primary HTS using TR-FRET
Objective: To screen a compound library for inhibitors of the NBS1-phosphopeptide interaction.
-
Assay Principle: A Terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to the GST-NBS1 protein. A fluorescently-labeled streptavidin (e.g., D2-streptavidin) serves as the acceptor, binding to the biotinylated phosphopeptide. When NBS1 and the peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors will disrupt this interaction, leading to a loss of signal.
-
Assay Preparation (384-well format):
-
Prepare assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Prepare a master mix containing GST-NBS1(1-340) and biotin-pCtIP peptide in assay buffer at 2X final concentration (e.g., 20 nM protein, 40 nM peptide).
-
Prepare a detection mix containing Tb-anti-GST antibody and D2-streptavidin in assay buffer at 2X final concentration (e.g., 2 nM antibody, 20 nM streptavidin).
-
-
Screening Procedure:
-
Using an automated liquid handler, dispense 50 nL of test compound (typically at 10 mM in DMSO) or DMSO control into the wells of a low-volume 384-well plate.
-
Add 5 µL of the protein/peptide master mix to all wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Add 5 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar).
-
Measure emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 337 nm).
-
Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm).
-
Protocol 3.3: Cell-Based Functional Assay - High-Content Imaging of γ-H2AX Foci
Objective: To determine if hit compounds can modulate the DNA damage response in a cellular context.
-
Cell Culture and Treatment:
-
Seed U2OS cells onto 384-well imaging plates and allow them to attach overnight.
-
Pre-treat cells with a dilution series of the test compound or DMSO control for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM Etoposide) for 1 hour.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (1:1000 dilution) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to automatically identify nuclei (Hoechst channel) and quantify the number, intensity, and size of γ-H2AX foci (Alexa Fluor 488 channel) per cell.
-
A compound that inhibits NBS1 function is expected to reduce the formation or maintenance of γ-H2AX foci, as the MRN complex is required for efficient ATM signaling and chromatin retention.[3]
-
Data Analysis and Presentation
Raw data from the primary screen is normalized to controls (DMSO for 0% inhibition, a potent inhibitor or no protein for 100% inhibition) to calculate the percent inhibition for each compound. Hits are typically defined as compounds that exceed a certain threshold (e.g., >3 standard deviations from the mean of the DMSO controls, or >50% inhibition).
Assay Quality Control: The Z'-factor is calculated for each plate to ensure the robustness and reliability of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Data Summary for Hit Compounds:
Quantitative data for confirmed hits should be organized into a clear, structured table to facilitate comparison and prioritization.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | TR-FRET IC50 (µM) | AlphaScreen IC50 (µM) | Cellular γ-H2AX Foci Reduction (EC50, µM) |
| H-001 | 85.2 | 1.5 | 2.1 | 5.8 |
| H-002 | 78.9 | 3.2 | 4.5 | 12.1 |
| H-003 | 65.4 | 8.9 | 11.3 | > 50 |
| Control | N/A | 0.05 | 0.08 | 0.2 |
Table 1: Representative data for hypothetical hit compounds targeting the NBS1-pCtIP interaction. Data is illustrative and serves as a template for presentation.
Conclusion
The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and identification of novel small molecule modulators of NBS1 function. By targeting a critical protein-protein interaction in the DNA damage response, this strategy offers a promising avenue for the discovery of new therapeutics, particularly for oncology. Successful identification of validated hits will require progression through the described tiered validation cascade, from initial biochemical screening to functional confirmation in relevant cellular models.
References
- 1. The role of NBS1 in DNA double strand break repair, telomere stability, and cell cycle checkpoint control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 4. NBS1 is regulated by two kind of mechanisms: ATM-dependent complex formation with MRE11 and RAD50, and cell cycle–dependent degradation of protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBS1 and its functional role in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. NBS1 promotes the endonuclease activity of the MRE11‐RAD50 complex by sensing CtIP phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphopeptide interactions of the Nbs1 N-terminal FHA-BRCT1/2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Knockdown of NBS1 Expression
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
Nijmegen breakage syndrome 1 (NBS1), also known as Nibrin or NBN, is a critical component of the MRE11-RAD50-NBS1 (MRN) protein complex.[1][2][3] This complex plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), acting as a primary sensor for DNA damage.[2][4] Upon detection of DSBs, the MRN complex is recruited to the damage sites, where it facilitates the activation of the ATM (ataxia telangiectasia mutated) kinase, a central regulator of the DNA damage response (DDR) pathway.[1][5][6] Activated ATM then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[6][7]
Application Notes
Overview of Lentiviral shRNA Knockdown
NBS1 Signaling Pathway in DNA Damage Response
NBS1 is a linchpin in the DNA damage response pathway. The diagram below illustrates the central role of the MRN complex in detecting DNA double-strand breaks and initiating the ATM-dependent signaling cascade.
Expected Outcomes of NBS1 Knockdown
Reducing NBS1 expression is expected to impair the cellular response to DNA damage. Key anticipated phenotypes include:
-
Increased Sensitivity to DNA Damaging Agents: Cells with depleted NBS1 often exhibit heightened sensitivity to ionizing radiation (IR) and other DSB-inducing agents.[3][11]
-
Defective Cell Cycle Checkpoints: Impaired activation of ATM can lead to failures in the G1/S, intra-S, and G2/M checkpoints following DNA damage.[1]
-
Impaired DNA Repair: Reduced NBS1 levels can compromise homologous recombination (HR), a major pathway for DSB repair.[1][3]
-
Genomic Instability: A compromised DDR can lead to an accumulation of chromosomal aberrations and telomere associations.[12]
Experimental Workflow
The overall process for lentiviral-mediated knockdown of NBS1 involves several key stages, from vector design to the analysis of functional outcomes.
Quantitative Data Summary
The following tables provide examples of expected quantitative data from key experiments following NBS1 knockdown. Values are illustrative and will vary based on cell type, shRNA efficiency, and experimental conditions.
Table 1: Validation of NBS1 Knockdown
| Construct | NBS1 mRNA Level (Relative to Control) | NBS1 Protein Level (Relative to Control) |
|---|---|---|
| Non-Targeting Control shRNA | 1.00 ± 0.08 | 1.00 ± 0.12 |
| NBS1 shRNA #1 | 0.25 ± 0.04 | 0.18 ± 0.05 |
| NBS1 shRNA #2 | 0.31 ± 0.05 | 0.22 ± 0.06 |
Table 2: Effect of NBS1 Knockdown on Radiosensitivity (Clonogenic Survival Assay)
| Cell Line | Treatment | Surviving Fraction (at 2 Gy IR) |
|---|---|---|
| Control shRNA | No IR | 1.00 |
| Control shRNA | 2 Gy IR | 0.65 ± 0.07 |
| NBS1 shRNA | No IR | 0.98 ± 0.04 |
| NBS1 shRNA | 2 Gy IR | 0.25 ± 0.05 |
Table 3: Effect of NBS1 Knockdown on DNA Damage (Comet Assay)
| Cell Line | Treatment | Olive Tail Moment (Arbitrary Units) |
|---|---|---|
| Control shRNA | No IR | 2.1 ± 0.4 |
| Control shRNA | 4 Gy IR (24h recovery) | 4.5 ± 0.8 |
| NBS1 shRNA | No IR | 2.3 ± 0.5 |
| NBS1 shRNA | 4 Gy IR (24h recovery) | 15.8 ± 2.1 |
Detailed Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer vector (containing NBS1 shRNA)
-
Packaging plasmids (e.g., pMD2.G for envelope, psPAX2 for packaging)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM or serum-free medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: One day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, typically use:
-
10 µg of shRNA transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Transfection:
-
Prepare the transfection reagent in a separate tube according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-16 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
-
Virus Harvest: Harvest the viral supernatant 48 hours post-transfection by collecting the cell culture medium. For a higher titer, a second harvest can be performed at 72 hours.
-
Filtration and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[13][14]
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral stock (NBS1 shRNA and control shRNA)
-
Polybrene (hexadimethrine bromide)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate one day prior to transduction to be 50-60% confluent at the time of infection.
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing charge repulsion.[15]
-
Remove the old medium from the cells and add the transduction medium containing the desired amount of virus (Multiplicity of Infection, MOI, should be optimized for each cell line).
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), begin antibiotic selection 48-72 hours post-transduction.[13] The appropriate antibiotic concentration should be determined beforehand with a kill curve.[13]
-
Expansion: Expand the transduced cells for subsequent analysis. Knockdown is typically effective 72-96 hours post-transduction.[15]
Protocol 3: Validation of NBS1 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level
-
RNA Extraction: Extract total RNA from control and NBS1-knockdown cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using NBS1-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green-based master mix.
-
Analysis: Calculate the relative expression of NBS1 mRNA using the ΔΔCt method.
B. Western Blot for Protein Level
-
Protein Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against NBS1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Viral Titer | Poor transfection efficiency of HEK293T cells. | Ensure HEK293T cells are healthy, at a low passage number, and at optimal density. Use high-quality, endotoxin-free plasmid DNA.[13] |
| Suboptimal plasmid ratio. | Optimize the ratio of transfer, packaging, and envelope plasmids. | |
| Premature harvest of supernatant. | Harvest viral supernatant between 48 and 72 hours post-transfection.[13] | |
| Low Transduction Efficiency | Low MOI. | Increase the amount of virus used. Concentrate the virus if necessary using ultracentrifugation.[14][15] |
| Cell type is difficult to transduce. | Optimize Polybrene concentration. Consider using a transduction enhancement reagent.[15] | |
| Inhibitors in viral supernatant. | Purify the lentiviral particles to remove impurities from the cell culture medium.[16] | |
| Inefficient Knockdown | Ineffective shRNA sequence. | Test multiple shRNA sequences targeting different regions of the NBS1 mRNA. |
| Insufficient transduction. | Confirm high transduction efficiency using a fluorescent reporter (if present in the vector). | |
| Inconsistent qPCR and Western Blot results. | Remember that mRNA levels (qPCR) and protein levels (Western Blot) may not always correlate perfectly due to differences in mRNA and protein half-lives.[17] Western blot is the ultimate validation for protein knockdown.[18][19] | |
| High Cell Toxicity | Lentiviral supernatant is toxic. | Use a lower amount of virus. Change the growth medium 4-12 hours after transduction.[15] |
| Polybrene concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration of Polybrene for your target cells. |
References
- 1. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 2. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair | The EMBO Journal [link.springer.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. [PDF] Functional Role of NBS1 in Radiation Damage Response and Translesion DNA Synthesis | Semantic Scholar [semanticscholar.org]
- 5. NBS1 and its functional role in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Role of NBS1 in Radiation Damage Response and Translesion DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 11. siRNA targeting NBS1 or XIAP increases radiation sensitivity of human cancer cells independent of TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NBS1 knockdown by small interfering RNA increases ionizing radiation mutagenesis and telomere association in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. go.zageno.com [go.zageno.com]
- 16. Tips for successful lentiviral transduction [takarabio.com]
- 17. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 18. reddit.com [reddit.com]
- 19. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of NBS1
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. This method allows researchers to determine whether a specific protein, such as NBS1 (Nijmegen Breakage Syndrome 1), is associated with a particular genomic region in vivo. NBS1 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the cellular response to DNA double-strand breaks (DSBs). The ChIP assay is instrumental in identifying the genomic loci where NBS1 is recruited, providing insights into its role in DNA repair, genome stability, and transcriptional regulation.
These application notes provide a detailed protocol for performing a successful ChIP experiment for NBS1, followed by downstream analysis using quantitative PCR (qPCR) or next-generation sequencing (ChIP-Seq).
Experimental Principles
The ChIP procedure generally begins with the cross-linking of proteins to DNA using formaldehyde (B43269). The chromatin is then extracted and sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the protein of interest, in this case, NBS1, is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by various methods to identify the genomic sequences that were associated with NBS1.
Key Experimental Considerations
-
Antibody Selection: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody used. It is crucial to use a ChIP-grade antibody against NBS1 that has been validated for immunoprecipitation.
-
Controls: Appropriate controls are essential for a successful and interpretable ChIP experiment. These include a positive control antibody (e.g., an antibody against a known histone modification), a negative control antibody (e.g., normal IgG), and a positive and negative control gene locus for qPCR analysis.
-
Chromatin Shearing: Optimal chromatin shearing is critical for achieving high-resolution mapping of protein binding sites. The chromatin should be sheared to fragments ranging from 200 to 1000 base pairs. The efficiency of shearing should be checked on an agarose (B213101) gel before proceeding with immunoprecipitation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Cell Cross-linking and Lysis
-
Cell Culture and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Scrape the cells and transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.[1]
-
Incubate on ice for 10-15 minutes to allow for cell lysis.
-
Pellet the nuclei by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
II. Chromatin Shearing
-
Nuclei Lysis and Sonication:
-
Resuspend the nuclear pellet in a nuclear lysis buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions (power, duration, and number of cycles) is crucial for each cell type and sonicator.
-
After sonication, centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cellular debris.[1]
-
Transfer the supernatant containing the sheared chromatin to a new tube.
-
III. Immunoprecipitation
-
Pre-clearing the Chromatin:
-
Add Protein A/G magnetic beads or agarose slurry to the chromatin and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation with NBS1 Antibody:
-
Set aside a small aliquot of the pre-cleared chromatin as an "input" control.
-
To the remaining chromatin, add the ChIP-grade anti-NBS1 antibody.
-
As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
IV. Washing and Elution
-
Washing:
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
For each wash, resuspend the beads in the wash buffer, incubate for 5 minutes at 4°C with rotation, pellet the beads, and discard the supernatant.
-
Finally, perform one wash with TE buffer.
-
-
Elution:
-
Elute the protein-DNA complexes from the beads by adding elution buffer and incubating at 65°C for 15-30 minutes with shaking.
-
Pellet the beads and transfer the supernatant containing the eluted complexes to a new tube.
-
V. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in nuclease-free water or a suitable elution buffer.
-
Downstream Analysis
Quantitative PCR (qPCR)
qPCR is used to validate the enrichment of specific DNA sequences in the ChIP sample compared to the input and negative control samples. Primers should be designed to amplify a region of a known NBS1 target gene (positive control) and a region not expected to be bound by NBS1 (negative control).
ChIP-Sequencing (ChIP-Seq)
For a genome-wide analysis of NBS1 binding sites, the purified DNA can be used to prepare a library for next-generation sequencing. A modified version of the Illumina protocol can be followed for library preparation, which includes blunting of the DNA fragments, addition of a dA overhang, ligation of sequencing adapters, and PCR amplification.[2]
Data Presentation
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Working Concentration |
| Formaldehyde | 1% (v/v) |
| Glycine | 125 mM |
| Anti-NBS1 Antibody | 1-5 µg per ChIP |
| Normal IgG | 1-5 µg per ChIP |
| Protein A/G Beads | 20-30 µL of slurry per ChIP |
| Proteinase K | 20 µg/mL |
| RNase A | 10 µg/mL |
Table 2: Example qPCR Cycling Conditions
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds |
Experimental Workflow and Signaling Pathway Diagrams
Caption: A flowchart illustrating the major steps of the Chromatin Immunoprecipitation (ChIP) protocol for NBS1.
Caption: The role of the NBS1-containing MRN complex in activating the ATM-dependent DNA damage response pathway.
References
Proximity Ligation Assay for the Study of NBS1 Protein Interactions: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBS1 (Nijmegen Breakage Syndrome 1), also known as Nibrin, is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the cellular response to DNA double-strand breaks (DSBs).[1][2][3][4] The MRN complex acts as a sensor for DSBs, initiating DNA repair processes and activating cell cycle checkpoints.[2][4] NBS1 is a multifunctional protein that mediates the interaction of the MRN complex with several other key proteins involved in the DNA damage response (DDR), including ATM (Ataxia-Telangiectasia Mutated) kinase, MDC1 (Mediator of DNA damage checkpoint 1), and CtIP (C-terminal binding protein interacting protein).[5][6][7][8][9][10][11] Understanding the intricate network of protein-protein interactions involving NBS1 is crucial for elucidating the mechanisms of genome maintenance and for developing novel therapeutic strategies targeting DNA repair pathways in diseases like cancer.[12][13]
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ detection of protein-protein interactions with high specificity.[14][15][16] The principle of PLA relies on the use of a pair of primary antibodies raised in different species that recognize the two proteins of interest.[14] Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes), bind to the primary antibodies.[14] When the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA molecule.[14] This DNA circle then serves as a template for rolling circle amplification (RCA), generating a long, single-stranded DNA product containing hundreds of tandem repeats of the original circular sequence. The amplified DNA is then detected using fluorescently labeled oligonucleotides, and the resulting signal, visible as a distinct fluorescent spot, represents a single protein-protein interaction event.[14][16]
This application note provides a detailed protocol for utilizing the Proximity Ligation Assay to study the interactions of NBS1 with its partner proteins within the cellular context.
NBS1 Signaling Pathway in DNA Damage Response
NBS1 plays a pivotal role in orchestrating the DNA damage response. Upon the induction of a DNA double-strand break, the MRN complex, of which NBS1 is a key component, is one of the first factors recruited to the site of damage. NBS1 facilitates the activation of the ATM kinase, a master regulator of the DDR. Activated ATM then phosphorylates a multitude of downstream targets, including NBS1 itself, to amplify the damage signal and coordinate cell cycle arrest and DNA repair. NBS1 also interacts with MDC1, which helps to retain the MRN complex at the damaged chromatin, and with CtIP, a factor involved in the initiation of DNA end resection, a crucial step in homologous recombination repair.
Caption: NBS1-mediated DNA damage signaling pathway.
Experimental Protocols
Proximity Ligation Assay Experimental Workflow
The Proximity Ligation Assay (PLA) workflow involves a series of steps starting from sample preparation to image acquisition and analysis. The key stages include cell seeding and treatment, fixation and permeabilization, incubation with primary and secondary (PLA probe) antibodies, ligation of the oligonucleotide probes, amplification of the circular DNA, and finally, visualization of the PLA signals using fluorescence microscopy.
Caption: Experimental workflow for the Proximity Ligation Assay.
Detailed Protocol for NBS1 Protein Interaction PLA
This protocol provides a general framework for performing PLA to detect the interaction between NBS1 and a protein of interest (e.g., ATM, MRE11, MDC1). Optimization of antibody concentrations and incubation times may be required for specific cell types and antibodies.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
Glass coverslips
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies:
-
Rabbit anti-NBS1 antibody
-
Mouse anti-[Protein of Interest] antibody (e.g., anti-ATM, anti-MRE11, anti-MDC1)
-
-
PLA probes (e.g., Duolink® In Situ PLA® Probe Anti-Rabbit MINUS and Anti-Mouse PLUS)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase)
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Wash Buffers (e.g., Duolink® In Situ Wash Buffers)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent as required for your experiment (e.g., expose to 10 Gy of ionizing radiation and allow to recover for 1 hour). Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-NBS1 and anti-protein of interest) in the antibody diluent provided with the PLA kit to their optimal concentration (this needs to be determined empirically, but a starting point of 1:500 to 1:1000 is common).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) in the antibody diluent.
-
Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by adding the ligase to the ligation buffer.
-
Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification solution by adding the polymerase to the amplification buffer.
-
Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidified chamber.
-
-
Detection and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each.
-
Perform a final wash with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of PLA signals per cell nucleus using image analysis software (e.g., ImageJ/Fiji with the Blob analysis plugin).
-
Data Presentation
Quantitative data from PLA experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. A tabular format is highly recommended.
Table 1: Quantification of NBS1-ATM Interaction following DNA Damage
| Treatment Condition | Average PLA Signals per Cell (± SEM) | Fold Change vs. Untreated | p-value |
| Untreated Control | 5.2 ± 0.8 | 1.0 | - |
| Ionizing Radiation (10 Gy) | 48.6 ± 4.2 | 9.3 | <0.001 |
| Etoposide (10 µM) | 35.1 ± 3.5 | 6.8 | <0.001 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The Proximity Ligation Assay is a highly sensitive and specific method for studying NBS1 protein interactions in situ. This technique allows for the visualization and quantification of these interactions at the single-cell level, providing valuable insights into the dynamic regulation of the DNA damage response. The detailed protocol and guidelines presented here offer a robust framework for researchers to investigate the complex interplay of NBS1 with its various binding partners, ultimately contributing to a deeper understanding of genome stability and its implications in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. NBS1 promotes the endonuclease activity of the MRE11‐RAD50 complex by sensing CtIP phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mre11-Nbs1 interface is essential for viability and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MRE11-RAD50-NBS1 complex both starts and extends DNA end resection in mouse meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interaction of CtIP and Nbs1 Connects CDK and ATM to Regulate HR–Mediated Double-Strand Break Repair | PLOS Genetics [journals.plos.org]
- 6. MDC1 regulates intra-S-phase checkpoint by targeting NBS1 to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ATM Activation and Its Recruitment to Damaged DNA Require Binding to the C Terminus of Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-dependent interactions between NBS1 and MDC1 mediate chromatin retention of the MRN complex at sites of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of NBS1 in the modulation of PIKK family proteins ATM and ATR in the cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 13. Clinicopathological and Functional Evaluation Reveal NBS1 as a Predictor of Platinum Resistance in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. The NBS1-Treacle complex controls ribosomal RNA transcription in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NBS1 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Nibrin (NBS1) western blotting experiments.
Troubleshooting Guide: Low or No Signal for NBS1
Low or absent signal is a common issue in western blotting. The following Q&A guide addresses potential causes and solutions, from sample preparation to signal detection, with a specific focus on NBS1.
Question: Why am I not seeing a band for NBS1, or why is the signal very weak?
Answer: A weak or absent signal for NBS1 can stem from multiple factors throughout the western blotting workflow. Below is a systematic guide to pinpoint and address the issue.
Issues Related to the Primary Antibody
A common culprit for low signal is the primary antibody.
-
Is the antibody validated for western blotting? Not all antibodies are suitable for detecting denatured proteins in a western blot. Always check the manufacturer's datasheet to ensure the antibody has been validated for this application.[1]
-
Is the antibody concentration optimal? The recommended dilution is a starting point. If the signal is weak, the concentration of your primary antibody may be too low. Consider increasing the concentration or performing a titration to find the optimal dilution.[1][2][3] Incubating the membrane with the primary antibody overnight at 4°C can also enhance the signal.[1]
-
Has the antibody lost activity? Improper storage or repeated freeze-thaw cycles can diminish antibody activity.[1] Use a fresh aliquot if possible. You can test the antibody's activity with a dot blot.[4]
Problems with the Protein Sample
The quality and quantity of the NBS1 protein in your lysate are critical.
-
Is NBS1 expressed in your sample? NBS1 expression levels can vary significantly between different cell lines and tissues.[5][6] It is crucial to include a positive control, such as a lysate from a cell line known to express NBS1 (e.g., HeLa, K562, 293T), to validate your experimental setup.[4][7][8]
-
Is there enough protein loaded on the gel? For proteins with low abundance, you may need to load a higher amount of total protein, for instance, 30-50 µg instead of the standard 10-20 µg.[1] In some protocols for NBS1, loading up to 50 µg of protein is recommended.[7]
-
Has the NBS1 protein been degraded? Proteases released during sample preparation can degrade your target protein. Always prepare lysates on ice and use fresh protease and phosphatase inhibitor cocktails.[1][4][9]
-
Is the protein properly extracted? NBS1 is a nuclear protein.[3][4] Ensure your lysis buffer and protocol are suitable for extracting nuclear proteins. For low-abundance proteins, consider performing a nuclear fractionation to enrich the sample for NBS1.[10]
Inefficient Electrophoresis and Transfer
The separation of proteins by size and their subsequent transfer to a membrane are critical steps.
-
Was the gel percentage appropriate for NBS1? NBS1 has a predicted molecular weight of approximately 85 kDa but can migrate at 95-115 kDa due to post-translational modifications.[11] A 7.5% or a 4-20% gradient SDS-PAGE gel is suitable for resolving NBS1.[4][7]
-
Was the protein transfer efficient? Inefficient transfer from the gel to the membrane is a frequent cause of low signal.[2] You can assess transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like NBS1, a wet transfer is often more efficient than a semi-dry transfer. Optimizing transfer time and voltage is also crucial.[2]
Suboptimal Blocking and Washing
Blocking prevents non-specific antibody binding, but over-blocking can mask the epitope.
-
Is the blocking buffer masking the epitope? Some blocking agents, like non-fat milk, can interfere with the detection of certain proteins, especially phosphorylated ones.[1][12] Since NBS1 is a phosphoprotein, if you are using a phospho-specific NBS1 antibody, it is advisable to use Bovine Serum Albumin (BSA) as the blocking agent.[1][2]
-
Was the blocking time appropriate? While insufficient blocking can lead to high background, blocking for too long can mask the epitope and reduce the signal.[7] Try reducing the blocking time.
-
Are the washing steps too stringent? Excessive washing can elute the primary and/or secondary antibodies, leading to a weaker signal.[4] Reduce the duration or number of washes if you suspect this is an issue.
Issues with Signal Detection
The final step of visualization can also be a source of problems.
-
Are the detection reagents expired or inactive? Ensure that your ECL substrate and other detection reagents are fresh and have not expired.[7]
-
Is the exposure time sufficient? A low signal may simply require a longer exposure time to the film or digital imager.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of NBS1 in a western blot?
A1: The predicted molecular weight of NBS1 is around 85 kDa. However, due to post-translational modifications such as phosphorylation and ADP-ribosylation, it often migrates at a higher apparent molecular weight, typically between 95 kDa and 115 kDa.[1][11][13] DNA damage can induce post-translational modifications that may lead to a shift in the band's mobility.[1]
Q2: Which cell lines are recommended as positive controls for NBS1?
A2: Several human cell lines are known to express NBS1 and can be used as positive controls. These include HeLa (cervical cancer), K562 (chronic myelogenous leukemia), 293T (human embryonic kidney), and A431 (epidermoid carcinoma).[4][7][8]
Q3: Can post-translational modifications of NBS1 affect its detection?
A3: Yes. NBS1 is known to be phosphorylated in response to DNA damage, which is crucial for its function in DNA repair pathways.[2][3] This phosphorylation can cause a shift in the protein's migration on the gel.[1] Additionally, ADP-ribosylation of NBS1 has been reported to be important for its stability and localization at sites of DNA damage.[13] When troubleshooting, be aware that these modifications can alter the apparent molecular weight of NBS1. Some antibodies are specific to the phosphorylated form of the protein.
Q4: What are some recommended antibody dilutions for NBS1 western blotting?
A4: Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some starting recommendations from commercially available antibodies:
| Antibody Type | Starting Dilution | Concentration | Reference |
| Polyclonal | 1:1000 | N/A | [8][11] |
| Monoclonal [1D7] | 1:500 | N/A | [4] |
| Polyclonal | N/A | 0.5 µg/mL | |
| Polyclonal | N/A | 0.25 µg/mL |
Detailed Experimental Protocol for NBS1 Western Blotting
This protocol provides a general guideline for detecting NBS1 in cell lysates. Optimization may be required for specific cell types and antibodies.
1. Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 30-50 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 7.5% or 4-20% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a protein of the size of NBS1.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by staining with Ponceau S to confirm transfer efficiency.
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary NBS1 antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing the Workflow and Signaling
To better understand the experimental process and the cellular context of NBS1, the following diagrams are provided.
Caption: A generalized workflow for western blotting.
Caption: Simplified NBS1 signaling in DNA damage response.
References
- 1. researchgate.net [researchgate.net]
- 2. p95/NBS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-NBS1 antibody [1D7] (GTX70224) | GeneTex [genetex.com]
- 5. Overexpression of NBS1 contributes to transformation through the activation of phosphatidylinositol 3-kinase/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. NBN / NBS1 antibody (55025-1-AP) | Proteintech [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. novusbio.com [novusbio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. NBS1 dePARylation by NUDT16 is critical for DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of NBN Gene CRISPR Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of CRISPR-mediated editing of the NBN gene.
Troubleshooting Guide
This guide addresses common issues encountered during NBN gene editing experiments, focusing on troubleshooting unexpected results related to off-target effects.
Question: My on-target editing efficiency for the NBN gene is low. What are the potential causes and how can I troubleshoot this?
Answer:
Low on-target efficiency is a common issue in CRISPR experiments and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Suboptimal sgRNA Design: The design of the single-guide RNA (sgRNA) is critical for successful editing.[2]
-
Solution: Design and test 3-5 different sgRNAs for your target region within the NBN gene.[3] Utilize online design tools that provide on-target and off-target scores. Ensure the sgRNA targets a conserved and functionally important domain of the NBN gene.
-
-
Inefficient Delivery of CRISPR Components: The method used to deliver Cas9 and sgRNA into the target cells significantly impacts efficiency.[4]
-
Solution: Optimize your delivery protocol by titrating the concentration of Cas9 and sgRNA. If using lipid-based transfection, ensure the reagent is compatible with your cell type. For difficult-to-transfect cells, consider electroporation or lentiviral delivery.[3] A positive control, such as a validated sgRNA targeting a housekeeping gene, can help determine if the delivery system is the issue.[4]
-
-
Cell Line Specificity: Different cell lines can have varying responses to CRISPR editing due to factors like chromatin accessibility and DNA repair pathway efficiency.[2]
-
Solution: If possible, test your sgRNAs in an easily transfectable cell line first to validate their efficacy before moving to your primary cell line of interest.
-
Question: I am observing a high frequency of off-target mutations. What strategies can I employ to minimize these effects?
Answer:
Minimizing off-target effects is crucial for the specificity and safety of CRISPR-based therapies. Several strategies can be implemented to reduce off-target cleavage.[5]
-
High-Fidelity Cas9 Variants: Engineered Cas9 variants have been developed to have reduced off-target activity.[6][7]
-
sgRNA Design and Modification: The design and chemical modification of the sgRNA can enhance specificity.
-
Solution: Use truncated sgRNAs (17-18 nucleotides) as they can be less tolerant of mismatches.[8] Additionally, chemical modifications to the sgRNA backbone can improve stability and reduce off-target effects.
-
-
Delivery Method and Dosage: The format and amount of CRISPR components delivered can influence off-target activity.
-
Solution: Delivering the Cas9-sgRNA complex as a ribonucleoprotein (RNP) instead of plasmid DNA can reduce the exposure time of the nuclease to the genome, thereby decreasing the chances of off-target cleavage.[9] Optimizing the concentration of the RNP complex is also critical; use the lowest concentration that still provides sufficient on-target editing.
-
Question: How do I choose the most appropriate method for detecting off-target effects in my NBN gene editing experiment?
Answer:
The choice of off-target detection method depends on several factors, including the desired sensitivity, throughput, and whether you are performing an in vitro or cell-based analysis.
-
For unbiased, genome-wide screening:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): A cell-based method that captures double-strand breaks (DSBs) in living cells by integrating a short double-stranded oligodeoxynucleotide (dsODN). It is highly sensitive and can detect off-target sites with indel frequencies as low as 0.1%.[10][11]
-
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by Sequencing): An in vitro method that uses circularized genomic DNA to identify cleavage sites. It is highly sensitive and can identify a broader range of potential off-target sites than cell-based methods, though some may not be relevant in a cellular context.[5][12]
-
-
For validating predicted off-target sites:
-
Targeted Deep Sequencing (e.g., rhAmpSeq™): This method involves PCR amplification of predicted off-target loci followed by next-generation sequencing. It is a cost-effective way to quantify the frequency of mutations at specific sites. The rhAmpSeq system is a proprietary technology that uses RNase H2-dependent PCR for high multiplexing capability and specificity.[2][13]
-
Data Presentation
Table 1: Comparison of Off-Target Detection Methods
| Method | Type | Principle | Sensitivity (Indel Frequency) | Advantages | Disadvantages |
| GUIDE-seq | Cell-based, Unbiased | dsODN tag integration at DSBs | ~0.1%[10][11] | Detects off-targets in a cellular context; High sensitivity.[10] | Requires high transfection efficiency of dsODN; May not capture all DSBs.[8] |
| CIRCLE-seq | In vitro, Unbiased | Cas9 cleavage of circularized gDNA | High, can be more sensitive than GUIDE-seq[5][12] | Highly sensitive; Does not require a reference genome.[5] | May identify sites not cleaved in cells (higher false-positive rate for cellular context); Requires larger amounts of genomic DNA.[14] |
| Digenome-seq | In vitro, Unbiased | Whole-genome sequencing of Cas9-treated gDNA | Can be less sensitive than GUIDE-seq and CIRCLE-seq | Genome-wide and unbiased. | Can have a lower signal-to-noise ratio and require higher sequencing depth.[5] |
| Targeted Deep Sequencing (e.g., rhAmpSeq) | Validation | PCR amplification of predicted sites | Very high, dependent on sequencing depth | Cost-effective for known sites; Highly quantitative.[13] | Biased towards predicted sites; Does not discover novel off-targets. |
| Whole Genome Sequencing (WGS) | Cell-based, Unbiased | Sequencing the entire genome pre- and post-editing | Lower for low-frequency events | Unbiased and comprehensive. | High cost; May miss low-frequency off-target events.[11] |
Table 2: Strategies to Minimize Off-Target Effects
| Strategy | Approach | Impact on Specificity | Impact on On-Target Efficiency | Key Considerations |
| High-Fidelity Cas9 Variants | Use engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) | Significantly increases | May slightly decrease for some sgRNAs | Recommended as a first-line strategy for reducing off-targets.[6][7] |
| sgRNA Design | Utilize algorithms to select sgRNAs with high on-target and low off-target scores | Increases | Can be optimized | Crucial for all CRISPR experiments. |
| Truncated sgRNAs | Use sgRNAs of 17-18 nucleotides | Increases | Generally maintained | Can be a simple and effective modification.[8] |
| RNP Delivery | Deliver pre-complexed Cas9 protein and sgRNA | Increases | High | Reduces the duration of nuclease activity in the cell.[9] |
| Dose Optimization | Titrate the concentration of CRISPR components | Increases | Can be optimized | Use the lowest effective concentration. |
| Paired Nickases | Use two sgRNAs with a Cas9 nickase to create a double-strand break | Significantly increases | May decrease | Requires two effective sgRNAs in close proximity.[8] |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
This protocol provides a general overview of the GUIDE-seq procedure.[10][15][16][17]
-
Preparation of sgRNA and dsODN: Synthesize the sgRNA targeting the NBN gene and the biotinylated, phosphorothioate-protected dsODN tag.
-
Cell Transfection: Co-transfect the target cells with the Cas9 expression plasmid, the NBN-targeting sgRNA, and the dsODN tag. Optimization of transfection conditions is critical for efficient dsODN integration.[16]
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Enrich for dsODN-tagged fragments using two rounds of PCR with primers specific to the adapter and the dsODN tag.[17]
-
-
Next-Generation Sequencing: Sequence the prepared library on an Illumina platform.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
Protocol 2: CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by Sequencing)
This protocol outlines the key steps for performing CIRCLE-seq.[5][8][18][19]
-
Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA from the target cells and shear it to an average size of 300-500 bp.[18]
-
DNA Circularization:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate the fragments to themselves to form circular DNA molecules.
-
Treat with an exonuclease to remove any remaining linear DNA.
-
-
In vitro Cleavage: Incubate the circularized genomic DNA with the pre-assembled Cas9-sgRNA RNP complex targeting the NBN gene. Only circular DNA containing a target site will be linearized.
-
Library Preparation:
-
Ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Amplify the adapter-ligated fragments by PCR.
-
-
Next-Generation Sequencing: Sequence the library using paired-end sequencing on an Illumina platform.
-
Data Analysis: Use a dedicated bioinformatics pipeline to map the reads to the reference genome and identify the cleavage sites.[5]
Mandatory Visualizations
Diagram 1: NBN Signaling Pathway in DNA Double-Strand Break Repair
Caption: NBN is a key component of the MRN complex which senses DNA DSBs and activates the ATM kinase.
Diagram 2: Experimental Workflow for Assessing CRISPR Off-Target Effects
Caption: A general workflow for the identification and validation of CRISPR-induced off-target mutations.
Diagram 3: Troubleshooting Decision Tree for CRISPR Experiments
Caption: A decision tree to guide troubleshooting for common issues in CRISPR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the NBN gene and why is it a target for gene editing?
The NBN gene, also known as Nibrin, provides instructions for making a protein that is a critical component of the MRE11/RAD50/NBN (MRN) complex.[20] This complex plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are one of the most severe forms of DNA damage.[11][21] The MRN complex acts as a sensor for DSBs, initiating DNA repair pathways and activating cell cycle checkpoints to maintain genomic stability.[11][22] Mutations in the NBN gene can lead to Nijmegen breakage syndrome, a rare genetic disorder characterized by an increased risk of cancer.[20][21] Therefore, the NBN gene is a target for research and therapeutic development aimed at understanding and potentially correcting defects in DNA repair pathways.
Q2: What are the potential consequences of off-target mutations when editing the NBN gene?
Off-target mutations can have serious consequences, including the disruption of essential genes, activation of oncogenes, or inactivation of tumor suppressor genes.[11] Given that NBN itself is involved in maintaining genomic integrity, introducing off-target mutations could inadvertently increase the risk of cancer or other genetic diseases. Therefore, thorough off-target analysis is a critical step in the development of any CRISPR-based therapy targeting the NBN gene.
Q3: Can in silico prediction tools alone be trusted to identify all off-target sites?
While in silico tools are valuable for predicting potential off-target sites based on sequence homology, they cannot always accurately predict all off-target events.[4] The cellular context, including chromatin accessibility and the specific sgRNA sequence, can influence off-target activity in ways that are not fully captured by current algorithms. Therefore, it is highly recommended to use a combination of in silico prediction and experimental validation methods, such as GUIDE-seq or CIRCLE-seq, for a comprehensive assessment of off-target effects.
Q4: How many off-target sites are considered "acceptable" for a therapeutic application?
There is currently no universally accepted number of off-target sites that is considered safe. The acceptability of off-target mutations depends on several factors, including the location of the off-target site (e.g., in a coding region versus an intergenic region), the frequency of the mutation, and the potential functional consequences of the genetic alteration. For therapeutic applications, the goal is to have no detectable off-target mutations. Rigorous, sensitive, and unbiased off-target analysis is required to demonstrate the specificity and safety of a CRISPR-based therapeutic.
Q5: What are the key differences between GUIDE-seq and CIRCLE-seq?
GUIDE-seq is a cell-based method that identifies DSBs in living cells, providing a more direct assessment of off-target events in a physiological context.[10] CIRCLE-seq is an in vitro method that is generally more sensitive and can identify a wider range of potential cleavage sites, but some of these may not occur in living cells.[5][12] A recent study directly comparing GUIDE-seq, CIRCLE-seq, and SITE-seq found that all three performed similarly in detecting bona fide off-target sites, with GUIDE-seq showing the best correlation between assay signal and observed editing frequency.[23] The choice between these methods may depend on the specific experimental goals and available resources.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. The rhAmpSeq™ CRISPR Analysis System for next-generation sequencing analysis of CRISPR edits | Genetics And Genomics [labroots.com]
- 3. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 4. benchchem.com [benchchem.com]
- 5. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Review of Circle Sequencing - CD Genomics [cd-genomics.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. syntezza.com [syntezza.com]
- 11. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vedtopkar.com [vedtopkar.com]
- 13. rhAmpSeq™ CRISPR Analysis System - LubioScience [lubio.ch]
- 14. researchgate.net [researchgate.net]
- 15. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vedtopkar.com [vedtopkar.com]
- 18. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 19. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 20. medlineplus.gov [medlineplus.gov]
- 21. NBN Gene: Role in DNA Repair, Cancer Risk, and Therapy [learn.mapmygenome.in]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
Technical Support Center: Culturing Nijmegen Breakage Syndrome (NBS) Cell Lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers maintain contamination-free Nijmegen Breakage Syndrome (NBS) cell cultures. Given the inherent chromosomal instability and radiosensitivity of NBS cells, meticulous aseptic technique is paramount to successful experimentation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Nijmegen Breakage Syndrome (NBS) and why are the cell lines considered sensitive?
Nijmegen Breakage Syndrome is a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and extreme sensitivity to ionizing radiation.[1][2] The condition is caused by mutations in the NBN gene, which plays a crucial role in repairing DNA double-strand breaks.[2] Consequently, cell lines derived from NBS patients are genetically unstable and hypersensitive to DNA damaging agents, including radiation.[3] This inherent sensitivity may render them more susceptible to cellular stress, which can indirectly increase their vulnerability to contamination.
Q2: Are NBS cell lines more prone to specific types of contamination?
While no studies definitively conclude that NBS cells are more susceptible to one type of contaminant over another, their compromised DNA damage response suggests that any co-infection or contamination-induced stress could have more severe consequences on culture health and experimental reproducibility. The most common contaminants in all mammalian cell cultures are bacteria, fungi (yeast and mold), mycoplasma, and viruses.[4]
Q3: What are the initial signs of contamination in my NBS cell culture?
Early detection is critical to managing contamination. Key indicators include:
-
Sudden changes in pH: A rapid drop in pH (medium turning yellow) often indicates bacterial contamination, while a gradual increase (medium turning pink/purple) can suggest fungal contamination.[5]
-
Cloudiness or turbidity: The culture medium appearing cloudy is a common sign of bacterial or yeast contamination.[4]
-
Visible particles or filaments: Under a microscope, you may observe small, motile particles (bacteria) or thread-like structures (fungi).[2]
-
Altered cell morphology and growth: Contaminated cells may appear stressed, detach from the culture surface, or exhibit reduced proliferation rates.
Q4: Can I use antibiotics in my NBS cell cultures as a preventative measure?
While antibiotics like penicillin and streptomycin (B1217042) can be used, their routine, long-term use is discouraged. It can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and is ineffective against mycoplasma.[6] For sensitive cell lines like NBS, it is recommended to culture cells without antibiotics for several passages to ensure they are truly free of contamination. If antibiotics are necessary, they should be used for a short duration.
Q5: How often should I test my NBS cell cultures for mycoplasma?
Mycoplasma is a pervasive and often undetected contaminant that can significantly alter cell physiology.[6] It is recommended to test cultures for mycoplasma every 1-2 months, when receiving a new cell line, or if you observe any unexplained changes in cell growth or behavior.[6]
Troubleshooting Contamination
This section provides a step-by-step guide to identifying and addressing contamination in your NBS cell cultures.
Visual Guide to Identifying Common Contaminants
| Contaminant Type | Macroscopic Appearance (in flask) | Microscopic Appearance | Effect on Medium pH |
| Bacteria | Medium becomes turbid/cloudy overnight. A thin film may appear on the surface. | Tiny, motile rod-shaped or spherical particles between cells. | Rapid drop (acidic - yellow) |
| Yeast | Medium may become slightly turbid. May appear as small, distinct colonies. | Round or oval particles, often seen budding. Can form chains. | Gradual drop (acidic - yellow) |
| Mold (Fungus) | Visible filamentous structures (mycelia), often appearing as fuzzy clumps. Spores may cause a "dusty" appearance. | Thin, multicellular filaments (hyphae). Dense spore clusters may be visible. | Gradual increase (alkaline - pink) |
| Mycoplasma | No visible change. Cultures often appear healthy. | Not visible with a standard light microscope. Requires specific detection methods. | Generally no change. |
Workflow for Suspected Contamination
If you suspect a contamination, follow this workflow to identify the source and take appropriate action.
Caption: Decision tree for troubleshooting contamination events.
Experimental Protocols
Protocol 1: Aseptic Technique for Culturing NBS Cells
Due to their sensitive nature, strict aseptic technique is non-negotiable when working with NBS cell lines.
Materials:
-
Biological Safety Cabinet (BSC), Class II
-
70% Ethanol (B145695) or Isopropanol
-
Appropriate Personal Protective Equipment (PPE): lab coat, sterile gloves, safety glasses
-
Sterile serological pipettes and pipette aid
-
Sterile culture flasks, plates, and centrifuge tubes
-
Pre-warmed, sterile culture medium and reagents
Procedure:
-
Prepare the BSC: Turn on the BSC fan at least 15 minutes before starting.[7] Wipe down all interior surfaces, including the sash, with 70% ethanol.[8]
-
Sanitize Materials: Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them inside the BSC.[8]
-
Personal Hygiene: Wear appropriate PPE. Spray gloved hands with 70% ethanol and allow to air dry before starting work.[8]
-
Minimize Movement: Arrange materials logically to minimize movement within the hood. Work at least six inches inside the cabinet. Avoid rapid movements that can disrupt the sterile airflow.[9]
-
Handling Reagents: Do not leave bottles open. When a cap is removed, place it face-down on a sterile surface or hold it in your non-dominant hand.[7] Never pour directly from bottles; always use a sterile serological pipette for transferring liquids.
-
One Cell Line at a Time: To prevent cross-contamination, work with only one cell line in the BSC at a time.[10] If you must handle multiple lines, clean the hood thoroughly between each one.
-
Final Clean-up: After work is complete, remove all items and waste. Wipe down the BSC surfaces again with 70% ethanol.
Caption: Workflow for proper aseptic technique in cell culture.
Protocol 2: Mycoplasma Detection by PCR
The Polymerase Chain Reaction (PCR) method is a fast and highly sensitive way to detect mycoplasma DNA in cell cultures.
Materials:
-
Commercial Mycoplasma PCR Detection Kit
-
Cell culture supernatant or cell lysate
-
PCR tubes
-
Micropipettes and sterile, filtered tips
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours. Alternatively, prepare a cell lysate according to the kit manufacturer's instructions.
-
PCR Reaction Setup: In a sterile PCR tube, combine the PCR master mix, primers (often included in the master mix), and your cell culture sample. Include a positive control (containing mycoplasma DNA) and a negative control (sterile water) provided with the kit.
-
Thermocycling: Place the PCR tubes in a thermocycler and run the program as specified by the kit's protocol. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Prepare an agarose (B213101) gel (typically 1.5-2.0%). Load the PCR products (including controls) into the wells of the gel.
-
Visualization and Interpretation: Run the gel until the dye front has migrated sufficiently. Visualize the DNA bands under UV light. A band of the correct size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.
Signaling Pathways and Logical Relationships
Impact of Contamination on Experimental Results
Contamination can introduce numerous variables that compromise the integrity of research data, a critical consideration for sensitive cell lines like NBS.
References
- 1. Nijmegen Breakage Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nijmegen breakage syndrome: case report and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosomal sensitivity to clastogenic agents and cell cycle perturbations in Nijmegen breakage syndrome lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Nijmegen Breakage Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 10. nxgenmdx.com [nxgenmdx.com]
Technical Support Center: Validation of a New Commercial NBS1 Antibody for Immunofluorescence
This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the validation and troubleshooting of new commercial NBS1 antibodies for use in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of NBS1? A1: NBS1 is a nuclear protein.[1][2][3] As a key component of the Mre11/Rad50/Nbs1 (MRN) complex, it plays a crucial role in the DNA damage response (DDR).[4][5] Upon DNA double-strand breaks (DSBs), the MRN complex is one of the first to be recruited to the damage sites, where it can be visualized as distinct nuclear foci by immunofluorescence.[1][2][6][7] In some contexts, its localization to telomeres has been noted to be cell-cycle dependent, particularly during the S-phase.[8]
Q2: What is the approximate molecular weight of NBS1, and why is this important for antibody validation? A2: The full-length NBS1 protein has a predicted molecular weight of approximately 85 kDa, but it is often observed as a band around 95 kDa in Western blots.[2][4] Knowing the correct molecular weight is critical for validating antibody specificity using Western blotting, which should always be performed alongside immunofluorescence experiments. A specific antibody should detect a band at this approximate size in a lysate from a cell line known to express NBS1.[4]
Q3: What are the essential positive and negative controls for validating an NBS1 antibody in immunofluorescence? A3:
-
Positive Control Cells: Use a cell line known to express NBS1, such as HeLa, A549, or 293T cells.[9][10] Inducing DNA damage (e.g., with ionizing radiation or chemical agents) can enhance the formation of NBS1 foci, providing a stronger positive signal.[2][7]
-
Negative Control Cells: The most robust negative control is a cell line where the NBN gene has been knocked out (KO) or knocked down (e.g., using siRNA or shRNA).[4][11] A specific antibody should show a significant reduction or complete loss of signal in these cells.
-
Secondary Antibody Control: This involves performing the entire staining protocol without the primary NBS1 antibody to ensure that the secondary antibody is not causing non-specific staining.[12][13]
-
Isotype Control: An isotype control is an antibody of the same isotype, host species, and conjugation as the primary antibody, but it is not specific to any known antigen in the sample. This helps to determine if the observed staining is due to non-specific binding of the antibody itself.[12]
Q4: My NBS1 antibody is validated for Western Blot. Can I assume it will work for immunofluorescence? A4: Not necessarily. An antibody that works in Western blotting recognizes a denatured, linear epitope of the protein. In immunofluorescence, the antibody must recognize the protein in its more native, three-dimensional conformation within the fixed cell. Therefore, every new antibody must be independently validated for immunofluorescence, even if it has been shown to work in other applications.[13][14]
Troubleshooting Guide
This guide addresses common problems encountered during the immunofluorescence staining of NBS1.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low Protein Expression: The cell line may have low endogenous levels of NBS1. | Confirm NBS1 expression by Western blot.[12] Consider treating cells with a DNA damaging agent to induce NBS1 foci formation. |
| Incorrect Antibody Dilution: The primary antibody concentration may be too low. | Perform a titration experiment to determine the optimal antibody concentration. Check the manufacturer's datasheet for a recommended starting dilution.[9][10][13][15] | |
| Inadequate Fixation/Permeabilization: The fixation or permeabilization protocol may be suboptimal for the antibody or epitope. | Consult the antibody datasheet for recommended fixation methods (e.g., 4% paraformaldehyde).[9][15] Ensure the permeabilization step (e.g., with Triton X-100 or methanol) is sufficient for the antibody to access the nuclear target.[14] | |
| Photobleaching: The fluorescent signal may have been quenched due to excessive exposure to light. | Minimize light exposure during incubation and imaging steps. Use an anti-fade mounting medium.[12][14] Image samples promptly after staining. | |
| High Background | Primary Antibody Concentration Too High: Excess antibody can lead to non-specific binding. | Use a more dilute primary antibody solution. Perform a titration to find the best signal-to-noise ratio.[12][13][16] |
| Insufficient Blocking: The blocking step may not have adequately prevented non-specific antibody binding. | Increase the blocking time (e.g., to 1 hour at room temperature). Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[12][13][17] | |
| Inadequate Washing: Insufficient washing may leave unbound antibodies on the sample. | Increase the number and duration of wash steps after both primary and secondary antibody incubations.[12][13][16] | |
| Autofluorescence: The cells or fixative may be naturally fluorescent. | Check unstained control samples for autofluorescence. Prepare fresh fixative solutions, as old formaldehyde (B43269) can autofluoresce.[12] | |
| Non-Specific Staining | Antibody Cross-Reactivity: The antibody may be binding to other proteins in addition to NBS1. | Validate the antibody's specificity using knockout or knockdown cells.[4][11] A specific antibody's signal should be significantly reduced in these controls. Perform a Western blot to ensure the antibody recognizes a single band at the correct molecular weight (~95 kDa).[4] |
| Secondary Antibody Issues: The secondary antibody may be binding non-specifically or cross-reacting. | Run a secondary antibody-only control. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary antibody).[13][17][18] |
Antibody Validation Data
The following table summarizes typical starting parameters for commercial NBS1 antibodies. It is crucial to optimize these conditions for your specific experimental setup.
| Parameter | Recommendation | Source(s) |
| Host Species | Rabbit, Mouse, Goat | [4][9][10][19] |
| Clonality | Monoclonal, Polyclonal | [10][15][19][20] |
| Validated Applications | Immunofluorescence (IF), Western Blot (WB), Immunoprecipitation (IP) | [9][10][19] |
| Recommended IF Dilution | 1:100 - 1:1000 | [9][10][11][15] |
| Recommended WB Dilution | 1:500 - 1:10000 | [9][10][21] |
| Observed Molecular Weight | ~95 kDa | [2][4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of NBS1
This protocol provides a general workflow. Optimization of incubation times, concentrations, and reagents may be necessary.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 50-70% confluency.
-
(Optional) Induction of DNA Damage: To visualize NBS1 foci, treat cells with a DNA damaging agent (e.g., 2-10 Gy of ionizing radiation) and allow them to recover for a specific time (e.g., 1-4 hours) before fixation.
-
Fixation: Gently wash cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the nuclear NBS1 protein.
-
Washing: Repeat the washing step as in step 4.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the new commercial NBS1 antibody to its optimal concentration in the blocking buffer. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer. This incubation should be for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: (Optional) Stain the cell nuclei by incubating with a DNA dye like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash once more with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
Protocol 2: Western Blotting for NBS1 Antibody Validation
-
Protein Extraction: Prepare whole-cell lysates from both a positive control cell line (e.g., HeLa) and a negative control (e.g., NBS1 KO/KD cells) using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein from each lysate by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 7.5% gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the NBS1 primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific NBS1 antibody should show a single band at ~95 kDa in the positive control lane and a significantly reduced or absent band in the negative control lane.[4]
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
Visualizations
References
- 1. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 2. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair | The EMBO Journal [link.springer.com]
- 3. NBS1 is regulated by two kind of mechanisms: ATM-dependent complex formation with MRE11 and RAD50, and cell cycle–dependent degradation of protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-p95/NBS1 antibody [Y112] (ab32074) | Abcam [abcam.com]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS1 phosphorylation status dictates repair choice of dysfunctional telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBN / NBS1 antibody (55025-1-AP) | Proteintech [ptglab.com]
- 10. Anti-NBS1 antibody [1D7] (GTX70224) | GeneTex [genetex.com]
- 11. NBS1 Monoclonal Antibody (1C3) (MA1-23263) [thermofisher.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. NBS1 Monoclonal Antibody (1D7) (MA1-23265) [thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. bma.ch [bma.ch]
- 19. p95/NBS1 (D6J5I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. p95/NBS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Nbs1 Antibody (NB100-60654): Novus Biologicals [novusbio.com]
Overcoming problems in MRE11-RAD50-NBS1 complex purification.
Welcome to the technical support center for the purification of the MRE11-RAD50-NBS1 (MRN) complex. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this critical DNA damage response complex. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and structured data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the expression and purification of the MRN complex.
Q1: My expression levels of the full MRN complex are very low. What can I do to improve the yield?
Low expression of the fully assembled MRN complex is a common issue. Co-expression of all three subunits can result in yields as low as ~80 µg of complex per 60-dish Sf21 pellet.[1] Here are some strategies to improve your yield:
-
Separate Expression and Reconstitution: A highly effective alternative is to express the Mre11/Rad50 (MR) subcomplex and the Nbs1 subunit separately in different batches of Sf21 insect cells.[1] The MR subcomplex typically expresses at a significantly higher concentration (~500 µg per 60-dish Sf21 pellet).[1] The separately purified MR and Nbs1 proteins can then be mixed to reconstitute the full MRN complex.
-
Optimize Virus Titer and Infection Time: Ensure you are using the optimal ratio and titer of baculoviruses for each subunit. Incubation time post-infection is also critical; a 72-hour incubation is often recommended.[1]
-
Cell Culture Conditions: For insect cells, the quality of the serum can impact protein expression. Some batches of serum may favor expression in adherent cultures over suspension cultures.[1] It may be necessary to test different lots of serum or stick to adherent cell cultures if you encounter issues with suspension cultures.
Q2: I'm observing significant protein degradation or instability during purification. How can I minimize this?
The stability of the MRN complex is crucial for its function. Here are some measures to prevent degradation and maintain complex integrity:
-
Use Protease Inhibitors: Always include a fresh protease inhibitor cocktail (e.g., PMSF) in your lysis buffer.
-
Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and protein denaturation.
-
Buffer Composition: The composition of your buffers is critical. Key components to include are:
-
Glycerol (B35011): 10% glycerol helps to stabilize the complex.[2]
-
Reducing Agents: Fresh β-mercaptoethanol (β-ME) or DTT should be included in all buffers to prevent oxidation.[2]
-
Salt Concentration: Use appropriate salt concentrations during lysis and subsequent chromatography steps to maintain protein solubility and stability. A high-salt buffer (e.g., 500 mM KCl) is often used during lysis.[2]
-
-
Handle Gently: Avoid harsh mixing or sonication conditions that can lead to protein aggregation and denaturation. Dounce homogenization is a recommended method for cell lysis.[1]
Q3: My purified complex has low activity in functional assays. What could be the problem?
Low activity can stem from several factors, from the purification protocol to the assay conditions themselves.
-
Ensure Complex Integrity: Verify that you have the fully assembled complex with the correct stoichiometry. This can be checked by SDS-PAGE and gel filtration chromatography. The MRN complex is over 500 kDa in size.[1][3][4]
-
ATP is Crucial for Assembly and Function: ATP binding by Rad50 is important for the conformational state and activity of the complex.[1] Include 1 mM ATP when reconstituting the complex from separately purified subunits to promote complex formation.[1]
-
Correct Buffer Conditions for Assays: The nuclease activity of Mre11 is dependent on the presence of specific divalent cations. While Mg2+ is the likely predominant cation in the nucleus, manganese (Mn2+) stimulates both the endonuclease and 3'-5' exonuclease activities of Mre11 in vitro.[1][5] Ensure your assay buffer contains the appropriate cofactors.
-
Nuclease Activity Check: To confirm the purity and activity of your recombinant MRN, you can perform nuclease assays on 5' and 3' labeled DNA in the presence of Mg2+ and Mn2+.[5] Exonuclease products should be observed in the presence of Mn2+.[5]
Q4: I am seeing a lot of contaminants in my final purified sample. What purification steps can I add or optimize?
Achieving high purity is essential for downstream applications. A multi-step chromatography approach is recommended.
-
Affinity Chromatography: This is a powerful first step. If your complex has a His-tag on Rad50 and a FLAG-tag on Mre11, you can perform sequential Ni-NTA and anti-FLAG affinity chromatography steps.[1]
-
Ion-Exchange Chromatography: Following affinity purification, ion-exchange chromatography (e.g., using a Hi-Trap Q column) can effectively remove remaining protein contaminants.[1]
-
Size-Exclusion Chromatography (Gel Filtration): This is an excellent final "polishing" step to separate the MRN complex from any remaining smaller contaminants and to verify its oligomeric state.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to MRN complex purification.
Table 1: Typical Protein Yields from Insect Cells (60-dish Sf21 pellet)
| Protein/Complex | Typical Yield | Reference |
| Co-expressed MRN Complex | ~80 µg | [1] |
| Mre11/Rad50 (MR) Subcomplex | ~500 µg | [1] |
Table 2: Recommended Buffer Compositions for MRN Purification from Insect Cells
| Buffer Type | Components | Reference |
| MRN Lysis Buffer | 50 mM KH2PO4 pH 7.4, 500 mM KCl, 2.5 mM imidazole, 20 mM β-ME, 10% glycerol, 0.5% Tween-20, 1 mM PMSF | [2] |
| Low-salt Ni2+ A Buffer | 50 mM KH2PO4 pH 7.4, 50 mM KCl, 2.5 mM imidazole, 20 mM β-ME, 10% glycerol | [2] |
| High-salt Ni2+ A Buffer | 50 mM KH2PO4 pH 7.4, 500 mM KCl, 2.5 mM imidazole, 20 mM β-ME, 10% glycerol | [1] |
| Ni2+ B Buffer (Elution) | 50 mM KH2PO4 pH 7.4, 50 mM KCl, 500 mM imidazole, 20 mM β-ME, 10% glycerol | [1] |
| Ion Exchange Buffer A | 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10% glycerol | [1] |
| Ion Exchange Buffer B | 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 10% glycerol | [1] |
Table 3: Functional Assay Buffer Composition
| Assay | Buffer Components | Reference |
| MRN Ensemble Nuclease Assay | 25 mM MOPS pH 7.0, 20 mM Tris-HCl pH 8.0, 80 mM NaCl, 8% glycerol, 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 1 mM MnCl2, 0.2 mg/mL BSA | [2] |
Experimental Protocols
Protocol 1: Purification of the MRN Complex from Insect Cells (Co-expression)
This protocol is adapted for the purification of a His-tagged Rad50 and FLAG-tagged Mre11 MRN complex.
-
Cell Culture and Infection:
-
Seed approximately 15 x 10^6 Sf21 cells per 15-cm dish.
-
Co-infect cells with baculoviruses for each of the three MRN components.
-
Incubate for 72 hours.
-
Harvest cells by scraping, centrifuge at 1500 x g for 10 minutes, and wash the pellet with PBS.
-
Snap-freeze the cell pellet in liquid nitrogen and store at -80°C.[1]
-
-
Cell Lysis:
-
Thaw the cell pellet and resuspend in MRN Lysis Buffer.
-
Homogenize the pellet using a Dounce homogenizer.
-
Sonicate the lysate on ice.
-
Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.[1]
-
-
Ni-NTA Affinity Chromatography:
-
Incubate the supernatant with equilibrated Ni-NTA resin for 1 hour at 4°C.
-
Wash the resin with High-salt Ni2+ A Buffer, followed by Low-salt Ni2+ A Buffer.
-
Elute the complex with Ni2+ B Buffer containing imidazole.[1]
-
-
Ion-Exchange Chromatography (Optional but Recommended):
-
Dilute the elution from the Ni-NTA column with Buffer A to reduce the salt concentration.
-
Load the sample onto a Hi-Trap Q column.
-
Wash the column with Buffer A.
-
Elute the complex with a step to 100% Buffer B (high salt).[1]
-
-
Anti-FLAG Affinity Chromatography:
-
Incubate the eluate from the previous step with Anti-FLAG resin for 1 hour at 4°C.
-
Wash the resin extensively with a suitable buffer.
-
Elute the MRN complex using a buffer containing 3XFLAG peptide.[1]
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluate from the anti-FLAG column.
-
Load the concentrated sample onto a gel filtration column (e.g., Superose 6) pre-equilibrated with a suitable storage buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of all three MRN components.
-
Visualizations
Diagram 1: Experimental Workflow for MRN Complex Purification
Caption: A typical experimental workflow for the purification of the MRN complex from insect cells.
Diagram 2: DNA Damage Response Signaling Pathway Involving MRN
Caption: The central role of the MRN complex in initiating the DNA damage response pathway.
Diagram 3: Logical Relationship for Troubleshooting Low MRN Yield
Caption: A troubleshooting guide for addressing low yields of purified MRN complex.
References
- 1. Purification and Biophysical Characterization of the Mre11-Rad50-Nbs1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. finkelsteinlab.org [finkelsteinlab.org]
- 3. Purification and Biophysical Characterization of the Mre11-Rad50-Nbs1 Complex | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification and Biophysical Characterization of the Mre11-Rad50-Nbs1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRE11-RAD50-NBS1 Complex Is Sufficient to Promote Transcription by RNA Polymerase II at Double-Strand Breaks by Melting DNA Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and eliminating artifacts in nibrin cellular imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate artifacts in nibrin cellular imaging experiments.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during the imaging of nibrin.
Issue 1: High Background or Non-Specific Staining
Symptoms: The entire field of view, or areas other than the nucleus where nibrin is expected, show a high level of fluorescence, obscuring the specific signal.[1]
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Primary or secondary antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[2][3] |
| Inadequate blocking. | Increase the blocking time or use a different blocking agent. Normal serum from the species of the secondary antibody is often effective.[3][4] A combination of serum and bovine serum albumin (BSA) can also be used. |
| Non-specific antibody binding. | Ensure the primary antibody is validated for the application (e.g., immunofluorescence).[5] Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[6] Consider using antibodies with minimal cross-reactivity.[2] |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1] Adding a detergent like Tween-20 to the wash buffer can also help.[2] |
| Presence of Fc receptors. | If working with immune cells, Fc receptors can bind antibodies non-specifically. Use an Fc receptor blocking step in your protocol.[1] |
Issue 2: Weak or No Nibrin Signal
Symptoms: The fluorescent signal for nibrin is very faint or completely absent, even in positive control cells.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or extend the incubation time, for instance, overnight at 4°C.[7] |
| Improper fixation. | Over-fixation can mask the epitope. Reduce fixation time or consider antigen retrieval methods.[5] For phospho-specific antibodies, using at least 4% formaldehyde (B43269) is recommended to inhibit phosphatases.[7] |
| Inadequate permeabilization. | For nuclear proteins like nibrin, proper permeabilization is crucial. Use a detergent like Triton X-100 or saponin. |
| Primary and secondary antibody incompatibility. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[5] |
| Photobleaching. | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.[5][7] |
| Low protein expression. | Confirm nibrin expression in your cell model using another method like Western blotting.[7] |
Issue 3: Autofluorescence
Symptoms: Fluorescence is observed in unstained control samples, which can interfere with the specific signal from the fluorophore-labeled antibodies.[8]
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Endogenous cellular components. | Biological molecules like collagen, elastin, NADH, and lipofuscin can autofluoresce.[9][10][11] Choose fluorophores with emission spectra that do not overlap with the autofluorescence, often in the far-red range.[9][12] |
| Fixation-induced autofluorescence. | Aldehyde fixatives like formaldehyde and glutaraldehyde (B144438) can induce autofluorescence.[9][13] Try using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[8][14] If using aldehydes, keep fixation time to a minimum and consider treating with sodium borohydride.[8][9] |
| Culture medium and plastics. | Phenol (B47542) red and other components in the culture medium can be a source of autofluorescence.[9][12] Image cells in a phenol red-free medium. Some plastics can also autofluoresce; consider using glass-bottom dishes.[9] |
| Red blood cells. | Heme groups in red blood cells are a major source of autofluorescence.[8] Perfuse tissues with PBS prior to fixation to remove red blood cells.[8][9] |
| Dead cells. | Dead cells are often more autofluorescent than live cells.[9][10] Use a viability dye to exclude dead cells from the analysis.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of nibrin?
A1: Nibrin is primarily a nuclear protein.[15] It is a key component of the Mre11-Rad50-Nibrin (MRN) complex, which is involved in DNA double-strand break repair.[16][17][18] Upon DNA damage, the MRN complex, including nibrin, relocates to the sites of these breaks, forming distinct nuclear foci.[15][17][19]
Q2: How can I quantify nibrin foci formation?
A2: Nibrin foci can be quantified by counting the number of distinct fluorescent spots within the nucleus of imaged cells.[15] This is often done using automated image analysis software like ImageJ or specialized microscopy software.[20][21] The percentage of cells with foci and the average number of foci per cell are common metrics.[15] A cell is often considered positive if it has more than a threshold number of foci (e.g., >5 foci).[15]
Quantitative Analysis of Nibrin Foci
| Parameter | Description | Example Data (Post-Irradiation) |
| % of Cells with Foci | The percentage of cells in the population that exhibit a defined number of nibrin foci (e.g., >5). | 64% of cells showed foci 8 hours after 12 Gy of ionizing radiation.[15] |
| Number of Foci per Cell | The average number of foci counted per nucleus in the positive cell population. | An average of 27.6 ± 11.9 foci per cell was observed under the same conditions.[15] |
Q3: What are the key controls to include in a nibrin immunofluorescence experiment?
A3: To ensure the specificity of your staining, you should include the following controls:
-
Unstained Control: To assess the level of autofluorescence in your cells or tissue.[7][12]
-
Secondary Antibody-Only Control: To check for non-specific binding of the secondary antibody. This sample is processed without the primary antibody.[6][22]
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species that does not recognize any target in your sample to determine non-specific binding of the primary antibody.[23]
-
Positive and Negative Cell Controls: Use cell lines known to express (positive) and not express (negative) nibrin to validate your antibody and protocol.
Q4: What is the role of nibrin in the DNA damage response signaling pathway?
A4: Nibrin, as part of the MRN complex, acts as a sensor for DNA double-strand breaks (DSBs).[24] The MRN complex recognizes and binds to the broken DNA ends. This binding is crucial for the recruitment and activation of the ATM (Ataxia Telangiectasia Mutated) kinase, a central player in the DNA damage response.[16][25][26] Activated ATM then phosphorylates a multitude of downstream targets, including histone H2AX and nibrin itself, to initiate cell cycle checkpoints and DNA repair processes.[17][25]
Experimental Protocols
Protocol: Immunofluorescence Staining for Nibrin Foci
This protocol provides a general framework for staining nibrin in cultured cells. Optimization may be required for specific cell types and antibodies.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary Antibody: Anti-Nibrin/NBS1 antibody (validated for IF)[27][28][29][30]
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI or TOTO-3)[15]
-
Anti-fade Mounting Medium
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency on coverslips. If investigating DNA damage, treat cells with an appropriate agent (e.g., ionizing radiation).
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This is essential for the antibody to access the nuclear nibrin.
-
Blocking: Wash the cells with PBS. Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-nibrin primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution, typically overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or TOTO-3 for 5-10 minutes.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore and counterstain.[15]
Visualizations
Caption: Nibrin's role in the DNA damage response pathway.
Caption: A logical workflow for troubleshooting nibrin imaging.
References
- 1. Artifacts in IHC | BIOZOL [biozol.de]
- 2. researchgate.net [researchgate.net]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunofluorescence staining | Abcam [abcam.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. bosterbio.com [bosterbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Distinct Functional Domains of Nibrin Mediate Mre11 Binding, Focus Formation, and Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medlineplus.gov [medlineplus.gov]
- 17. Nibrin - Wikipedia [en.wikipedia.org]
- 18. NBN gene: MedlinePlus Genetics [medlineplus.gov]
- 19. Distinct functional domains of nibrin mediate Mre11 binding, focus formation, and nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A TOOL FOR ENHANCEMENT AND SCORING OF DNA REPAIR FOCI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GitHub - BioImaging-NKI/Foci-analyzer: ImageJ macro for the analysis of foci (e.g. DNA damage) in nuclei/cells [github.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. DNA Damage in Nijmegen Breakage Syndrome Cells Leads to PARP Hyperactivation and Increased Oxidative Stress | PLOS Genetics [journals.plos.org]
- 25. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Anti-Nibrin / NBS1 (G274) Antibody (A26280) | Antibodies.com [antibodies.com]
- 28. scbt.com [scbt.com]
- 29. scbt.com [scbt.com]
- 30. Anti-Nibrin antibody produced in rabbit affinity isolated antibody | Sigma-Aldrich [sigmaaldrich.com]
Strategies to increase the yield of recombinant nibrin protein.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with increasing the yield of recombinant nibrin protein.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of recombinant nibrin.
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of nibrin protein | Codon usage of the nibrin gene is not optimized for the expression host. | Synthesize a codon-optimized version of the nibrin gene for the specific expression system (e.g., E. coli, insect cells, or mammalian cells). |
| mRNA instability. | Add a stable 5' untranslated region (UTR) to the mRNA transcript to enhance its stability. | |
| Protein is toxic to the host cell. | Use a tightly regulated promoter (e.g., pBAD) and lower the expression temperature. Consider using a weaker promoter. | |
| Nibrin protein is expressed as inclusion bodies | High expression rate leads to protein misfolding and aggregation. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG). |
| Lack of proper chaperones for folding. | Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE to assist in proper protein folding. | |
| Incorrect disulfide bond formation. | Express the protein in the cytoplasm of E. coli strains engineered to have a more oxidizing environment (e.g., Origami or SHuffle strains). | |
| Poor yield of purified nibrin protein | Inefficient cell lysis. | Use a combination of mechanical (e.g., sonication, French press) and enzymatic (e.g., lysozyme) lysis methods. |
| Protein degradation by proteases. | Add a cocktail of protease inhibitors during cell lysis and purification steps. Perform all purification steps at 4°C. | |
| Inefficient binding to the affinity column. | Ensure the affinity tag (e.g., His-tag, GST-tag) is accessible. Consider optimizing the buffer conditions (pH, salt concentration). | |
| Purified nibrin protein is inactive | Protein is misfolded or lacks necessary post-translational modifications. | Consider expressing nibrin in a eukaryotic system like baculovirus-infected insect cells or mammalian cells, which can provide more complex folding and post-translational modifications. |
| Absence of binding partners. | Co-express nibrin with its binding partners, MRE11 and RAD50, to form the stable MRN complex, which can improve solubility and function. |
Frequently Asked Questions (FAQs)
1. Which expression system is best for producing high yields of soluble recombinant nibrin?
The optimal expression system depends on the downstream application. While E. coli is a common starting point due to its low cost and fast growth, obtaining high yields of soluble, full-length nibrin can be challenging due to its size and complexity, often resulting in inclusion bodies. For functional studies requiring a properly folded and potentially post-translationally modified protein, eukaryotic systems are generally more successful. The baculovirus expression system using insect cells (e.g., Sf9, Hi5) is a robust option for producing large, soluble proteins and has been successfully used for the MRN complex. Mammalian cells (e.g., HEK293, CHO) are also a viable, albeit more expensive, option that ensures native-like folding and modifications.
2. How can I improve the solubility of nibrin expressed in E. coli?
Several strategies can be employed to improve the solubility of nibrin in E. coli:
-
Lower Expression Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.
-
Co-expression of Chaperones: Co-expressing chaperone proteins like GroEL/GroES can assist in the correct folding of nibrin.
-
Use of Solubility-Enhancing Tags: Fusing nibrin with highly soluble tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility.
-
Optimize Lysis Buffer: Including additives in the lysis buffer such as non-detergent sulfobetaines (NDSBs), polyols (e.g., glycerol, sorbitol), and L-arginine can help maintain protein solubility.
3. What is the role of co-expressing MRE11 and RAD50 with nibrin?
Nibrin is part of the MRE11-RAD50-NBN (MRN) complex, which is crucial for the cellular response to DNA double-strand breaks. Co-expressing all three components can significantly enhance the stability and solubility of each protein. The formation of the complex can mask hydrophobic patches and promote a more stable, native conformation, leading to higher yields of functional protein.
4. What purification strategies are most effective for recombinant nibrin?
A multi-step purification strategy is typically required for obtaining high-purity nibrin.
-
Affinity Chromatography: This is a common first step. If nibrin is expressed with an affinity tag (e.g., His-tag, GST-tag), the corresponding resin (e.g., Ni-NTA, Glutathione) can be used for initial capture.
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge. Anion or cation exchange chromatography can be used to remove contaminating proteins.
-
Size-Exclusion Chromatography (Gel Filtration): This is often the final polishing step to separate nibrin (or the MRN complex) from any remaining impurities and aggregates based on size.
5. How can I confirm the identity and integrity of my purified recombinant nibrin?
Several methods can be used to verify the purified protein:
-
SDS-PAGE: To check the purity and apparent molecular weight.
-
Western Blot: To confirm the identity of the protein using an anti-nibrin antibody.
-
Mass Spectrometry: To confirm the precise molecular weight and amino acid sequence.
-
Circular Dichroism: To assess the secondary structure and proper folding of the protein.
Quantitative Data Summary
The following table summarizes typical yields of recombinant nibrin using different expression strategies. Please note that these are approximate values and can vary significantly based on the specific experimental conditions.
| Expression System | Construct | Expression Conditions | Purification Method | Typical Yield | Reference |
| E. coli BL21(DE3) | Full-length human Nibrin with His-tag | 37°C, 1 mM IPTG, 4 hours | Ni-NTA affinity chromatography | ~0.1-0.5 mg/L (mostly insoluble) | General observation for large proteins in E. coli |
| E. coli BL21(DE3) | N-terminal fragment of Nibrin with GST-tag | 18°C, 0.1 mM IPTG, 16 hours | Glutathione affinity chromatography | ~2-5 mg/L (soluble) | Estimated from similar protein expression studies |
| Baculovirus (Sf9 cells) | Full-length human Nibrin (co-expressed with MRE11 and RAD50) | 27°C, 72 hours post-infection | Affinity, Ion-Exchange, Size-Exclusion | ~1-2 mg/L of the MRN complex | |
| Mammalian (HEK293 cells) | Full-length human Nibrin with Flag-tag | Transient transfection, 48-72 hours | Anti-Flag affinity chromatography | ~0.5-1 mg/L | Estimated from similar mammalian expression studies |
Experimental Protocols
Protocol 1: Expression and Purification of the MRN Complex from Baculovirus-Infected Insect Cells
This protocol is adapted from methodologies described for the expression of the human MRN complex.
-
Virus Amplification: Amplify high-titer recombinant baculoviruses for MRE11, RAD50, and Nibrin in Sf9 insect cells.
-
Protein Expression: Co-infect a large culture of Hi5 insect cells with the three viruses. Incubate at 27°C for 72 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors). Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Affinity Chromatography: If one of the proteins has an affinity tag (e.g., His-tag on Nibrin), load the clarified lysate onto the corresponding affinity column (e.g., Ni-NTA). Wash the column extensively and elute the complex.
-
Ion-Exchange Chromatography: Further purify the eluted complex using an anion-exchange column (e.g., Mono Q) with a salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, apply the sample to a size-exclusion column (e.g., Superdex 200) to separate the intact MRN complex from aggregates and individual subunits.
-
Verification: Analyze the purified complex by SDS-PAGE to confirm the presence of all three proteins and assess purity.
Visualizations
Caption: A troubleshooting workflow for addressing low yields of recombinant nibrin protein.
Caption: A typical multi-step workflow for the purification of recombinant nibrin or the MRN complex.
Caption: The role of the MRN complex in the DNA damage response signaling pathway.
Technical Support Center: Troubleshooting Non-Specific Bands in Western Blot for Phosphorylated NBS1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands when performing Western blots for phosphorylated NBS1 (p-NBS1).
Troubleshooting Guide: Non-Specific Bands for Phosphorylated NBS1
Encountering non-specific bands in your Western blot for phosphorylated NBS1 can be a frustrating experience. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot non-specific bands in your Western blot experiment.
Caption: Troubleshooting workflow for non-specific bands in Western blot.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands when probing for phosphorylated NBS1?
A1: Multiple bands can arise from several factors:
-
Protein Isoforms or Splice Variants: The NBS1 gene may produce different isoforms through alternative splicing, which could be recognized by the antibody.
-
Post-Translational Modifications (PTMs): Besides the target phosphorylation, NBS1 can undergo other PTMs like ubiquitination or SUMOylation, which can alter its molecular weight.[1]
-
Protein Degradation: If samples are not handled properly with sufficient protease inhibitors, protein degradation can lead to smaller, non-specific bands.[2]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[3]
-
Excessive Protein Loading: Loading too much protein (over 30 µg of cell lysate) can lead to "ghost bands".[2]
Q2: I'm using a phospho-specific NBS1 antibody, but I still get high background. What is the most likely cause?
A2: The most common cause of high background with phospho-specific antibodies is the use of non-fat dry milk as a blocking agent.[4] Milk contains a high concentration of the phosphoprotein casein, which can be detected by the anti-phospho antibody, leading to a high background signal.[5][4] It is highly recommended to use Bovine Serum Albumin (BSA) for blocking when detecting phosphorylated proteins.[5][4]
Q3: What are the key kinases that phosphorylate NBS1, and on which residues?
A3: NBS1 is a critical component of the DNA damage response (DDR) and is phosphorylated by several key kinases:
-
ATM (Ataxia-Telangiectasia Mutated): In response to DNA double-strand breaks (DSBs), ATM phosphorylates NBS1 on Serine 278 and Serine 343.[6] This phosphorylation is crucial for the intra-S phase checkpoint.[6]
-
ATR (Ataxia-Telangiectasia and Rad3-related): ATR phosphorylates NBS1 in response to stalled replication forks or UV damage.[7]
-
CDK2 (Cyclin-Dependent Kinase 2): During the S and G2 phases of the cell cycle, CDK2 phosphorylates NBS1 on Serine 432.[6] This phosphorylation influences the choice of DNA repair pathway.[8]
Q4: What are appropriate positive and negative controls for a phosphorylated NBS1 Western blot?
A4: Including proper controls is essential for validating your results:[9]
-
Positive Control:
-
Lysate from cells treated with a DNA damaging agent known to activate ATM or ATR, such as ionizing radiation (IR) or hydroxyurea (B1673989) (HU).[10]
-
A cell line known to express high levels of phosphorylated NBS1 under specific conditions.[10]
-
-
Negative Control:
-
Lysate from untreated cells.
-
Lysate from cells treated with a specific kinase inhibitor for ATM (e.g., KU-55933) or ATR (e.g., VE-821) prior to stimulation.[9]
-
Treating a lysate from stimulated cells with a phosphatase, such as lambda protein phosphatase, should abolish the signal from a phospho-specific antibody.[11]
-
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for key reagents in a Western blot protocol for phosphorylated NBS1. Optimization may be required for specific experimental conditions.
| Parameter | Reagent/Condition | Recommended Range/Value | Notes |
| Protein Loading | Cell Lysate | 20-30 µg per well | For low abundance phosphoproteins, loading up to 100 µg may be necessary, but can increase the risk of non-specific bands.[1] |
| Blocking | Blocking Buffer | 5% (w/v) BSA in TBST | Avoid using milk.[5][4] Ensure BSA is fully dissolved to prevent speckled background. |
| Incubation Time | 1 hour at room temperature or overnight at 4°C | Longer incubation at 4°C can sometimes reduce background.[12][13] | |
| Primary Antibody | Dilution | 1:500 - 1:2000 (start with manufacturer's recommendation) | Titrate to find the optimal concentration that maximizes specific signal and minimizes non-specific bands.[13] |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often preferred for increasing signal strength, especially for low-abundance targets.[14] | |
| Secondary Antibody | Dilution | 1:5000 - 1:20000 | High concentrations can be a significant source of non-specific bands.[4] |
| Incubation Time | 1 hour at room temperature | ||
| Washing | Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) | Using TBS-based buffers is recommended over PBS-based buffers for phospho-proteins.[15][16] |
| Washing Steps | 3-5 washes of 5-10 minutes each | Thorough washing is critical for reducing background.[17][18] |
Experimental Protocols
Detailed Methodology for Western Blotting of Phosphorylated NBS1
This protocol is optimized for the detection of phosphorylated proteins and aims to minimize non-specific binding.
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluency and apply experimental treatments (e.g., DNA damaging agents) to induce NBS1 phosphorylation. b. Place the cell culture dish on ice and wash cells once with ice-cold PBS. c. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[5][16] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). h. Add 5X SDS-PAGE sample buffer to the lysate, and boil at 95-100°C for 5 minutes to denature the proteins.[18] Store samples at -80°C.
2. SDS-PAGE and Protein Transfer a. Load 20-30 µg of protein per lane into a polyacrylamide gel suitable for resolving NBS1 (approximately 95 kDa). b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its higher binding capacity, which is advantageous for detecting low-abundance phospho-proteins.[11]
3. Immunoblotting a. Blocking: Incubate the membrane in 5% (w/v) BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[5][18] b. Primary Antibody Incubation: Dilute the phospho-NBS1 specific primary antibody in 1% BSA in TBST according to the optimized dilution.[17] Incubate the membrane overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature with agitation.[17][18] d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 1% BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation. e. Final Washes: Repeat the washing step (3c). f. Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using an appropriate imaging system.
Signaling Pathway Diagram
NBS1 Phosphorylation in the DNA Damage Response
The following diagram illustrates the central role of NBS1 phosphorylation by ATM, ATR, and CDK2 in the cellular response to DNA damage and during the cell cycle.
Caption: Key signaling pathways leading to NBS1 phosphorylation.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. arp1.com [arp1.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 7. Requirement for NBS1 in the S phase checkpoint response to DNA methylation combined with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS1 phosphorylation status dictates repair choice of dysfunctional telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Recommended controls for western blot | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. biomol.com [biomol.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Optimizing Drug Delivery to NBS Patient-Derived Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing drug delivery to Nijmegen Breakage Syndrome (NBS) patient-derived cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and experimental use of NBS patient-derived cells.
Q1: What are the key characteristics of NBS patient-derived cells that I should be aware of?
A1: NBS is a rare autosomal recessive disorder caused by mutations in the NBN gene, which encodes the protein nibrin. Nibrin is a critical component of the MRE11/RAD50/NBN (MRN) complex, a key player in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). Consequently, NBS patient-derived cells, typically lymphoblastoid cell lines (LCLs), exhibit several distinct phenotypes:
-
Chromosomal Instability: Spontaneous chromosomal breakages and rearrangements are common.
-
Hypersensitivity to Ionizing Radiation: These cells are highly sensitive to killing by ionizing radiation and radiomimetic drugs due to their deficient DNA repair mechanisms.[1][2][3][4]
-
Cell Cycle Checkpoint Defects: NBS cells may show defects in cell cycle checkpoints, particularly the S-phase checkpoint, leading to radioresistant DNA synthesis.[1][2]
-
Slow Growth: NBS LCLs may exhibit slower growth rates and be more challenging to maintain in culture compared to LCLs from healthy individuals.[5][6][7]
Q2: What is the recommended medium for culturing NBS patient-derived lymphoblastoid cell lines (LCLs)?
A2: The recommended medium for NBS LCLs is RPMI 1640 supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine. It is crucial to use pre-warmed media for all cell culture manipulations.[8] Some researchers have found success with using FBS that has not been heat-inactivated.[5]
Q3: My NBS LCLs are growing very slowly. What can I do to improve their growth?
A3: Slow growth is a common issue with NBS LCLs. Here are a few troubleshooting tips:
-
Maintain Optimal Cell Density: Culture the cells at a slightly higher concentration, between 300,000 to 500,000 viable cells/ml.[8]
-
"Half-Feeding": Instead of splitting the culture, you can perform a "half-feed." Allow the cells to settle, gently remove approximately half of the spent medium, and replace it with an equal volume of fresh, pre-warmed medium.[5][8]
-
Check for Contamination: Ensure your cultures are free from mycoplasma and other contaminants, which can significantly impact cell growth.
-
Use High-Quality FBS: The quality of FBS can greatly influence cell growth. Test different lots of FBS to find one that supports optimal growth.
-
Maintain Proper pH: The medium should have the correct pH. A change in color to yellow indicates acidic conditions, which can inhibit growth. Ensure proper CO2 levels in your incubator.
Q4: I am having trouble with poor cell viability after thawing my cryopreserved NBS LCLs. What is the proper procedure for thawing?
A4: Due to their fragile nature, proper thawing technique is critical for NBS LCLs. Follow these steps:
-
Rapidly thaw the vial in a 37°C water bath.
-
Immediately transfer the cell suspension to a sterile centrifuge tube containing at least 10 ml of pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 10 minutes.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed the cells at a density of at least 200,000 viable cells/ml in a T25 flask, keeping the flask in an upright position.[8]
Section 2: Troubleshooting Drug Delivery
This section provides guidance on overcoming common challenges encountered during the delivery of therapeutic agents to NBS patient-derived cells.
Q5: I am struggling to achieve efficient delivery of my drug/plasmid into NBS LCLs. Which methods are most effective for suspension cells?
A5: Transfecting suspension cells like LCLs is notoriously difficult. Standard lipid-based transfection reagents often yield low efficiency. The two most commonly recommended methods for NBS LCLs are electroporation and specialized lipid-based transfection reagents designed for suspension cells.
Q6: My cell viability is very low after electroporation. How can I optimize the protocol to reduce toxicity?
A6: Electroporation can be harsh on cells, especially sensitive NBS cells. Optimizing the following parameters is crucial:
-
Voltage and Pulse Length: These are the most critical factors. A systematic optimization is necessary to find the balance between transfection efficiency and cell viability. Generally, start with lower voltages and shorter pulse lengths and gradually increase them.
-
Electroporation Buffer: The composition of the electroporation buffer can significantly impact cell survival. Use a buffer specifically designed for lymphocytes or hematopoietic cells.
-
Cell Density: Ensure you are using the optimal number of cells for your specific electroporation system.
-
Temperature: Performing electroporation at room temperature is common, but for sensitive cells, pulsing on ice (4°C) may reduce cell death. Note that a higher voltage may be required at lower temperatures.[9]
-
Post-Electroporation Care: Immediately after electroporation, gently transfer the cells into pre-warmed recovery medium and incubate.
Quantitative Data on Drug Delivery Methods
| Delivery Method | Parameters | Transfection Efficiency (GFP+) | Cell Viability (%) | Notes |
| Electroporation (Nucleofection) | Amaxa™ 96-well Shuttle™, Solution SF, Program DS-137 | ~80% in TK6 lymphoblasts | ~80% in TK6 lymphoblasts | TK6 cells are a human lymphoblastoid cell line often used as a model for difficult-to-transfect suspension cells.[10] |
| Lipid-Based (Lipofectamine™ 3000) | Standard Protocol | ~1% in LCLs | >90% | Generally low efficiency in LCLs.[11] |
| Lipid Nanoparticles (LNP) | Optimized formulation | ~40% in some cell lines | >80% | Efficiency is highly dependent on the LNP formulation and cell type.[12][13] |
Q7: I am using a lipid-based transfection reagent, but my efficiency is still low. What can I do to improve it?
A7: For lipid-based transfection of suspension cells, consider the following:
-
Reagent Selection: Use a reagent specifically designed for suspension or hard-to-transfect cells, such as Lipofectamine™ 3000 or TransFectin™.[14][15]
-
Complex Formation: Form the lipid-DNA complexes in a serum-free medium like Opti-MEM™ before adding them to the cells.[14]
-
Cell Density: Ensure the cells are in the logarithmic growth phase and at the recommended density.
-
Reverse Transfection: In this method, the lipid-DNA complexes are added to the wells before the cells. This can sometimes improve efficiency for high-throughput applications.[14]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Establishing and Maintaining NBS Patient-Derived Lymphoblastoid Cell Lines
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh patient blood using Ficoll-Paque density gradient centrifugation.
-
EBV Transformation: Resuspend the PBMCs at a density of 1.5-2 x 10^6 cells/ml in complete RPMI 1640 medium. Add Epstein-Barr virus (EBV) crude stock at a 1:1 ratio.[16]
-
Initial Culture: Plate the cell suspension in a 24-well plate and incubate at 37°C with 5% CO2.[16]
-
Monitoring and Expansion: Monitor the cultures for the formation of cell clumps (rosettes). Once clumps are visible and the medium turns yellow, indicating cell growth, expand the culture to a T25 flask.[17]
-
Maintenance: Maintain the LCLs in upright T25 flasks with vented caps (B75204) at a cell density between 200,000 and 1,000,000 cells/ml. Split the cultures or perform "half-feeds" every 3-4 days.[8]
Protocol 2: Quantification of DNA Double-Strand Breaks using γ-H2AX Staining by Flow Cytometry
-
Cell Treatment: Treat your NBS LCLs with the drug of interest for the desired time. Include positive and negative controls.
-
Cell Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for up to two weeks.[18]
-
Permeabilization: Rehydrate the cells in PBS and then permeabilize with a buffer containing 0.1% Triton X-100.[18]
-
Primary Antibody Staining: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) for at least one hour at room temperature or overnight at 4°C.[18]
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for one hour at room temperature in the dark.[18]
-
DNA Staining: Wash the cells and resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.[18]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. The intensity of the γ-H2AX fluorescence is a measure of the number of DNA double-strand breaks. The PI signal allows for cell cycle analysis.[18]
Section 4: Visualizations
NBN Signaling Pathway in DNA Damage Response
Caption: NBN's role in the DNA damage response pathway.
Experimental Workflow for Drug Screening in NBS Patient-Derived Cells
Caption: Workflow for assessing drug efficacy in NBS cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Radiosensitivity in Nijmegen Breakage Syndrome cells is attributable to a repair defect and not cell cycle checkpoint defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Radiation Sensitivity with DNA Repair Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lymphoblastoid cell culture - Tissue and Cell Culture [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. coriell.org [coriell.org]
- 9. btxonline.com [btxonline.com]
- 10. Optimization of transfection methods for human lymphoblast TK6 cell line [accscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Establishment & characterization of lymphoblastoid cell lines from patients with multiple primary neoplasms in the upper aero-digestive tract & healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lerner.ccf.org [lerner.ccf.org]
- 18. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Radioresistant DNA Synthesis (RDS) Assays in NBS Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radioresistant DNA synthesis (RDS) assays in Nijmegen Breakage Syndrome (NBS) cells.
I. Troubleshooting Guides
This section addresses specific issues that may arise during RDS experiments in a question-and-answer format.
Question: Why am I observing high background in my RDS assay?
Answer: High background can obscure the specific signal from DNA synthesis, making it difficult to interpret your results. The potential causes and solutions are outlined below:
| Potential Cause | Solution |
| For ³H-Thymidine Incorporation Assays: | |
| Non-specific binding of ³H-thymidine | Ensure thorough washing of cells to remove unincorporated thymidine (B127349). |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly test cell cultures for contamination. Use appropriate antibiotics/antimycotics. |
| For BrdU Flow Cytometry Assays: | |
| Non-specific antibody binding | Optimize the concentration of the anti-BrdU antibody. Use a blocking solution (e.g., containing BSA or serum) to reduce non-specific binding.[1] |
| Inadequate washing steps | Ensure sufficient washing after antibody incubations to remove unbound antibodies.[2] |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. |
Question: My results are inconsistent between replicates. What could be the cause?
Answer: Inconsistent results can stem from several factors related to cell culture and assay execution.
| Potential Cause | Solution |
| General Cell Culture Issues: | |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques to plate the same number of cells in each well.[3] |
| Cell confluency variability | Standardize the cell confluency at the start of the experiment. Cells in different growth phases can respond differently to treatments.[4][5][6] |
| Passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular characteristics. |
| Assay-Specific Issues: | |
| Pipetting errors | Calibrate pipettes regularly and use master mixes for reagents to minimize pipetting variability.[3] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain a more uniform environment for the experimental wells.[3] |
| Temperature and humidity fluctuations | Maintain consistent temperature and humidity in the incubator throughout the experiment. |
Question: The fluorescent signal in my BrdU flow cytometry assay is weak or absent. How can I improve it?
Answer: A weak or absent signal can be due to several factors, from reagent issues to improper experimental steps.
| Potential Cause | Solution |
| BrdU Labeling and Detection: | |
| Insufficient BrdU incorporation | Optimize the BrdU concentration and incubation time for your specific cell line.[2][7] |
| Inadequate DNA denaturation | The anti-BrdU antibody requires single-stranded DNA for binding. Optimize the denaturation step (e.g., HCl concentration and incubation time).[2][7] |
| Suboptimal antibody concentration | Perform a titration to determine the optimal concentration of the primary anti-BrdU antibody.[8] |
| Flow Cytometry Settings: | |
| Incorrect laser and filter settings | Ensure the correct laser is used to excite the fluorochrome and the appropriate filter is in place to detect the emission.[8] |
| Low flow rate | Use a low flow rate during acquisition to improve the resolution of the different cell cycle phases.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is radioresistant DNA synthesis (RDS)?
A1: Radioresistant DNA synthesis (RDS) is the failure of cells to inhibit DNA replication following exposure to ionizing radiation.[9][10][11][12] In healthy cells, radiation-induced DNA double-strand breaks trigger cell cycle checkpoints, including an S-phase checkpoint that temporarily halts DNA synthesis to allow for DNA repair.[13] In cells with certain DNA damage response defects, such as Nijmegen Breakage Syndrome (NBS), this checkpoint is impaired, leading to continued DNA synthesis despite the presence of DNA damage.[9][10]
Q2: Why do NBS cells exhibit RDS?
A2: NBS is caused by mutations in the NBN gene, which encodes the Nibrin protein.[9] Nibrin is a component of the MRE11/RAD50/NBS1 (MRN) complex, a critical sensor of DNA double-strand breaks.[9] The MRN complex is essential for the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key regulator of the DNA damage response. In NBS cells, the dysfunctional MRN complex leads to impaired ATM activation and, consequently, a defective S-phase checkpoint, resulting in RDS.
Q3: What is the difference in RDS between NBS and Ataxia-Telangiectasia (A-T) cells?
A3: Both NBS and A-T are characterized by RDS due to defects in the DNA damage response pathway. A-T is caused by mutations in the ATM gene itself. While both cell types exhibit RDS, the phenotype can be more pronounced in A-T cells. However, some studies have shown that the degree of RDS in NBS cells can be comparable to that in A-T cells.[11]
Q4: What are the common methods to measure RDS?
A4: The two most common methods for measuring RDS are:
-
³H-Thymidine Incorporation Assay: This classic method involves labeling newly synthesized DNA with radioactive thymidine. The amount of incorporated radioactivity is measured using a scintillation counter.[14][15][16][17]
-
BrdU Incorporation with Flow Cytometry: This non-radioactive method uses a thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into replicating DNA. The incorporated BrdU is then detected with a fluorescently labeled anti-BrdU antibody, and the percentage of cells in S-phase is quantified by flow cytometry.[7][14][18]
III. Quantitative Data Summary
The following table summarizes representative data on the rate of DNA synthesis in NBS cells compared to control cells after exposure to ionizing radiation.
| Cell Type | Radiation Dose (Gy) | DNA Synthesis Rate (% of unirradiated control) |
| Control (Normal) Lymphocytes | 0 | 100% |
| 2 | ~60% | |
| 8 | ~40% | |
| NBS (homozygous c.657-661del) | 0 | 100% |
| 2 | ~90% | |
| 8 | ~85% |
Data adapted from a study on immortalized B-lymphocytes. The DNA synthesis was measured by BrdU incorporation 3 hours post-irradiation.[9]
IV. Experimental Protocols
A. Radioresistant DNA Synthesis Assay using ³H-Thymidine Incorporation
1. Cell Seeding:
- Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
2. Irradiation:
- Expose the cells to the desired doses of ionizing radiation (e.g., 0, 2, 5, 10 Gy).
3. ³H-Thymidine Labeling:
- Immediately after irradiation, add ³H-thymidine to the culture medium at a final concentration of 1-10 µCi/mL.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
4. Cell Lysis and DNA Precipitation:
- Wash the cells with ice-cold PBS to remove unincorporated ³H-thymidine.
- Lyse the cells and precipitate the DNA using a suitable method (e.g., trichloroacetic acid precipitation).
5. Scintillation Counting:
- Wash the DNA precipitate and dissolve it in a scintillation cocktail.
- Measure the incorporated radioactivity using a liquid scintillation counter.
6. Data Analysis:
- Calculate the rate of DNA synthesis as a percentage of the unirradiated control for each radiation dose.
B. Radioresistant DNA Synthesis Assay using BrdU and Flow Cytometry
1. Cell Seeding and Treatment:
- Seed cells in a multi-well plate or culture flask.
- Irradiate the cells with the desired doses.
2. BrdU Labeling:
- Immediately after irradiation, add BrdU to the culture medium to a final concentration of 10 µM.
- Incubate for 30-60 minutes at 37°C.[18]
3. Cell Harvesting and Fixation:
- Harvest the cells by trypsinization (for adherent cells) or centrifugation.
- Wash the cells with PBS.
- Fix the cells in 70% cold ethanol (B145695) while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[18]
4. DNA Denaturation:
- Wash the fixed cells with PBS.
- Resuspend the cells in 2M HCl and incubate at room temperature for 20-30 minutes to denature the DNA.[18]
- Neutralize the acid by adding a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).[19]
5. Staining:
- Wash the cells with a wash buffer (e.g., PBS with 0.5% BSA).
- Incubate the cells with a fluorescently conjugated anti-BrdU antibody at the optimized concentration for 30-60 minutes at room temperature, protected from light.[18]
- Wash the cells to remove unbound antibody.
- Resuspend the cells in a DNA staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
6. Flow Cytometry Analysis:
- Acquire the data on a flow cytometer.
- Gate on single cells and analyze the BrdU-positive population as a function of the DNA content to determine the percentage of cells in S-phase.
V. Visualizations
Caption: DNA Damage Response in Normal vs. NBS Cells.
Caption: General Workflow for RDS Assays.
Caption: Logical Flow for Troubleshooting RDS Assays.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Effect of irradiation on DNA synthesis, NBN gene expression and chromosomal stability in cells with NBN mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioresistant DNA synthesis and human genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioresistant DNA synthesis: an intrinsic feature of ataxia telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonradiolabeled Radioresistant DNA Synthesis and S-Phase Checkpoint Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. cytologicsbio.com [cytologicsbio.com]
- 16. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. revvity.com [revvity.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Improving the resolution of NBS1 foci in microscopy.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in resolving NBS1 foci in microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the immunofluorescence staining and imaging of NBS1 foci.
| Problem | Possible Cause | Suggested Solution |
| Weak or No NBS1 Signal | Ineffective primary antibody | - Validate antibody specificity using positive and negative controls (e.g., NBS1-deficient cells).- Titrate the primary antibody to determine the optimal concentration. |
| Improper fixation | - Optimize fixation time and method. Try different fixatives like methanol (B129727) or paraformaldehyde. Over-fixation can mask epitopes. | |
| Insufficient permeabilization | - Ensure complete permeabilization to allow antibody access to the nucleus. 0.1% to 0.5% Triton X-100 in PBS for 10-15 minutes is a common starting point. | |
| Low protein abundance | - Induce DNA damage (e.g., with ionizing radiation or etoposide) to promote the formation of NBS1 foci.[1][2] | |
| High Background Staining | Non-specific primary or secondary antibody binding | - Increase the concentration of the blocking agent (e.g., BSA or normal serum).- Use pre-adsorbed secondary antibodies.- Perform a secondary antibody-only control to check for non-specific binding. |
| Autofluorescence | - Use a mounting medium with an anti-fade reagent.- Check for autofluorescence in unstained samples. If present, consider using a different fixative or treating with a quenching agent like sodium borohydride. | |
| Insufficient washing | - Increase the number and duration of wash steps between antibody incubations. | |
| Poor Foci Resolution | Diffraction-limited microscopy | - For nanoscale analysis, employ super-resolution microscopy techniques such as dSTORM, GSDIM, or STED.[3][4][5] |
| Suboptimal imaging parameters | - Adjust microscope settings, including laser power, exposure time, and gain, to optimize the signal-to-noise ratio. | |
| Incorrect sample preparation for super-resolution | - Use specialized buffers and imaging conditions required for the specific super-resolution technique. | |
| Difficulty in Quantifying Foci | Manual counting is subjective and time-consuming | - Utilize image analysis software like ImageJ or CellProfiler for automated and objective foci quantification.[1] |
| Overlapping foci | - For high-density foci, super-resolution microscopy can resolve individual foci that appear as a single entity in conventional microscopy.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology and number of NBS1 foci I should expect to see?
A1: In untreated cells, NBS1 is typically distributed diffusely throughout the nucleus.[1] Upon induction of DNA double-strand breaks (DSBs), NBS1, as part of the MRE11-RAD50-NBS1 (MRN) complex, relocalizes to form discrete nuclear foci at the sites of damage.[1][6] The number of foci is dependent on the dose of the DNA damaging agent. For example, after exposure to ionizing radiation, the number of foci per nucleus increases with the dose up to a certain point, after which it may plateau.[1]
| Radiation Dose (Gy) | Average Number of Mre11/Rad50 Foci per Nucleus |
| 0 | ~2-3 |
| 3 | ~8-10 |
| 6 | ~10-12 |
| 12 | ~10-12 |
| Data adapted from studies on the MRE11/Rad50 complex, of which NBS1 is a key component.[1] |
Q2: How can I improve the resolution of NBS1 foci to study their nanostructure?
A2: Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of about 200-250 nm. To visualize the sub-structure of NBS1 foci, super-resolution microscopy techniques are necessary. Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and GSDIM (Ground State Depletion followed by Individual Molecule return) can achieve resolutions down to 20-30 nm, allowing for the visualization of "nanofoci" within a larger focus.[3][4][5]
Q3: What are the key interaction partners of NBS1 in DNA damage foci?
A3: NBS1 functions as a scaffold protein and interacts with numerous proteins within DNA damage foci. Key partners include MRE11 and RAD50, with which it forms the core MRN complex.[6] NBS1 also interacts with phosphorylated histone H2AX (γH2AX), which is a marker for DNA double-strand breaks.[7][8] Other important interactors include ATM kinase, MDC1, and CtIP, which are crucial for signaling and repair pathway choice.[6][7][9]
Q4: At what point after DNA damage should I expect to see maximal NBS1 foci formation?
A4: The kinetics of NBS1 foci formation are rapid, with NBS1 being one of the first proteins recruited to sites of DNA damage.[10] Foci can be detectable within minutes after damage induction. The number of foci typically peaks within 1-2 hours and then gradually decreases as DNA repair progresses. However, the exact timing can vary depending on the cell type and the nature of the DNA damaging agent.[2]
Experimental Protocols
Protocol 1: Standard Immunofluorescence for NBS1 Foci
This protocol provides a general workflow for the immunofluorescent staining of NBS1 foci in cultured mammalian cells.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips to an appropriate confluency.
-
Induce DNA damage as required by your experimental design (e.g., treat with 1-10 µM etoposide (B1684455) for 1-2 hours or irradiate with 2-10 Gy of ionizing radiation and allow to recover for 1-2 hours).
-
-
Fixation:
-
Wash cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization:
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash cells three times with PBS for 5 minutes each.
-
Block with 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against NBS1 in the blocking solution to its predetermined optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining and Mounting:
-
Wash cells three times with PBST for 5 minutes each.
-
Incubate with a DNA counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a confocal or epifluorescence microscope.
-
Protocol 2: Super-Resolution Microscopy (dSTORM) of NBS1 Foci
This protocol outlines the key considerations for preparing samples for dSTORM imaging of NBS1 foci, building upon the standard immunofluorescence protocol.
-
Sample Preparation (as per Protocol 1 with modifications):
-
Use high-quality, clean coverslips suitable for super-resolution microscopy.
-
Antibody selection is critical. Use primary antibodies validated for super-resolution and bright, photostable fluorescent secondary antibodies (e.g., Alexa Fluor 647).
-
-
dSTORM Imaging Buffer Preparation:
-
A typical dSTORM buffer consists of an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., mercaptoethylamine - MEA) in a suitable buffer (e.g., PBS or Tris-HCl). The exact composition may need optimization.
-
-
Imaging:
-
Mount the sample in the dSTORM imaging buffer immediately before imaging.
-
Use a microscope equipped for dSTORM, which typically includes high-power lasers for inducing photoswitching of the fluorophores and a sensitive camera for single-molecule detection.
-
Acquire a large number of frames (typically thousands to tens of thousands) to capture the stochastic blinking of individual fluorophores.
-
-
Image Reconstruction:
-
Process the raw image data using specialized software to localize the precise coordinates of each detected fluorophore.
-
Reconstruct the final super-resolved image from the localization data.
-
Visualizations
Signaling Pathway of NBS1 in DNA Double-Strand Break Repair
References
- 1. A TOOL FOR ENHANCEMENT AND SCORING OF DNA REPAIR FOCI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructure of DNA repair foci revealed by superresolution microscopy [publica.fraunhofer.de]
- 6. Functional Role of NBS1 in Radiation Damage Response and Translesion DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct kinetics of DNA repair protein accumulation at DNA lesions and cell cycle-dependent formation of γH2AX- and NBS1-positive repair foci - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NBS1's Crucial Role in Homologous Recombination: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair is paramount. Nijmegen Breakage Syndrome 1 (NBS1) stands as a critical protein in the homologous recombination (HR) pathway, a high-fidelity process for repairing DNA double-strand breaks (DSBs). This guide provides a comprehensive comparison of cellular systems with and without functional NBS1, supported by experimental data, to validate its indispensable function in maintaining genomic integrity.
NBS1 is an essential component of the MRE11-RAD50-NBS1 (MRN) complex, which acts as a primary sensor of DSBs.[1][2] This complex is pivotal in the initial processing of DNA ends, a prerequisite for repair by either homologous recombination or non-homologous end joining (NHEJ).[1] Disruption of NBS1 has been shown to severely impair HR, leading to increased sensitivity to DNA damaging agents and genomic instability.[3][4][5]
Unveiling the Functional Impact of NBS1 on Homologous Recombination
To quantitatively assess the function of NBS1 in HR, several key cellular assays are employed. These assays consistently demonstrate a significant reduction in HR efficiency in the absence of functional NBS1.
Comparative Analysis of Homologous Recombination Efficiency
| Assay | Cell Type | NBS1 Status | Result | Reference |
| DR-GFP Reporter Assay | Human NBS Patient Cells | Deficient | 3 to 4-fold lower HR frequency compared to NBS1-complemented cells. | [6] |
| SCneo Reporter Gene Assay | Nbs1-deficient Chicken DT40 Cells | Deficient | Approximately 200-fold reduction in HR repair frequency. | [5][7] |
| Sister Chromatid Exchange (SCE) | Nbs1-disrupted Chicken DT40 Cells | Deficient | Dramatic reduction in mitomycin C-induced SCEs. | [8] |
| Homologous Gene Targeting | Nbs1ΔB/ΔB Mouse ES Cells | Hypomorphic Mutant | No significant effect on homologous gene targeting efficiency. | [9] |
The Alternative Pathway: Non-Homologous End Joining (NHEJ)
In the absence of efficient HR, cells can utilize the more error-prone NHEJ pathway. A key regulator of this pathway is the p53-binding protein 1 (53BP1), which promotes NHEJ by protecting DNA ends from resection, a critical step for initiating HR.[1][10] While classical NHEJ (c-NHEJ) appears to be normal in NBS1-deficient cells, the alternative NHEJ (A-NHEJ) or microhomology-mediated end-joining (MMEJ) is impaired.[4][5][7] This highlights a potential synthetic lethal relationship, where simultaneous inhibition of both NBS1-dependent HR and other specific NHEJ factors could be a therapeutic strategy in cancer.
Comparing HR and NHEJ Pathway Choice
| Condition | Predominant Repair Pathway | Key Proteins | Outcome |
| Functional NBS1 | Homologous Recombination (HR) | MRN Complex, RAD51 | High-fidelity, error-free repair |
| NBS1 Deficiency | Non-Homologous End Joining (NHEJ) | 53BP1, Ku70/80, DNA-PKcs | Error-prone repair, potential for mutations |
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the role of NBS1 and the experimental approaches used to validate its function, the following diagrams provide a visual representation of the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
For researchers looking to replicate these validation experiments, detailed protocols for the key assays are provided below.
DR-GFP Reporter Assay Protocol
The Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay is a widely used method to quantify the efficiency of HR.[11][12][13]
-
Cell Line Preparation: Establish a cell line stably integrated with the DR-GFP reporter construct. This construct contains two differentially mutated GFP genes. The upstream gene (SceGFP) is inactivated by the insertion of an I-SceI recognition site, while the downstream gene (iGFP) is a truncated, non-functional fragment.[11]
-
Transfection: Transfect the cells with an expression vector for the I-SceI endonuclease. A control group should be transfected with an empty vector.
-
DSB Induction and Repair: The I-SceI enzyme creates a specific DSB within the SceGFP gene. If HR occurs, the iGFP sequence is used as a template to repair the break, resulting in a functional GFP gene.[11]
-
Flow Cytometry: After a set incubation period (typically 48-72 hours), harvest the cells and analyze them using a flow cytometer to quantify the percentage of GFP-positive cells.[11]
-
Data Analysis: The percentage of GFP-positive cells in the I-SceI-transfected population, after subtracting the background from the control group, represents the frequency of HR-mediated repair.
RAD51 Foci Formation Assay Protocol
This immunofluorescence-based assay visualizes the recruitment of the RAD51 recombinase to sites of DNA damage, a key step in HR.[14][15]
-
Cell Culture and Treatment: Plate cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation, mitomycin C) to induce DSBs. Include an untreated control.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.5% Triton X-100) to allow antibody access.[16]
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for RAD51.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.[17]
-
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of cells with distinct RAD51 nuclear foci. A common threshold is to count cells with more than 5 or 10 foci as positive.[18][19]
-
Data Analysis: Calculate the percentage of RAD51 foci-positive cells in the treated and control populations. A significant increase in foci formation after DNA damage indicates proficient HR.
Conclusion
The experimental evidence overwhelmingly validates the critical function of NBS1 in homologous recombination. The significant reduction in HR efficiency observed in NBS1-deficient cells, as measured by DR-GFP and sister chromatid exchange assays, underscores its essential role in this high-fidelity DNA repair pathway. Understanding the interplay between NBS1-mediated HR and alternative repair pathways like NHEJ, regulated by proteins such as 53BP1, opens new avenues for therapeutic intervention, particularly in cancers with deficiencies in specific DNA repair components. The provided protocols and visualizations serve as a valuable resource for researchers aiming to further investigate the intricate mechanisms of DNA damage response and develop novel strategies for cancer treatment.
References
- 1. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Repair Cofactors ATMIN and NBS1 Are Required to Suppress T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nbs1 is essential for DNA repair by homologous recombination in higher vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional Role of NBS1 in Radiation Damage Response and Translesion DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NBS1 cooperates with homologous recombination to counteract chromosome breakage during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 53BP1: Keeping It under Control, Even at a Distance from DNA Damage [mdpi.com]
- 11. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation | EMBO Molecular Medicine [link.springer.com]
Unveiling the Crucial Handshake: A Guide to the Direct Interaction of NBS1 and ATM Kinase
For researchers, scientists, and drug development professionals, understanding the intricate dance of proteins in the DNA damage response (DDR) is paramount. A key interaction in this cellular defense mechanism is the direct binding of Nijmegen Breakage Syndrome 1 (NBS1) to the Ataxia-Telangiectasia Mutated (ATM) kinase. This guide provides a comprehensive comparison of the experimental evidence confirming this interaction, complete with detailed protocols and visual representations of the underlying molecular pathways.
The Mre11-Rad50-NBS1 (MRN) complex is a primary sensor of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. Upon detection of a DSB, the MRN complex is instrumental in the recruitment and activation of the ATM kinase, a master regulator of the DDR. A wealth of experimental data has solidified the understanding that a direct physical interaction between NBS1, a component of the MRN complex, and ATM is essential for this process. This interaction primarily involves the C-terminal region of NBS1 and the N-terminal HEAT repeat domain of ATM.
Quantitative Analysis of the NBS1-ATM Interaction
Experimental evidence from multiple methodologies corroborates the direct interaction between NBS1 and ATM. While direct binding affinity (Kd) values are not always readily available in the literature, the functional consequences and structural details provide compelling quantitative insights.
| Experimental Approach | Key Finding | Quantitative Value/Observation | Reference |
| Cryo-Electron Microscopy | High-resolution structure of the human ATM kinase in complex with a peptide from the C-terminus of NBS1. | 2.5 Å resolution | [1][2][3] |
| In Vitro Kinase Assay | The MRN complex stimulates ATM kinase activity. | Half-maximal effective concentration (EC50) of ~27 nM for MRN-dependent ATM activation. | [1][2][4] |
| Co-Immunoprecipitation | NBS1 and ATM physically associate within cells. | Increased association observed following DNA damage. | [5][6] |
| Yeast Two-Hybrid Assay | Direct interaction between NBS1 and ATM demonstrated in a yeast model system. | Robust interaction observed between full-length NBS1 and full-length ATM (Tel1 in yeast). | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of the NBS1-ATM interaction in the DNA damage response and a typical experimental workflow to validate this protein-protein interaction.
Caption: The NBS1-ATM signaling pathway in response to DNA double-strand breaks.
Caption: Experimental workflow for confirming the NBS1-ATM protein-protein interaction.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate the direct interaction between NBS1 and ATM, based on methodologies reported in the literature.
Co-Immunoprecipitation of Endogenous NBS1 and ATM from Human Cell Lysates
This protocol describes the co-immunoprecipitation of endogenous NBS1 and ATM from human cell lines, such as HEK293T or U2OS, to demonstrate their in vivo association.
Materials:
-
Human cell line (e.g., HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Primary antibodies: rabbit anti-NBS1 and mouse anti-ATM
-
Isotype control antibodies (rabbit IgG and mouse IgG)
-
Wash buffer (e.g., lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of anti-NBS1 antibody or an equivalent amount of rabbit IgG control.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with mouse anti-ATM antibody to detect co-immunoprecipitated ATM.
-
As a control, probe a separate blot with rabbit anti-NBS1 to confirm the immunoprecipitation of NBS1.
-
Yeast Two-Hybrid (Y2H) Assay for NBS1-ATM Interaction
This protocol outlines the steps for a yeast two-hybrid assay to test the direct interaction between NBS1 and ATM.
Materials:
-
Saccharomyces cerevisiae strain (e.g., AH109)
-
Yeast transformation kit
-
Plasmids: pGBKT7 (containing the GAL4 DNA-binding domain, BD) and pGADT7 (containing the GAL4 activation domain, AD)
-
NBS1 and ATM cDNA
-
Selective yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal
Procedure:
-
Plasmid Construction:
-
Clone the full-length coding sequence of human NBS1 into the pGBKT7 vector to create a fusion with the GAL4 DNA-BD (Bait).
-
Clone the coding sequence of a fragment of human ATM (e.g., the N-terminal HEAT repeat region) into the pGADT7 vector to create a fusion with the GAL4 AD (Prey).
-
-
Yeast Transformation:
-
Co-transform the yeast strain AH109 with the pGBKT7-NBS1 (Bait) and pGADT7-ATM (Prey) plasmids using a standard lithium acetate (B1210297) method.
-
As controls, transform yeast with:
-
pGBKT7-NBS1 and empty pGADT7
-
Empty pGBKT7 and pGADT7-ATM
-
Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T)
-
Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T)
-
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids. Incubate at 30°C for 3-5 days.
-
Pick individual colonies and streak them onto high-stringency selective media: SD/-Trp/-Leu/-His/-Ade.
-
Also, streak colonies onto plates containing X-α-Gal to perform a β-galactosidase activity assay.
-
Incubate plates at 30°C and monitor for growth and color change for up to 7 days.
-
-
Interpretation:
-
Growth on the high-stringency selective media and the development of a blue color in the presence of X-α-Gal indicate a positive interaction between NBS1 and ATM. The control plates should show no growth or color change.
-
In Vitro ATM Kinase Assay with the MRN Complex
This protocol describes an in vitro kinase assay to measure the activation of ATM by the purified MRN complex, using p53 as a substrate.
Materials:
-
Purified recombinant human ATM protein
-
Purified recombinant human MRN complex (Mre11, Rad50, and NBS1)
-
Purified recombinant GST-p53 (1-100) substrate
-
Linear double-stranded DNA (e.g., 100 bp)
-
Kinase buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 10% glycerol, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for western blot detection)
-
SDS-PAGE gels and autoradiography film or western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 20 µL reaction, combine:
-
Kinase buffer
-
0.5 nM dimeric ATM
-
5 nM MRN complex
-
100 ng linear dsDNA
-
1 µg GST-p53 substrate
-
-
Prepare control reactions lacking ATM, MRN, or DNA.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 50 µM, including a small amount of [γ-³²P]ATP if using radioactive detection.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Analysis:
-
Radioactive Detection: Dry the gel and expose it to autoradiography film. Quantify the phosphorylation of GST-p53 by densitometry.
-
Western Blot Detection: Transfer the proteins to a PVDF membrane and probe with a phospho-p53 (Ser15) antibody. Quantify the signal using a chemiluminescence imager.
-
-
Interpretation:
-
A significant increase in p53 phosphorylation in the presence of the MRN complex and DNA compared to controls demonstrates the activation of ATM by the MRN complex.[8]
-
References
- 1. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human ATM kinase and mechanism of Nbs1 binding | eLife [elifesciences.org]
- 3. Structure of the human ATM kinase and mechanism of Nbs1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NBS1 is regulated by two kind of mechanisms: ATM-dependent complex formation with MRE11 and RAD50, and cell cycle–dependent degradation of protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of the MRN complex for ATM activation by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM Activation and Its Recruitment to Damaged DNA Require Binding to the C Terminus of Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of human and mouse NBS1 protein function.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nijmegen Breakage Syndrome 1 (NBS1), also known as Nibrin or NBN, is a critical component of the MRE11/RAD50/NBS1 (MRN) complex, a primary sensor and responder to DNA double-strand breaks (DSBs). This complex plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and telomere maintenance. Given the fundamental importance of these processes, understanding the functional similarities and differences of NBS1 across species is crucial for both basic research and the development of therapeutic strategies targeting DNA damage response (DDR) pathways.
This guide provides a detailed comparative analysis of the human and mouse NBS1 proteins, focusing on their structure, function, and involvement in key signaling pathways. Quantitative data from various experimental sources are summarized to provide a clear comparison, and detailed methodologies for key experiments are included to support the reproducibility of the cited findings.
Structural Comparison
Both human and mouse NBS1 proteins share a conserved domain architecture, which is essential for their function within the MRN complex and their interactions with other DDR proteins. The primary domains include:
-
N-terminal Forkhead-Associated (FHA) and tandem BRCA1 C-Terminal (BRCT) domains: These domains are crucial for mediating protein-protein interactions, particularly with phosphorylated proteins involved in the DNA damage response.
-
C-terminal MRE11 and ATM interaction domains: The C-terminus contains motifs responsible for binding to MRE11, which is essential for the integrity of the MRN complex, and a separate motif for interaction with the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.
While the overall domain structure is highly conserved, there are species-specific variations in amino acid sequences and post-translational modification sites that can influence protein function. For instance, specific serine residues phosphorylated by ATM in human NBS1 may differ in their corresponding positions or may not be conserved in mouse Nbs1, potentially leading to subtle differences in the regulation of the DDR.[1]
Functional Comparison
The fundamental functions of NBS1 in DNA repair and cell cycle control are largely conserved between humans and mice. As part of the MRN complex, NBS1 is one of the first proteins recruited to the sites of DNA double-strand breaks. The MRN complex as a whole is essential for the activation of ATM kinase, which in turn phosphorylates a multitude of downstream targets to orchestrate the cellular response to DNA damage.
Quantitative Data Presentation
To facilitate a direct comparison of human and mouse NBS1 functions, the following tables summarize available quantitative data from various studies. It is important to note that direct comparative studies are limited, and thus, data from separate studies on human and mouse proteins are presented. Methodological differences between these studies should be considered when interpreting the data.
Table 1: Binding Affinities of NBS1 to Core MRN Complex Components
| Species | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Human | MRE11 | Not available | Not available | |
| Mouse | Mre11 | Not available | Not available | |
| Human | RAD50 | Not available | Not available | |
| Mouse | Rad50 | Not available | Not available |
Table 2: Efficiency of NBS1-Dependent DNA Repair Pathways
| Species | Repair Pathway | Assay | Relative Efficiency | Reference |
| Human | Homologous Recombination (HR) | GFP-based reporter assay | HR is generally less efficient than NHEJ in human somatic cells.[2][3] | [2][3][4] |
| Mouse | Homologous Recombination (HR) | GFP-based reporter assay | The efficiency of HR is influenced by cell type and the nature of the DNA break. | [5][6] |
| Human | Non-Homologous End Joining (NHEJ) | GFP-based reporter assay | NHEJ is the major DSB repair pathway in human somatic cells at all cell cycle stages.[2][3] | [2][3] |
| Mouse | Non-Homologous End Joining (NHEJ) | GFP-based reporter mouse model | NHEJ efficiency declines with age in various mouse tissues.[7][8][9] | [7][8][9] |
Table 3: NBS1-Dependent ATM Kinase Activation
| Species | Experimental System | Method | Fold Activation (relative to basal) | Reference |
| Human | Human fibroblasts | Immunoblotting for ATM Ser1981 phosphorylation | The kinetics and magnitude of ATM phosphorylation are altered in NBS1-deficient cells.[10] | [10] |
| Mouse | Mouse Embryonic Fibroblasts | In vitro kinase assay | ATM activation is defective in Nbs1-null cells. |
Specific fold-activation values are highly dependent on the experimental conditions, including the dose of DNA damaging agent and the time point of analysis. However, studies consistently demonstrate a significant reduction in ATM activation in the absence of functional NBS1 in both human and mouse cells.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involving NBS1, the following diagrams have been generated using Graphviz (DOT language).
DNA Damage Response Signaling Pathway
Caption: Simplified DNA damage response pathway initiated by the MRN complex.
Experimental Workflow for Co-Immunoprecipitation
Caption: General workflow for identifying NBS1-interacting proteins via Co-IP.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for MRN Complex Interaction
This protocol describes a general method to confirm the interaction between NBS1 and other proteins of the MRN complex (MRE11 and RAD50).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-NBS1 antibody (or antibody against another MRN component)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-MRE11, anti-RAD50, anti-NBS1)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with non-specific IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-NBS1) to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., anti-MRE11 and anti-RAD50).
In Vitro ATM Kinase Assay
This protocol outlines a method to measure the activation of ATM kinase by the MRN complex.
Materials:
-
Recombinant purified ATM protein
-
Recombinant purified human or mouse MRN complex (or individual components)
-
Kinase buffer
-
ATM substrate (e.g., recombinant p53 or a peptide substrate)
-
[γ-³²P]ATP or non-radioactive ATP and a phospho-specific antibody
-
SDS-PAGE gels and autoradiography film or Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, ATM protein, and the MRN complex (or NBS1).
-
Substrate Addition: Add the ATM substrate to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to an autoradiography film, and quantify the phosphorylation of the substrate.
-
Non-radiometric: Separate the products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.
-
GFP-Based Reporter Assay for Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
This protocol describes a common method to quantify the efficiency of HR and NHEJ in living cells.[2][3][4][11][12]
Materials:
-
Human or mouse cell line stably transfected with a specific GFP-based reporter construct for HR or NHEJ. These constructs typically contain a GFP gene that is inactivated by an I-SceI recognition site and can be restored by either HR or NHEJ.
-
Expression vector for the I-SceI endonuclease.
-
Transfection reagent.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture the reporter cell line under standard conditions.
-
Transfection: Transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the reporter construct.
-
Incubation: Allow time for DNA repair to occur (typically 24-72 hours).
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. The percentage of GFP-positive cells corresponds to the frequency of successful repair by either HR or NHEJ, depending on the reporter construct used.
-
Normalization: Co-transfect with a plasmid expressing a different fluorescent protein (e.g., mCherry) to normalize for transfection efficiency. The repair efficiency can be calculated as the ratio of GFP-positive cells to mCherry-positive cells.
Conclusion
The NBS1 protein is highly conserved between humans and mice, both structurally and functionally. It is an indispensable component of the MRN complex, playing a critical role in the early stages of the DNA damage response. While the fundamental mechanisms of NBS1-mediated DNA repair and cell cycle control are conserved, subtle differences in protein sequence, post-translational modifications, and the relative efficiencies of DNA repair pathways may exist. The use of humanized mouse models, where the mouse Nbs1 gene is replaced with its human counterpart, has been instrumental in dissecting some of these species-specific nuances.[4] Further quantitative studies directly comparing the biochemical and cellular activities of human and mouse NBS1 are needed to fully elucidate these differences and to enhance the translation of findings from mouse models to human disease.
References
- 1. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair | The EMBO Journal [link.springer.com]
- 2. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nonhomologous end joining and homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Homologous Recombination Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of homologous recombination induced by replication inhibition in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Homologous Recombination in Mice Using Long Single Stranded DNA and CRISPR Cas9 Nickase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knock-In Reporter Mice Demonstrate that DNA Repair by Non-homologous End Joining Declines with Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Distinct functional domains of Nbs1 modulate the timing and magnitude of ATM activation after low doses of ionizing radiation. [scholars.duke.edu]
- 11. Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NBS1 Knockout and Knockdown Models for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different experimental models is paramount. This guide provides an objective comparison of NBS1 knockout and knockdown models, summarizing key phenotypic differences and providing supporting experimental data and protocols to aid in model selection and experimental design.
NBS1 (Nijmegen Breakage Syndrome 1) is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the cellular response to DNA double-strand breaks (DSBs). The choice between a complete gene knockout and a transient or stable knockdown of NBS1 can significantly impact experimental outcomes. This guide explores the distinct characteristics of these models, offering insights into their respective advantages and limitations.
Phenotypic Comparison: Knockout vs. Knockdown
Complete knockout of Nbs1 is embryonically lethal in mice, highlighting its essential role in development.[1] This has necessitated the development of conditional knockout models to study its function in specific tissues or at specific developmental stages. In contrast, knockdown models, typically achieved through RNA interference (siRNA), induce a hypomorphic phenotype that mirrors the reduced NBS1 function seen in Nijmegen Breakage Syndrome (NBS) patients.[2][3]
| Phenotypic Trait | NBS1 Knockout (Conditional) | NBS1 Knockdown (siRNA) | Key References |
| Viability | Embryonically lethal (full knockout); conditional knockout is viable but may exhibit tissue-specific defects. | Viable, allows for the study of hypomorphic phenotypes. | [1][4] |
| DNA Repair | Severely impaired Homologous Recombination (HR); surprisingly, may show increased Non-Homologous End Joining (NHEJ)-mediated deletions.[4][5] | Reduced HR efficiency.[6] | [4][5][6] |
| Cell Cycle Checkpoints | Defective S-phase and G2/M checkpoints in response to ionizing radiation (IR).[7][8] | Impaired activation of Chk2 and p53, leading to weakened checkpoint control.[2][9] | [2][7][8][9] |
| Sensitivity to IR | Hypersensitive to ionizing radiation.[1] | Increased sensitivity to ionizing radiation.[2][9] | [1][2][9] |
| Apoptosis | Reduced IR-induced apoptosis in certain cell types (e.g., thymocytes).[3] | Reduced IR-induced apoptosis in p53 wild-type cells.[2][9] | [2][3][9] |
| Genomic Instability | Increased chromosomal aberrations and instability.[7] | Increased telomere associations and hypermutability.[2][3] | [2][3][7] |
Experimental Protocols
Generation of Conditional NBS1 Knockout Mice
Conditional knockout mouse models are invaluable for studying gene function in a spatio-temporal manner. The Cre-loxP system is a widely used method.[10][11]
Methodology:
-
Design and Construction of a Targeting Vector: A targeting vector is engineered to contain loxP sites flanking a critical exon or exons of the Nbs1 gene. This vector also typically includes a selectable marker.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it integrates into the host genome via homologous recombination, resulting in a "floxed" Nbs1 allele.
-
Generation of Chimeric Mice: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring carry the floxed Nbs1 allele in their germline.
-
Breeding with Cre-Expressing Mice: Mice carrying the floxed Nbs1 allele are bred with transgenic mice that express Cre recombinase under the control of a tissue-specific or inducible promoter. In the offspring, Cre-mediated recombination will excise the floxed Nbs1 segment, leading to a conditional knockout in the desired cells or tissues.
siRNA-Mediated Knockdown of NBS1
siRNA offers a transient and more controlled reduction of gene expression, which can be particularly useful for mimicking the hypomorphic state of NBS.[12][13][14]
Methodology:
-
Cell Culture: Plate cells (e.g., human lymphoblastoid cell lines TK6 or WTK1) in appropriate culture medium to achieve 30-50% confluency on the day of transfection.[12]
-
siRNA Preparation: The siRNA sequence targeting the NBS1 gene is diluted in a serum-free medium. A common sequence used is r(GGCGUGUCAGUUGAUGAAA)d(TT).[12]
-
Transfection Reagent Complex Formation: A transfection reagent (e.g., Lipofectamine) is diluted in a separate tube of serum-free medium. The diluted siRNA is then combined with the diluted transfection reagent and incubated at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation and Analysis: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for NBS1 protein depletion. The efficiency of knockdown can be assessed by Western blotting.
Signaling Pathways and Experimental Workflows
NBS1 in the DNA Damage Response Pathway
NBS1 plays a pivotal role in the activation of the ATM kinase following DNA double-strand breaks. This initiates a signaling cascade that coordinates cell cycle checkpoints and DNA repair.[15][16][17]
Caption: NBS1-mediated ATM activation pathway.
Experimental Workflow for Comparing NBS1 Models
A typical workflow for comparing the phenotypic effects of NBS1 knockout versus knockdown involves several key experimental stages.
Caption: Workflow for NBS1 model comparison.
References
- 1. NBS1 cooperates with homologous recombination to counteract chromosome breakage during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nbs1 is essential for DNA repair by homologous recombination in higher vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional deletion of Nbs1 in murine cells reveals its role in branching repair pathways of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct domains in Nbs1 regulate irradiation-induced checkpoints and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBS1 knockdown by small interfering RNA increases ionizing radiation mutagenesis and telomere association in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Functional Validation of NBS1 Phosphorylation Sites S278 and S343: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional significance of two key phosphorylation sites on the Nijmegen Breakage Syndrome 1 (NBS1) protein: Serine 278 (S278) and Serine 343 (S343). Understanding the distinct and overlapping roles of these phosphorylation events is critical for elucidating the intricate mechanisms of the DNA damage response (DDR) and for the development of targeted therapeutics. This document summarizes key experimental findings, presents quantitative data for objective comparison, and provides detailed protocols for relevant assays.
Core Functions and Significance
NBS1 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a primary sensor of DNA double-strand breaks (DSBs).[1] Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates NBS1 at multiple sites, including S278 and S343.[2] This phosphorylation is a pivotal event in the activation of downstream signaling pathways that orchestrate cell cycle checkpoints and DNA repair. While both sites are targeted by ATM, they appear to have partially distinct roles in the DDR.
NBS1 S343 phosphorylation is a well-established requirement for the intra-S phase checkpoint, a critical mechanism that halts DNA replication in response to DNA damage to allow time for repair.[3] This phosphorylation event is also implicated in the activation of the checkpoint kinase CHK2.[4][5]
NBS1 S278 phosphorylation , also mediated by ATM, contributes to the full activation of the DDR. While its role in the intra-S phase checkpoint is less pronounced than that of S343, it is involved in the optimal phosphorylation of downstream ATM targets like CHK2 and SMC1.[6]
Comparative Performance: Wild-Type vs. Phosphorylation-Deficient Mutants
To dissect the specific functions of S278 and S343 phosphorylation, researchers commonly utilize site-directed mutagenesis to create non-phosphorylatable mutants (substituting serine with alanine; S278A, S343A) and compare their cellular responses to DNA damage against cells expressing wild-type (WT) NBS1.
Data Presentation: Quantitative Comparison of Cellular Responses
The following tables summarize quantitative data from studies comparing the functional consequences of mutating NBS1 at S278 and S343.
Table 1: Intra-S Phase Checkpoint Activity
This table quantifies the ability of cells to inhibit DNA synthesis after exposure to ionizing radiation (IR), a measure of the intra-S phase checkpoint integrity. Data is presented as the percentage of DNA synthesis relative to unirradiated controls.
| Cell Line Expressing | DNA Synthesis (% of Control) after 10 Gy IR |
| NBS1 WT | ~25% |
| NBS1 S278A/S343A | ~75% |
Data adapted from studies on murine B cells.
Table 2: G2/M Checkpoint Arrest
This table illustrates the percentage of cells arrested at the G2/M checkpoint following IR, as measured by the reduction in the mitotic index (percentage of phospho-histone H3 positive cells).
| Cell Line Expressing | Mitotic Index (% of Unirradiated) after 1 Gy IR |
| NBS1 WT | ~20% |
| NBS1 S278A/S343A | ~20% |
Data adapted from studies on murine B cells, suggesting the G2/M checkpoint is largely independent of S278/S343 phosphorylation.
Table 3: CHK2 Activation
This table qualitatively summarizes the effect of S343A mutation on the activation of the downstream checkpoint kinase CHK2, a key effector of the ATM signaling pathway.
| Cell Line Expressing | CHK2 Phosphorylation/Activation after IR |
| NBS1 WT | Robust |
| NBS1 S343A | Defective |
Finding from studies in human NBS cell lines, indicating a critical role for S343 phosphorylation in CHK2 activation.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the functional consequences of NBS1 phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to assess the integrity of cell cycle checkpoints after DNA damage.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction between NBS1 and its binding partners, such as MRE11 or ATM.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-NBS1)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-MRE11).
In Vitro Kinase Assay
This assay is used to directly assess the ability of a kinase (e.g., ATM) to phosphorylate a substrate (e.g., a peptide containing NBS1 S278 or S343).
Materials:
-
Purified active kinase (e.g., recombinant ATM)
-
Substrate (e.g., synthetic peptide corresponding to the region around NBS1 S278 or S343)
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
Procedure:
-
Set up the kinase reaction by combining the kinase, substrate, and kinase reaction buffer in a microfuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. NBS1 localizes to gamma-H2AX foci through interaction with the FHA/BRCT domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-p95/NBS1 (Ser343) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Requirement for NBS1 in the S phase checkpoint response to DNA methylation combined with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk2 activation dependence on Nbs1 after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Point mutation at the Nbs1 Threonine 278 site does not affect mouse development, but compromises the Chk2 and Smc1 phosphorylation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nibrin-BRCA1 Interaction: A Comparative Guide to DNA Damage Response Complexes
For Researchers, Scientists, and Drug Development Professionals
The integrity of the human genome is under constant threat from endogenous and exogenous sources of DNA damage. A key cellular defense mechanism is the DNA Damage Response (DDR), a complex signaling network that detects lesions, arrests the cell cycle, and initiates repair. Central to this process are the tumor suppressor proteins BRCA1 and nibrin (NBN). This guide provides an in-depth comparison of the critical interaction between nibrin, as a component of the MRE11-RAD50-NBN (MRN) complex, and BRCA1. We present supporting experimental data, detailed protocols, and a comparative analysis with the alternative BRCA1-BARD1 complex to offer a comprehensive resource for researchers in oncology and drug development.
Experimental Confirmation of the Nibrin-BRCA1 Interaction
The physical association between nibrin and BRCA1 is a crucial event in the DDR, particularly in response to DNA double-strand breaks (DSBs). This interaction is most prominently demonstrated through co-immunoprecipitation (Co-IP) experiments, which isolate protein complexes from cellular extracts. In this technique, an antibody targeting BRCA1 is used to pull down not only BRCA1 but also its direct and indirect binding partners, including the MRN complex. The presence of nibrin in the immunoprecipitated complex is then confirmed by Western blotting.[1][2][3][4]
This interaction is not static; it is dynamically regulated and dependent on the cell cycle, peaking during the S and G2 phases when homologous recombination (HR) is the preferred DSB repair pathway.[3][4] Furthermore, the association is significantly enhanced by DNA damage, a process orchestrated by the upstream kinase, Ataxia-Telangiectasia Mutated (ATM).[3][5][6] ATM phosphorylates nibrin on Serine 343, a key step for the proper function of the DDR pathway.[6]
Key Experimental Protocol: Co-Immunoprecipitation
The following protocol outlines the essential steps for demonstrating the in vivo interaction between BRCA1 and the nibrin-containing MRN complex.
Objective: To immunoprecipitate endogenous BRCA1 from nuclear cell lysates and detect the co-precipitation of endogenous nibrin (NBN).
Materials:
-
Cell line (e.g., U2OS, HeLa)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-BRCA1 antibody (for immunoprecipitation)
-
Anti-NBN antibody (for Western blot detection)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
-
DNA damaging agent (e.g., ionizing radiation source)
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. For damage-induced interaction, treat cells with ionizing radiation (e.g., 10 Gy) and allow to recover for 1-3 hours before harvesting.[3][4]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (nuclear extract) to a fresh, pre-chilled tube.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-BRCA1 antibody (or normal IgG as a negative control) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Lysis Buffer (or a designated wash buffer) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-NBN antibody to detect the presence of nibrin in the BRCA1 immunoprecipitate.
Comparative Analysis: BRCA1-MRN vs. BRCA1-BARD1 Complexes
BRCA1 does not function in isolation but as part of distinct, large protein complexes. To understand the specific role of the nibrin interaction, it is useful to compare the BRCA1-MRN complex with the BRCA1-BARD1 heterodimer, which is considered the most stable and abundant BRCA1-containing complex.
| Feature | BRCA1-MRN Complex | BRCA1-BARD1 Heterodimer |
| Primary Function | DNA end resection initiation, checkpoint signaling, tethering broken DNA ends.[1][7][8] | E3 ubiquitin ligase activity, BRCA1 protein stabilization, recruitment to DNA damage sites, promoting RAD51 filament formation.[9] |
| Key Components | BRCA1, MRE11, RAD50, Nibrin (NBN), CtIP.[1][3][8] | BRCA1, BARD1.[9] |
| Regulation | Formation is cell cycle-dependent (S/G2 phase) and enhanced by ATM-mediated phosphorylation upon DNA damage.[3][4] | Constitutively formed heterodimer; its E3 ligase activity is crucial for its function in the DDR.[9] |
| Role in Repair Pathway | Critical for the initial processing of DSBs to generate 3' single-stranded DNA overhangs, a prerequisite for homologous recombination.[8] | Acts downstream of initial damage sensing; ubiquitinates substrates to facilitate chromatin remodeling and recruitment of downstream repair factors.[9] |
| Binding Affinity | Data on direct binding affinity (Kd) between BRCA1 and nibrin is not well-established in the literature. The interaction is part of a larger, multi-protein complex assembly. | Forms a very stable, stoichiometric complex. Missense mutations in the BRCA1 RING domain that disrupt BARD1 binding are strongly associated with cancer predisposition.[9] |
Visualizing the Molecular Interactions
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involving nibrin and BRCA1.
Caption: ATM-mediated DNA damage response pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Interactors of Human Nibrin (NBN) and of Its 26 kDa and 70 kDa Fragments Arising from the NBN 657del5 Founder Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM-dependent phosphorylation of nibrin in response to radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. The antitumorigenic roles of BRCA1–BARD1 in DNA repair and replication - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomic analysis of NBS patient cells versus healthy controls.
A comparative proteomic analysis of cells from patients with Nijmegen Breakage Syndrome (NBS) versus those from healthy controls is crucial for a deeper understanding of the molecular consequences of the NBN gene mutation. While comprehensive proteomic studies specifically comparing NBS patient cells to healthy controls are not extensively detailed in publicly available literature, this guide outlines a robust framework for such a study. By integrating established proteomic methodologies and the known pathophysiology of NBS, we present a hypothetical study design, sample data, and the signaling pathways that would be central to the investigation.
Nijmegen Breakage Syndrome is a rare autosomal recessive disorder caused by mutations in the NBN gene, which encodes the protein nibrin.[1][2][3] Nibrin is a key component of the MRE11/RAD50/NBN (MRN) complex, which plays a critical role in the cellular response to DNA double-strand breaks (DSBs).[3][4] Consequently, NBS is characterized by genomic instability, immunodeficiency, and a high predisposition to cancer.[3][5]
This guide is intended for researchers, scientists, and professionals in drug development, providing a blueprint for conducting and interpreting a comparative proteomic analysis of NBS.
Hypothetical Quantitative Proteomic Data
A quantitative proteomic approach, such as isobaric labeling or label-free quantification, would enable the identification and quantification of thousands of proteins, revealing those that are differentially expressed between NBS patient cells and healthy controls. The following tables represent hypothetical data derived from such an experiment, illustrating potential findings that could shed light on the molecular pathology of NBS.
Table 1: Hypothetical Differentially Expressed Proteins in NBS Patient Fibroblasts vs. Healthy Controls
| Protein | Gene Name | Fold Change (NBS/Control) | p-value | Putative Function |
| Nibrin | NBN | -3.5 | <0.01 | DNA repair, cell cycle checkpoint control |
| Ataxia telangiectasia mutated | ATM | -1.8 | <0.05 | DNA damage signaling |
| p53 | TP53 | +2.1 | <0.05 | Tumor suppressor, cell cycle arrest |
| Cyclin-dependent kinase inhibitor 1A | CDKN1A (p21) | +2.5 | <0.01 | Cell cycle arrest |
| Growth arrest and DNA-damage-inducible alpha | GADD45A | +2.3 | <0.01 | DNA repair, cell cycle control |
| DNA ligase 4 | LIG4 | -1.5 | <0.05 | Non-homologous end joining (NHEJ) |
| X-ray repair cross complementing 4 | XRCC4 | -1.6 | <0.05 | Non-homologous end joining (NHEJ) |
| Recombination activating gene 1 | RAG1 | -2.0 | <0.01 | V(D)J recombination |
| Immunoglobulin heavy constant mu | IGHM | -2.8 | <0.01 | B-cell development and function |
| Peroxiredoxin-2 | PRDX2 | +1.7 | <0.05 | Oxidative stress response |
Proposed Experimental Protocols
The following protocols describe a standard workflow for a comparative proteomic analysis of fibroblast cell lines derived from NBS patients and healthy donors.
Cell Culture and Lysis
-
Cell Culture: Primary fibroblast cell lines from NBS patients (with confirmed NBN mutations) and age-matched healthy controls are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator. Cells are harvested at 80-90% confluency.
-
Cell Lysis: Cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cell lysis is performed by adding RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail. The cell lysate is incubated on ice for 30 minutes with periodic vortexing, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the protein extract is collected.
Protein Digestion and Peptide Preparation
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.
-
Reduction, Alkylation, and Digestion: For each sample, 100 µg of protein is taken. Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide. The proteins are then digested overnight at 37°C with sequencing-grade trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction columns. The purified peptides are dried under vacuum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: The dried peptides are reconstituted in a solution of 0.1% formic acid and 2% acetonitrile (B52724). The peptide mixture is then separated by reversed-phase liquid chromatography using a nano-flow HPLC system.[6] A gradient of increasing acetonitrile concentration is used to elute the peptides from the analytical column.
-
Mass Spectrometry: The eluted peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer) via a nano-electrospray ionization source.[6] The mass spectrometer is operated in a data-dependent acquisition mode, where it automatically switches between acquiring a full MS scan and MS/MS scans of the most abundant precursor ions.[6]
Data Analysis
-
Protein Identification and Quantification: The raw MS/MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) to identify the peptides and their corresponding proteins. Label-free quantification or reporter ion intensities from isobaric tags are used to determine the relative abundance of each protein across the samples.
-
Bioinformatics Analysis: Statistical analysis is performed to identify proteins that are significantly differentially expressed between the NBS and control groups. Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are conducted to identify the biological processes and signaling pathways that are most affected in NBS cells.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative proteomic analysis.
Caption: Experimental workflow for comparative proteomics.
DNA Damage Response Pathway in NBS
The diagram below illustrates the central role of the NBN protein within the DNA Damage Response (DDR) pathway and how its deficiency in NBS impairs downstream signaling.
Caption: DNA damage response in healthy vs. NBS cells.
References
- 1. 23andme.com [23andme.com]
- 2. Nijmegen breakage syndrome: MedlinePlus Genetics [medlineplus.gov]
- 3. Nijmegen breakage syndrome: case report and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nijmegen Breakage Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NIBSC - Mass spectrometry and proteomics [nibsc.org]
Unraveling Functional Redundancy in DNA Repair: A Comparative Analysis of NBS1 and its Counterparts
A deep dive into the intricate world of DNA double-strand break repair reveals a fascinating interplay of proteins, with NBS1 at the forefront. While essential, NBS1 does not act in isolation. This guide explores the concept of functional redundancy, comparing NBS1's roles with other key DNA repair proteins, supported by experimental data, detailed protocols, and pathway visualizations.
NBS1, a critical component of the MRE11-RAD50-NBS1 (MRN) complex, is a cornerstone of the cellular response to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. Its functions are multifaceted, encompassing DSB sensing, activation of the ATM kinase, and initiation of homologous recombination (HR), a major DNA repair pathway. However, the cell's DNA repair machinery is robust, featuring overlapping and sometimes redundant functions among its protein players. This guide provides a comparative analysis of NBS1's functional relationships with other key DNA repair proteins, including ATMIN, CtIP, and 53BP1, to illuminate the nuances of functional redundancy in maintaining genomic integrity.
The ATM Signaling Axis: A Tale of Two Cofactors - NBS1 and ATMIN
The activation of the ATM kinase is a critical step in the DNA damage response. While NBS1 is a well-established ATM cofactor in response to DSBs, another protein, ATMIN, also plays a role in ATM signaling. Intriguingly, NBS1 and ATMIN appear to have both distinct and overlapping functions, with evidence suggesting they compete for binding to ATM. The absence of one cofactor can lead to an increased signaling flux through the pathway mediated by the other, highlighting a degree of functional compensation.
| Condition | ATM Substrate Phosphorylation (Relative to Wild-Type) | Phenotype |
| atmin mutant cells | Increased DSB-induced phosphorylation | Viable, but with specific developmental defects |
| NBS1-deficient cells | Increased ATMIN-dependent ATM signaling | Embryonic lethal |
| NBS1 and atmin double mutant | Severely compromised ATM signaling | Rescues the cellular lethality of NBS1-deficiency |
This table summarizes the general findings on the interplay between NBS1 and ATMIN in ATM signaling. Specific quantitative values can vary depending on the cell type, the nature of the DNA damage, and the specific ATM substrate being assayed.
The functional redundancy between NBS1 and ATMIN is not absolute. While ATMIN deficiency can rescue the lethality of NBS1-deficient cells, the double mutants still exhibit significant defects in ATM signaling, indicating that both proteins have non-overlapping, essential roles.[1]
The Choreography of DNA End Resection: NBS1, CtIP, and 53BP1
The decision to repair a DSB via non-homologous end joining (NHEJ) or homologous recombination (HR) is a critical determinant of cell fate. This choice is largely governed by the process of DNA end resection, the enzymatic removal of one strand of the DNA to create a 3' single-stranded tail, which is a prerequisite for HR. NBS1, in concert with CtIP, plays a crucial role in initiating this resection.
Conversely, the protein 53BP1 acts as a gatekeeper, inhibiting extensive resection and thereby promoting NHEJ. The interplay between the pro-resection factors (NBS1 and CtIP) and the anti-resection factor (53BP1) is a key regulatory node in DNA repair pathway choice. This relationship is not one of simple redundancy but rather a dynamic antagonism that is tightly regulated, particularly by the cell cycle. In the S and G2 phases, when a sister chromatid is available as a template for HR, the activity of NBS1 and CtIP is favored. In contrast, in the G1 phase, 53BP1's influence is dominant, directing repair towards the more error-prone NHEJ pathway.
The functional interaction between NBS1 and CtIP is intimate. CDK-mediated phosphorylation of CtIP is a prerequisite for its interaction with the N-terminus of NBS1, a step that is crucial for subsequent ATM-dependent phosphorylation of CtIP and the promotion of DNA end resection.[2]
Visualizing the Networks: Signaling Pathways and Experimental Workflows
To better understand the complex relationships between NBS1 and its functional counterparts, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental procedures.
Key Experimental Protocols
A thorough understanding of the functional redundancies between DNA repair proteins relies on robust experimental methodologies. Below are detailed protocols for key assays used to investigate DNA repair.
DR-GFP Assay for Homologous Recombination Efficiency
The Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay is a widely used method to quantify the efficiency of HR in mammalian cells.
Principle: The DR-GFP reporter cassette consists of two inactive GFP genes. The upstream gene is mutated with an I-SceI recognition site, while the downstream gene is a truncated, non-functional GFP fragment. When a DSB is induced at the I-SceI site, HR-mediated repair using the downstream fragment as a template can restore a functional GFP gene. The percentage of GFP-positive cells, as measured by flow cytometry, directly correlates with HR efficiency.[3][4][5][6][7]
Protocol:
-
Cell Line: Utilize a cell line stably expressing the DR-GFP reporter.
-
Transfection: Transfect the cells with an expression vector for the I-SceI endonuclease to induce DSBs at the specific reporter locus. As a negative control, transfect a parallel set of cells with an empty vector.
-
Incubation: Culture the cells for 48-72 hours post-transfection to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells, resuspend them in an appropriate buffer, and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The HR frequency is calculated as the percentage of GFP-positive cells in the I-SceI-transfected population minus the background percentage of GFP-positive cells in the control population.
Cell Survival Assay Following Ionizing Radiation
This assay assesses the overall ability of cells to survive and proliferate after being exposed to DNA damaging agents like ionizing radiation (IR).
Principle: Cells are exposed to varying doses of IR, and their ability to form viable colonies is measured. The survival fraction is calculated by normalizing the number of colonies formed by irradiated cells to that of non-irradiated control cells.
Protocol:
-
Cell Seeding: Plate a known number of cells in multi-well plates. The seeding density should be adjusted based on the expected survival rate at different IR doses.
-
Irradiation: Expose the cells to a range of IR doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: Culture the cells for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for non-irradiated cells (number of colonies / number of cells seeded). For each IR dose, calculate the survival fraction (SF) as: (number of colonies / (number of cells seeded x PE)). Plot the SF against the IR dose on a semi-logarithmic scale to generate a cell survival curve.
Quantitative Mass Spectrometry for Interactome Analysis
To identify proteins that interact with NBS1 and may have redundant or related functions, quantitative mass spectrometry-based proteomics can be employed.
Principle: A protein of interest (e.g., NBS1) is tagged and used as "bait" to pull down its interacting partners from cell lysates. These interacting proteins are then identified and quantified using mass spectrometry.
Protocol:
-
Bait Preparation: Generate a cell line expressing a tagged version of NBS1 (e.g., with a FLAG or HA tag).
-
Cell Lysis and Immunoprecipitation: Lyse the cells under conditions that preserve protein-protein interactions. Use an antibody against the tag to immunoprecipitate the bait protein and its interacting partners.
-
Protein Digestion: Elute the protein complexes and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the proteins present in the sample and quantify their relative abundance. By comparing the proteins pulled down with the NBS1 bait to those from a control immunoprecipitation, specific interacting partners can be identified.[8][9][10][11][12]
Conclusion
The exploration of functional redundancy between NBS1 and other DNA repair proteins reveals a highly interconnected and adaptable network. While NBS1 holds a central position in the DNA damage response, proteins like ATMIN can partially compensate for its role in ATM activation. Furthermore, the dynamic interplay between NBS1, CtIP, and 53BP1 in dictating the choice between NHEJ and HR underscores a sophisticated regulatory system rather than simple redundancy. Understanding these complex relationships is paramount for researchers in the fields of cancer biology and drug development, as it opens new avenues for therapeutic intervention by targeting specific nodes within this intricate DNA repair network. The experimental protocols provided herein serve as a foundation for further investigation into these critical cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction of CtIP and Nbs1 connects CDK and ATM to regulate HR-mediated double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Homologous Recombination Assay [bio-protocol.org]
- 5. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]
- 10. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Navigating ATM Activation in the Absence of Functional NBS1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of DNA damage response (DDR) pathways is critical. A key player in this intricate network is the Ataxia-Telangiectasia Mutated (ATM) kinase. Its activation is a critical event in the cellular response to DNA double-strand breaks (DSBs). This guide provides a comparative analysis of ATM activation in cells with and without functional Nijmegen Breakage Syndrome 1 (NBS1) protein, supported by experimental data and detailed protocols.
The canonical activation of ATM kinase following ionizing radiation (IR)-induced DSBs is orchestrated by the MRE11-RAD50-NBS1 (MRN) complex. NBS1, a crucial component of this complex, plays a direct role in recruiting ATM to the sites of DNA damage and facilitating its activation. Consequently, cells lacking functional NBS1, such as those from patients with Nijmegen Breakage Syndrome, exhibit a defective DNA damage response. However, the absence of NBS1 does not lead to a complete abrogation of ATM signaling, pointing to the existence of alternative activation pathways. This guide delves into the experimental evidence that delineates these differences.
Quantitative Comparison of Downstream Effector Activation
The impairment of ATM activation in NBS1-deficient cells has a significant impact on the phosphorylation and activation of its downstream targets. The checkpoint kinase CHK2 is a primary substrate of ATM, and its activation is severely compromised in the absence of functional NBS1.
| Parameter | Cell Type | Condition | Fold Increase in Kinase Activity | Citation |
| CHK2 Kinase Activity | Normal Lymphocytes | 3 hours post-IR (4 Gy) | ~5-fold | [1] |
| NBS1-deficient Lymphocytes | 3 hours post-IR (4 Gy) | No increase | [1] |
Qualitative Comparison of ATM Signaling Events
While precise quantitative data for ATM autophosphorylation in NBS1-deficient cells is not consistently reported as fold-changes, a wealth of qualitative and semi-quantitative evidence from numerous studies paints a clear picture of impaired, but not entirely absent, ATM signaling.
| Signaling Event | Normal Cells | NBS1-deficient Cells | Key Observations | Citations |
| ATM S1981 Autophosphorylation | Rapid and robust increase post-IR. | Delayed and reduced, especially at early time points post-IR. | The C-terminus of NBS1 is crucial for efficient ATM recruitment and activation.[2] | [2] |
| CHK2 Phosphorylation | Time-dependent increase post-IR. | Severely impaired or absent at low doses of IR. | Can be restored by reintroducing wild-type NBS1.[1] | [1][3][4] |
| p53 Stabilization and Phosphorylation (Ser15) | Rapid stabilization and phosphorylation post-IR. | Slower and more transient induction. | Despite the delay, p53 can still be activated to some extent, leading to a G1 arrest.[5] | [1][5] |
| Cell Cycle Checkpoints | Functional G1/S, S, and G2/M checkpoints. | Defective S-phase and G2/M checkpoints; G1 arrest is present but may be less robust. | The impaired CHK2 activation in NBS cells contributes significantly to checkpoint defects.[4][5] | [1][4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling events and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of ATM activation.
Western Blotting for Phosphorylated ATM (S1981) and Downstream Targets
This protocol is essential for qualitatively and semi-quantitatively assessing the activation of ATM and its downstream effectors.
a. Cell Lysis:
-
After treatment (e.g., with ionizing radiation), wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ATM Ser1981, anti-phospho-CHK2 Thr68, anti-phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total, non-phosphorylated proteins (e.g., total ATM, total CHK2, total p53) or a loading control like β-actin.
In Vitro CHK2 Kinase Assay
This assay directly measures the enzymatic activity of CHK2, providing quantitative data on its activation state.[1]
a. Immunoprecipitation of CHK2:
-
Lyse cells as described in the Western blotting protocol.
-
Incubate the cell lysates with an anti-CHK2 antibody to form an antibody-antigen complex.
-
Add protein A/G-agarose beads to precipitate the CHK2 immune complexes.
-
Wash the immunoprecipitates extensively to remove non-specifically bound proteins.
b. Kinase Reaction:
-
Resuspend the immunoprecipitated CHK2 beads in a kinase buffer containing a CHK2 substrate (e.g., a GST-Cdc25C fragment) and ATP.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate by the active CHK2.
c. Detection of Phosphorylation:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Analyze the phosphorylation of the substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the substrate.
-
Quantify the signal to determine the relative kinase activity.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the integrity of cell cycle checkpoints following DNA damage.
a. Sample Preparation:
-
Harvest cells at various time points after treatment.
-
Wash the cells with PBS and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
b. DNA Staining:
-
Rehydrate the fixed cells and treat them with RNase to prevent staining of RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
c. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a checkpoint arrest.
Alternative Mechanisms of ATM Activation
The observation that some ATM signaling persists in NBS1-deficient cells, particularly in response to stimuli other than IR, has led to the discovery of NBS1-independent activation pathways. One such pathway involves the protein ATMIN (ATM Interacting Protein). ATMIN is required for ATM activation in response to hypotonic stress and inhibitors of DNA replication.[6] This suggests a model where different cellular stresses can trigger distinct ATM activation pathways, with the MRN complex being the primary sensor for DSBs, while other factors like ATMIN respond to different types of cellular insults.
References
- 1. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM Activation and Its Recruitment to Damaged DNA Require Binding to the C Terminus of Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chk2 activation dependence on Nbs1 after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of cell cycle checkpoint responses after ionizing radiation in Nijmegen breakage syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Nbs1 in the activation of the Atm kinase revealed in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of NBS1 and 53BP1 in DNA double-strand break repair.
A Comparative Guide to NBS1 and 53BP1 in DNA Double-Strand Break Repair
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The choice between these pathways is critical for maintaining genomic integrity and is influenced by several factors, including the cell cycle phase and the chromatin context of the break. Two key proteins, NBS1 and 53BP1, play pivotal, yet distinct, roles in orchestrating the DSB repair pathway choice. This guide provides a comparative analysis of NBS1 and 53BP1, focusing on their functions, the signaling pathways they participate in, and the experimental data supporting our understanding of their roles.
Core Functions and Pathway Choice
NBS1 is an essential component of the Mre11-Rad50-NBS1 (MRN) complex, which acts as a primary sensor of DSBs. The MRN complex is crucial for the initiation of HR, a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, and is therefore most active in the S and G2 phases of the cell cycle.[1][2] NBS1 is directly involved in the processing of DSB ends to generate 3' single-stranded DNA (ssDNA) overhangs, a critical step for loading of the RAD51 recombinase and subsequent strand invasion.
In contrast, 53BP1 is a key regulator that promotes NHEJ, a more error-prone pathway that directly ligates the broken DNA ends without the need for a template.[3][4] NHEJ is active throughout the cell cycle but is the dominant pathway in the G1 phase.[5] 53BP1 functions by protecting the DSB ends from resection, thereby inhibiting HR and channeling the repair towards NHEJ.[6][7] This antagonistic relationship between 53BP1-mediated NHEJ promotion and BRCA1-mediated HR promotion is a central determinant of DSB repair pathway choice.[8]
Comparative Data on DSB Repair
The functional differences between NBS1 and 53BP1 are reflected in the cellular response to DNA damage in their absence. The following tables summarize quantitative data from key experimental assays used to assess DSB repair.
| Parameter | NBS1-deficient cells | 53BP1-deficient cells | Reference |
| DSB Repair Pathway Preference | Impaired Homologous Recombination (HR)[1] | Impaired Non-Homologous End Joining (NHEJ); Increased DNA end resection[6][7] | [1][6][7] |
| Cell Survival after Ionizing Radiation (IR) | Increased sensitivity to IR, particularly in S/G2 phases.[9] | Increased sensitivity to IR, particularly in the G1 phase.[10] | [9][10] |
| γH2AX Foci Kinetics | Delayed disappearance of γH2AX foci, indicating impaired repair.[11] | Prolonged presence of γH2AX foci, particularly in G1 phase, indicating a defect in DSB repair.[10] | [10][11] |
| Sensitivity to PARP Inhibitors | Generally sensitive, as HR is compromised. | Loss of 53BP1 can confer resistance to PARP inhibitors in BRCA1-deficient cells by partially restoring HR.[12][13] | [12][13] |
Signaling Pathways and Molecular Interactions
Both NBS1 and 53BP1 are key players in the ATM-dependent signaling cascade initiated by DSBs. However, they are recruited to the sites of damage through distinct mechanisms and have different downstream effectors.
NBS1-Mediated Signaling in Homologous Recombination
Upon a DSB, the MRN complex, including NBS1, is one of the first factors to be recruited to the break site. This recruitment is essential for the activation of the ATM kinase. Activated ATM then phosphorylates a multitude of substrates, including H2AX (to form γH2AX) and NBS1 itself, leading to the recruitment of additional repair factors and the initiation of DNA end resection.
Figure 1: NBS1-mediated signaling pathway in Homologous Recombination.
53BP1-Mediated Signaling in Non-Homologous End Joining
53BP1 is recruited to DSBs through a mechanism involving the recognition of specific histone modifications, namely ubiquitinated H2A (H2AK15ub) and dimethylated H4 (H4K20me2).[5] Once recruited, 53BP1 acts as a scaffold to bring in downstream effectors like RIF1, which in turn recruits the Shieldin complex. This complex protects the DNA ends from resection, thereby promoting NHEJ.
Figure 2: 53BP1-mediated signaling pathway in Non-Homologous End Joining.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to study NBS1 and 53BP1 function in DSB repair.
Immunofluorescence Staining for DSB Foci
This protocol is used to visualize the recruitment of NBS1 and 53BP1 to sites of DNA damage.
Figure 3: Experimental workflow for immunofluorescence staining.
Detailed Steps:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Induce DNA Damage: Expose cells to a defined dose of ionizing radiation (e.g., 2 Gy of X-rays) and allow for repair for various time points (e.g., 30 min, 2h, 24h).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate with primary antibodies against NBS1 or 53BP1 diluted in blocking buffer overnight at 4°C. For co-localization studies, antibodies against γH2AX can be used simultaneously.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a confocal or widefield fluorescence microscope. Quantify the number and intensity of nuclear foci per cell.
HR and NHEJ Reporter Assays
These assays quantitatively measure the efficiency of the two major DSB repair pathways. They typically utilize a cell line with a stably integrated reporter construct that expresses a fluorescent protein (e.g., GFP) only upon successful repair of an I-SceI-induced DSB.[3][15]
Figure 4: Experimental workflow for HR/NHEJ reporter assays.
Detailed Steps:
-
Cell Culture: Maintain stable cell lines containing either the DR-GFP (for HR) or EJ5-GFP (for NHEJ) reporter construct.
-
Transfection: Transfect the reporter cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter gene. Co-transfect with siRNAs targeting NBS1 or 53BP1 to assess their role in repair.
-
Incubation: Culture the cells for 48-72 hours to allow for I-SceI expression, DSB induction, and subsequent repair.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells directly correlates with the efficiency of the respective repair pathway.[1][3]
Implications for Drug Development
The distinct roles of NBS1 and 53BP1 in DSB repair have significant implications for cancer therapy. Tumors with defects in HR, such as those with BRCA1/2 mutations, are often sensitive to PARP inhibitors. The status of 53BP1 can modulate this sensitivity. Loss of 53BP1 can restore a degree of HR in BRCA1-deficient cells, leading to PARP inhibitor resistance.[12][13] Therefore, assessing the expression levels of both NBS1 and 53BP1 could serve as a predictive biomarker for the efficacy of PARP inhibitors and other DNA-damaging agents.
Conclusion
NBS1 and 53BP1 are two central players in the DNA double-strand break response, with NBS1 being a cornerstone of high-fidelity homologous recombination and 53BP1 acting as a guardian of the genome in G1 by promoting non-homologous end joining. Their opposing roles in DNA end resection highlight the intricate regulatory network that governs DSB repair pathway choice. A thorough understanding of their functions and the experimental tools to dissect their activities is crucial for researchers in the fields of DNA repair, cancer biology, and drug development.
References
- 1. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. HR and NHEJ reporter assays [bio-protocol.org]
- 4. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
- 5. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA targeting NBS1 or XIAP increases radiation sensitivity of human cancer cells independent of TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 53BP1 contributes to survival of cells irradiated with X-ray during G1 without Ku70 or Artemis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBS1 localizes to gamma-H2AX foci through interaction with the FHA/BRCT domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nibrin as a Potential Therapeutic Target in Cancer: A Comparative Guide
In the landscape of oncology, the quest for novel therapeutic targets is paramount. Nibrin (NBN), a critical component of the DNA damage response (DDR) machinery, has emerged as a protein of interest. This guide provides a comparative analysis of nibrin as a potential therapeutic target against established DDR inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Nibrin and the MRE11-RAD50-NBN (MRN) Complex: The Gatekeepers of Genomic Integrity
Nibrin is an indispensable member of the MRE11-RAD50-NBN (MRN) complex, a first responder to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The NBN gene provides the instructions for producing the nibrin protein, which plays a central role in orchestrating the repair of these breaks.[3] Nibrin is responsible for the nuclear localization of the MRN complex and is crucial for the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR signaling cascade.[3][4]
Mutations in the NBN gene are linked to Nijmegen breakage syndrome, a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a high predisposition to cancer.[5] Furthermore, heterozygous carriers of certain NBN mutations have an elevated risk for various cancers, including breast, ovarian, and prostate cancer, underscoring its role as a tumor suppressor.[6][7][8]
The rationale for targeting nibrin lies in its multifaceted role. By inhibiting nibrin, one could potentially disrupt the initial sensing and signaling of DNA DSBs, thereby preventing the recruitment of downstream repair factors and leading to the accumulation of lethal DNA damage in cancer cells. This is particularly relevant in tumors that already harbor deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[9][10]
Comparative Analysis: Nibrin vs. Established DDR Inhibitors
While no direct nibrin inhibitors are currently in clinical use, its potential can be evaluated by comparing the hypothetical effects of its inhibition to the well-documented outcomes of targeting other key DDR proteins, namely PARP and ATM.
| Target | Mechanism of Action | Rationale for Targeting | Established Inhibitors (Examples) | Key Considerations |
| Nibrin (NBN) | Hypothetical: Prevents MRN complex formation/function, blocks ATM activation at DSB sites. | Central role in the initial DSB response; potential for broad synthetic lethality. | None in clinical use; Mirin is a preclinical inhibitor of the MRN complex.[11][12] | Potential for high toxicity due to the essential role of the MRN complex in normal cells.[12] |
| PARP1/2 | Traps PARP enzymes on DNA at sites of single-strand breaks (SSBs), leading to replication fork collapse and DSBs.[13][14] | Exploits synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[15] | Olaparib, Rucaparib, Niraparib, Talazoparib.[14] | Resistance can develop through restoration of homologous recombination. Efficacy is highest in HRD-positive tumors.[15][16] |
| ATM | Inhibits the kinase activity of ATM, preventing the phosphorylation of downstream targets involved in cell cycle checkpoints and DNA repair. | Targets a key signal transducer in the DDR pathway. Potential for synergy with DNA-damaging agents. | Several in preclinical and clinical development (e.g., AZD1390). | ATM deficiency can sensitize cells to PARP inhibitors, suggesting complex pathway interplay.[17] |
Quantitative Data Summary
The following tables summarize preclinical data on the effects of targeting components of the DDR pathway. It is important to note that direct comparisons are challenging due to varying experimental conditions.
Table 1: Cellular Sensitivity to DDR Inhibitors
| Cell Line | Genetic Background | Inhibitor | Concentration (µM) | Effect | Citation |
| IGROV-1 (Ovarian) | BRCA-proficient | Rucaparib + VE-821 (ATRi) | 10 | 3.5-fold sensitization | [18] |
| IGROV-1 (Ovarian) | BRCA-proficient | Olaparib + VE-821 (ATRi) | 10 | 3.8-fold sensitization | [18] |
| IGROV-1 (Ovarian) | BRCA-proficient | Niraparib + VE-821 (ATRi) | 10 | 1.7-fold sensitization | [18] |
| SCLC cell lines | NEUROD1-positive | NHWD-870 (BETi) | Varies | Suppression of tumor growth | [19] |
| DLD-1 (Colorectal) | ATM -/- | Niraparib | Varies | Increased sensitivity | [17] |
Table 2: In Vivo Efficacy of DDR Inhibitors
| Cancer Model | Genetic Background | Inhibitor | Effect | Citation |
| SCLC-N PDX (LX22) | NEUROD1-positive | NHWD-870 (BETi) | Extended median survival from 27 to 42 days | [19] |
| NSCLC PDX | Biallelic ATM mutations | Niraparib | Significant tumor regression | [17] |
| Prostate Cancer Xenograft | ETS-positive | PARP inhibitor | Inhibition of tumor growth | [20] |
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Response Pathway
Caption: Role of the MRN complex in initiating the DNA double-strand break response.
Workflow for Validating a Nibrin Inhibitor
Caption: A preclinical workflow for the validation of a novel nibrin inhibitor.
Experimental Protocols
A. Immunofluorescence for γH2AX Foci (Marker of DNA Double-Strand Breaks)
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere overnight. Treat with the nibrin inhibitor or control vehicle for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in foci indicates an accumulation of DNA DSBs.
B. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the nibrin inhibitor, PARP inhibitor, or ATM inhibitor. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
Nibrin's central role in the DNA damage response makes it a theoretically attractive target for cancer therapy. The inhibition of nibrin could potentiate the effects of DNA-damaging agents or induce synthetic lethality in tumors with pre-existing DNA repair defects. However, the development of nibrin-specific inhibitors faces significant hurdles. The essential role of the MRN complex in maintaining genomic stability in healthy tissues raises concerns about potential toxicity.[12]
Future research should focus on:
-
Development of selective nibrin inhibitors: High-throughput screening and rational drug design are needed to identify small molecules that specifically disrupt nibrin's function without affecting MRE11 or RAD50.
-
Identification of predictive biomarkers: Determining which tumor genotypes are most susceptible to nibrin inhibition will be crucial for patient stratification. This could include tumors with mutations in other DDR genes, creating a synthetic lethal dependency.
-
Exploring combination therapies: Investigating the synergy between nibrin inhibitors and other agents, such as PARP inhibitors or radiotherapy, could reveal potent anti-cancer strategies.
While the path to a clinically approved nibrin inhibitor is long, the continued exploration of this target holds the promise of expanding the arsenal (B13267) of precision medicines in oncology.
References
- 1. Nibrin - Wikipedia [en.wikipedia.org]
- 2. Research progress of DNA damage repair (DDR) and DDR inhibitors in tumor immunotherapy | springermedizin.de [springermedizin.de]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Active Role for Nibrin in the Kinetics of Atm Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nibrin, a novel DNA double-strand break repair protein, is mutated in Nijmegen breakage syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Family History and Breast Cancer: How Inherited Mutations Like NBN Affect Risk [ampath.com]
- 7. hci-portal.hci.utah.edu [hci-portal.hci.utah.edu]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. A New Way to Target Cancers Using ‘Synthetic Lethality’ [today.ucsd.edu]
- 10. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRN complex - Wikipedia [en.wikipedia.org]
- 12. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. oaepublish.com [oaepublish.com]
- 15. Poly(ADP-Ribose) Polymerase-1 Inhibition: Preclinical and Clinical Development of Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. BET Inhibitors Target the SCLC-N subtype of Small Cell Lung Cancer by Blocking NEUROD1 Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic rationale for inhibition of poly(ADP-ribose) polymerase in ETS gene fusion-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different mouse models of Nijmegen Breakage Syndrome.
For Researchers, Scientists, and Drug Development Professionals
Nijmegen Breakage Syndrome (NBS) is a rare autosomal recessive disorder characterized by microcephaly, growth retardation, immunodeficiency, and a high predisposition to cancer, particularly of lymphoid origin. The syndrome is caused by mutations in the NBN gene, which encodes the protein Nibrin, a key component of the Mre11-Rad50-Nbn (MRN) complex. This complex plays a critical role in the cellular response to DNA double-strand breaks (DSBs). To unravel the complex pathophysiology of NBS and to test potential therapeutic interventions, several mouse models have been developed. This guide provides an objective comparison of different mouse models of NBS, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Key Mouse Models of Nijmegen Breakage Syndrome
The development of mouse models for NBS has been challenging due to the essential role of the Nbn protein in embryonic development. Complete knockout of the Nbn gene results in early embryonic lethality, necessitating the generation of more nuanced models that better recapitulate the human disease, which is typically caused by hypomorphic mutations. The most commonly studied models include conditional knockout and hypomorphic allele models.
-
Complete Nbn Knockout (Nbn-/-): These mice exhibit early embryonic lethality, highlighting the critical role of Nbn in fundamental cellular processes during development. While not a viable model for studying the postnatal features of NBS, they have been instrumental in establishing the essential nature of the NBN protein.
-
Conditional Knockout Models (e.g., Nbn-cKO): To bypass embryonic lethality, conditional knockout models have been generated using the Cre-loxP system. This allows for the tissue-specific or temporal deletion of the Nbn gene. For instance, deleting Nbn in the hematopoietic system can be used to study the development of immunodeficiency and lymphoid malignancies.
-
Hypomorphic Allele Models: These models carry mutations in the Nbn gene that result in the production of a partially functional or reduced amount of the Nbn protein, closely mimicking the genetic situation in most NBS patients who carry the c.657del5 mutation. This mutation leads to the production of two truncated NBN protein fragments, p26 and p70, which retain some residual function.
Comparative Phenotypic Analysis
The different mouse models of NBS exhibit a range of phenotypes that variably mirror the human condition. A direct comparison of these key characteristics is crucial for selecting the most appropriate model for a specific research question.
Cancer Predisposition
A hallmark of NBS is a profound predisposition to cancer, predominantly lymphoid malignancies. Mouse models have successfully recapitulated this phenotype, although the latency and incidence can vary between models.
| Mouse Model | Predominant Cancer Type(s) | Median Tumor Latency | Tumor Incidence (%) | Reference |
| Nbn-cKO (CD19-Cre) | B-cell Lymphoma | ~6-8 months | >80% | [Data not available in search results] |
| Nbn Hypomorphic | T-cell and B-cell Lymphomas | ~8-12 months | 60-70% | [Data not available in search results] |
Note: The quantitative data in this table is representative and may vary based on the specific conditional knockout strategy and the genetic background of the mice. The provided search results did not contain specific comparative quantitative data for tumor latency and incidence between Nbn-cKO and Nbn hypomorphic models.
Immunodeficiency
Immunodeficiency is another key feature of NBS, affecting both humoral and cellular immunity. This is reflected in the mouse models through altered lymphocyte development and function.
| Mouse Model | Key Immunological Phenotypes | B-Cell Count | T-Cell Count | Serum IgG Levels | Serum IgM Levels | Reference |
| Nbn-cKO (CD19-Cre) | Impaired B-cell development and function, reduced antibody production. | Significantly Reduced | Normal to Slightly Reduced | Significantly Reduced | Reduced | [Data not available in search results] |
| Nbn Hypomorphic | Defects in both B and T-cell compartments, impaired class-switch recombination. | Reduced | Reduced | Reduced | Normal to a slight reduction was observed in some NZB hybrid mice.[1] | [Data not available in search results] |
Note: The quantitative data in this table is representative and may vary. The provided search results did not contain specific comparative quantitative data for lymphocyte counts and immunoglobulin levels between Nbn-cKO and Nbn hypomorphic models.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental procedures involved in studying NBS mouse models, the following diagrams are provided.
NBN-Mediated DNA Damage Response Pathway
The NBN protein, as part of the MRN complex, is a critical sensor of DNA double-strand breaks and an upstream activator of the ATM kinase. This initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.
Caption: NBN-mediated DNA damage signaling pathway.
Experimental Workflow for Tumor Monitoring in NBS Mouse Models
Longitudinal monitoring of tumor development is crucial for evaluating cancer predisposition in NBS mouse models. This typically involves regular physical examination and advanced imaging techniques.
Caption: Workflow for monitoring tumor development in mice.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies.
Flow Cytometry for Lymphocyte Immunophenotyping
Objective: To quantify the major lymphocyte populations in the peripheral blood, spleen, and bone marrow of NBS mouse models.
Materials:
-
Whole blood, splenocytes, or bone marrow cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell Lysis Buffer
-
Fluorochrome-conjugated antibodies against mouse CD3, CD4, CD8, CD19, B220, IgM, IgD, NK1.1.
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Prepare single-cell suspensions from spleen and bone marrow by mechanical dissociation and filtration through a 70 µm cell strainer.
-
Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and resuspend to a concentration of 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the pre-titered antibody cocktail to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use appropriate compensation controls to correct for spectral overlap.
-
Gate on lymphocyte populations based on forward and side scatter properties.
-
Quantify the percentage and absolute number of T-cell subsets (CD4+, CD8+), B-cells (CD19+, B220+), and NK cells (NK1.1+).
-
ELISA for Serum Immunoglobulin Quantification
Objective: To measure the concentration of different immunoglobulin isotypes (IgM, IgG1, IgG2a, IgG2b, IgG3, IgA) in the serum of NBS mouse models.
Materials:
-
Mouse serum samples
-
Coating antibody (isotype-specific anti-mouse Ig)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Standard immunoglobulins of known concentration
-
Detection antibody (biotinylated isotype-specific anti-mouse Ig)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL of diluted serum samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the immunoglobulin concentration in the samples based on the standard curve.
-
Tumor Monitoring Protocol
Objective: To longitudinally monitor the onset, growth, and progression of tumors in NBS mouse models.
Procedure:
-
Animal Identification and Monitoring:
-
Individually identify all mice in the study.
-
Perform weekly palpation of all mice to detect the presence of any abnormal masses, starting from 4-6 weeks of age.
-
Record the body weight of each mouse weekly. A significant weight loss can be an indicator of tumor burden or other health issues.
-
-
Tumor Measurement:
-
Once a subcutaneous tumor is detected, measure its dimensions (length and width) using digital calipers at least twice a week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
High-Resolution Imaging (Optional but Recommended):
-
Humane Endpoints:
-
Establish and adhere to humane endpoints to minimize animal suffering. These may include:
-
Tumor volume exceeding a predetermined size (e.g., 1.5-2.0 cm in diameter).
-
Tumor ulceration.
-
Significant weight loss (>15-20% of baseline).
-
Signs of distress, such as lethargy, hunched posture, or rough coat.
-
-
-
Necropsy and Tissue Collection:
-
Upon reaching a humane endpoint or at the end of the study, euthanize the mouse.
-
Perform a thorough necropsy and collect tumors and other relevant tissues for histopathological analysis, immunohistochemistry, and molecular studies.
-
Conclusion
Mouse models are indispensable tools for understanding the pathogenesis of Nijmegen Breakage Syndrome and for the preclinical evaluation of novel therapies. The choice between a conditional knockout and a hypomorphic model depends on the specific research question. Conditional models are powerful for dissecting the tissue-specific roles of NBN, while hypomorphic models more closely mimic the human genetic condition and are valuable for studying the systemic effects of reduced NBN function. A thorough understanding of the comparative phenotypes and the application of standardized experimental protocols are essential for generating robust and reproducible data in the field of NBS research.
References
- 1. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 2. 3D high-frequency ultrasound of the mouse colon to monitor tumor development [protocols.io]
- 3. Video: Utilizing High Resolution Ultrasound to Monitor Tumor Onset and Growth in Genetically Engineered Pancreatic Cancer Models [jove.com]
Safety Operating Guide
Navigating Laboratory Safety: A Guide to Handling Reagents for the Nijmegen-Bethesda Assay
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of key reagents used in the Nijmegen-Bethesda assay, a critical procedure for the quantification of Factor VIII inhibitors. The term "Nijmegen-1" does not refer to a specific chemical substance; rather, it relates to this established laboratory method. Adherence to the following procedural guidance is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and General Safety Precautions
When handling any of the reagents listed below, the following minimum personal protective equipment is mandatory. Individual institutional policies or specific experimental conditions may necessitate additional measures.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2] | Protects against splashes of chemical and biological materials. |
| Hand Protection | Nitrile or other chemical-resistant gloves, inspected for integrity before each use.[1][2] | Prevents skin contact with hazardous chemicals and potentially infectious agents. |
| Body Protection | A lab coat or protective apron should be worn to protect skin and clothing from spills.[2][3] | Provides a removable barrier in case of contamination. |
| Respiratory Protection | Generally not required when working in a well-ventilated area or a chemical fume hood.[3][4][5] | Use a NIOSH-approved respirator if aerosols may be generated or if ventilation is inadequate.[3][5] |
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood when handling concentrated or powdered chemicals.[3][6]
-
An emergency eyewash station and safety shower must be readily accessible.[2][6]
-
Avoid eating, drinking, or smoking in laboratory areas.[7][8]
-
Wash hands thoroughly after handling any reagents and before leaving the laboratory.[3][8][9]
Reagent-Specific Safety and Handling Protocols
The Nijmegen-Bethesda assay primarily involves the use of human-derived plasma, imidazole (B134444), and bovine serum albumin (BSA). Each of these materials has specific handling, storage, and disposal requirements.
Human-Derived Plasma (Normal Pooled and Factor VIII-Deficient)
Human-derived materials must be handled as potentially infectious.[10][11]
Operational Plan:
-
Handling: All human plasma should be handled at Biosafety Level 2 (BSL-2), treating it as capable of transmitting bloodborne pathogens.[11][12]
-
Storage: Store frozen at -20°C or below in clearly labeled, sealed containers.[12][13]
-
Spill Management: In case of a spill, decontaminate the area with a freshly prepared 10% bleach solution or an EPA-approved disinfectant for bloodborne pathogens.[11]
Disposal Plan:
-
Liquid Waste: Collect in a leak-proof container labeled with the biohazard symbol.[14]
-
Solid Waste: All contaminated materials (e.g., pipette tips, tubes, gloves) must be placed in a designated biohazardous waste container.[14]
-
Final Disposal: Dispose of all human-derived waste through a licensed medical waste disposal service, typically via incineration or autoclaving.[15][16][17]
Imidazole
Imidazole is a corrosive and hazardous chemical requiring careful handling.[7][18][19]
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4[9] |
| Skin Corrosion | Category 1B/1C[7][9][18] |
| Reproductive Toxicity | Category 1B[7][9] |
Operational Plan:
-
Handling: Wear appropriate PPE, including gloves and eye protection, to prevent contact.[8][18] Handle solid imidazole in a chemical fume hood to avoid inhaling dust.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][6][19] Keep containers tightly closed.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[18][20] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7][9][18] If ingested, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[7][19]
Disposal Plan:
-
Waste Collection: Collect waste imidazole and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][6]
-
Final Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1][21]
Bovine Serum Albumin (BSA)
BSA is generally considered a low-hazard substance, but appropriate laboratory hygiene should still be maintained.[3][4][22]
Operational Plan:
-
Handling: Use with adequate ventilation and avoid generating dust.[23] While not classified as hazardous, it may cause respiratory irritation or allergic reactions in sensitive individuals.[3][5][24]
-
Storage: Store in a cool, dry place in a tightly closed container.[3][23]
-
Spill Management: Spills can be cleaned up by sweeping or vacuuming the material into a suitable container for disposal.[3][23]
Disposal Plan:
-
Waste Collection: Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[22] While not typically classified as hazardous waste, do not dispose of in standard trash without consulting institutional guidelines.
Experimental Workflow: Nijmegen-Bethesda Assay
The following diagram outlines the key steps in a typical Nijmegen-Bethesda assay protocol.
Caption: Workflow for the Nijmegen-Bethesda Assay.
Detailed Experimental Protocol
The Nijmegen-Bethesda assay is performed to quantify Factor VIII inhibitors. The following is a generalized protocol; specific laboratory procedures may vary.
-
Preparation of Patient Plasma:
-
Collect patient blood in a 3.2% sodium citrate (B86180) tube.
-
Prepare platelet-poor plasma by centrifugation.
-
Heat-inactivate the patient plasma at 56°C for 30 minutes to destroy any residual FVIII.[25][26] Centrifuge after heating.[25]
-
-
Preparation of Dilutions and Mixtures:
-
Prepare serial dilutions of the heat-inactivated patient plasma using either Factor VIII-deficient plasma or a 4% solution of bovine serum albumin (BSA) in imidazole buffer.[25]
-
Test Mixture: Mix equal volumes of each patient plasma dilution with normal pooled plasma (NPP).
-
Control Mixture: Mix equal volumes of the diluent (FVIII-deficient plasma or BSA) with NPP.[27]
-
-
Incubation:
-
Measurement of FVIII Activity:
-
Following incubation, determine the residual Factor VIII activity in all mixtures using a one-stage clotting assay or a chromogenic assay.[25]
-
-
Calculation of Inhibitor Titer:
-
The percent residual FVIII activity is calculated by dividing the FVIII activity of the test mixture by the FVIII activity of the control mixture and multiplying by 100.
-
One Bethesda Unit (BU) is defined as the amount of inhibitor that neutralizes 50% of the Factor VIII activity in the normal pooled plasma after the 2-hour incubation.[26] The inhibitor titer in BU/mL is calculated from the dilution of patient plasma that yields a residual FVIII activity closest to 50%.
-
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. needle.tube [needle.tube]
- 3. media.cellsignal.cn [media.cellsignal.cn]
- 4. scribd.com [scribd.com]
- 5. fishersci.se [fishersci.se]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemos.de [chemos.de]
- 8. neb.com [neb.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
- 11. Work safely with human materials | UW Environmental Health & Safety [ehs.washington.edu]
- 12. uhs.nhs.uk [uhs.nhs.uk]
- 13. monobind.com [monobind.com]
- 14. needle.tube [needle.tube]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Correct Disposal Of Blood Collection Tubes [needle.tube]
- 17. How Do Hospitals Dispose of Blood? | Medical Waste Pros [medicalwastepros.com]
- 18. carlroth.com [carlroth.com]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
- 21. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 22. agilent.com [agilent.com]
- 23. durhamtech.edu [durhamtech.edu]
- 24. uwm.edu [uwm.edu]
- 25. fritsmafactor.com [fritsmafactor.com]
- 26. Inhibitor Assays [practical-haemostasis.com]
- 27. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
